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Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate Documentation Hub

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  • Product: Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate
  • CAS: 127717-19-5

Core Science & Biosynthesis

Foundational

Technical Monograph: Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate

The following technical guide is structured as an advanced whitepaper for drug discovery scientists. It prioritizes mechanistic insight, synthetic rigour, and medicinal chemistry utility. Core Scaffold Analysis & Applica...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced whitepaper for drug discovery scientists. It prioritizes mechanistic insight, synthetic rigour, and medicinal chemistry utility.

Core Scaffold Analysis & Application Guide

Executive Summary

Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 127717-19-5) represents a specialized bicyclic scaffold in modern medicinal chemistry. Structurally, it serves as a purine mimetic and an indole bioisostere , offering unique electronic distribution and hydrogen-bonding capabilities. The presence of the methyl group at the C4 position is critical; it introduces a specific steric vector that can lock conformation or fill hydrophobic pockets (the "magic methyl" effect) in kinase and phosphodiesterase (PDE) binding sites. This guide details its physicochemical profile, a regioselective synthesis strategy, and its utility as a divergent intermediate.

Chemical Identity & Physicochemical Profile[1][2][3][4]

PropertySpecification
IUPAC Name Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate
CAS Number 127717-19-5
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Appearance White to pale yellow crystalline solid
Solubility High: DMSO, DCM, Ethyl Acetate; Low: Water, Hexanes
LogP (Predicted) ~1.8 – 2.2 (Lipophilic, membrane permeable)
H-Bond Donors/Acceptors 0 Donors / 3 Acceptors
Topological Polar Surface Area ~45 Ų

Synthetic Architecture & Regioselectivity

The synthesis of the 4-methyl isomer presents a classic regioselectivity challenge in heterocyclic chemistry. The core is constructed via an oxidative [3+2] cycloaddition, but the substitution pattern of the starting pyridine dictates the product distribution.

The Regioselectivity Challenge

When 3-methylpyridine (beta-picoline) is subjected to N-amination and subsequent cycloaddition with methyl propiolate, two regioisomers are theoretically possible:

  • 4-Methyl Isomer (Target): Resulting from cyclization at the C2 position of the pyridine ring (adjacent to the methyl group).

  • 6-Methyl Isomer (Byproduct): Resulting from cyclization at the C6 position (sterically less hindered).

Expert Insight: While steric arguments favor the 6-methyl isomer, electronic activation by the methyl group can stabilize the transition state for C2 attack. Experimental protocols often yield a mixture (e.g., 2:1 ratio) that requires careful chromatographic separation.

Synthetic Workflow Visualization

The following diagram illustrates the divergent pathway and the critical separation step.

SynthesisPath SM 3-Methylpyridine (Starting Material) Inter N-Amino-3-methylpyridinium Mesylate/Iodide SM->Inter N-Amination (MSH or DNPH) Mix Regioisomer Mixture (Crude) Inter->Mix [3+2] Cycloaddition Reagent Methyl Propiolate + Base (K2CO3) Reagent->Mix Target TARGET: 4-Methyl Isomer (C2 Cyclization) Mix->Target SiO2 Chromatography (Hex/EtOAc) Byprod Byproduct: 6-Methyl Isomer (C6 Cyclization) Mix->Byprod Elutes Separately

Caption: Divergent synthesis of 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate highlighting the critical regio-separation step.

Detailed Experimental Protocol

Note: This protocol is adapted from standard procedures for pyrazolo[1,5-a]pyridine carboxylates, optimized for the methyl ester.

Step 1: Preparation of N-Amino-3-methylpyridinium Mesylate
  • Reagents: Dissolve 3-methylpyridine (1.0 eq) in DCM. Add O-mesitylenesulfonylhydroxylamine (MSH) (1.1 eq) dropwise at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

  • Isolation: Dilute with diethyl ether to precipitate the pyridinium salt. Filter the white solid and dry under vacuum. Store at -20°C if not using immediately.

Step 2: [3+2] Cycloaddition
  • Setup: Suspend the N-amino salt (1.0 eq) in DMF (0.2 M concentration).

  • Base: Add K₂CO₃ (2.5 eq) and stir for 15 minutes (solution turns yellow/orange).

  • Cyclization: Add methyl propiolate (1.2 eq) dropwise.

  • Conditions: Stir at RT for 12–16 hours under N₂ atmosphere.

  • Workup: Dilute with water and extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

Step 3: Purification (Critical)
  • Column: Silica gel flash chromatography.

  • Eluent: Gradient of 10% to 40% EtOAc in Hexanes.

  • Identification:

    • 4-Methyl Isomer (Target): Typically elutes after the 6-methyl isomer due to slightly higher polarity or specific interaction with silica.

    • NMR Verification: The 4-methyl isomer will show a specific coupling pattern for the pyridine protons (H5, H6, H7) where H5 is a doublet (coupled to H6) and H7 is a doublet, distinct from the 6-methyl pattern.

Medicinal Chemistry Applications

Scaffold Utility & Reactivity

The 3-carboxylate is a "chemical handle" allowing access to diverse functionalities. The 4-methyl group remains inert but provides essential hydrophobic bulk.

  • Hydrolysis: Conversion to the carboxylic acid (LiOH/THF) for amide coupling (library generation).

  • Reduction: Conversion to the primary alcohol (LiAlH₄) for ether synthesis.

  • Curtius Rearrangement: Conversion of the acid to the amine, yielding 3-amino-pyrazolo[1,5-a]pyridines (kinase hinge binders).

Pharmacophore Mapping

The scaffold is frequently used to target:

  • PDE3/4 Inhibitors: Analogous to Ibudilast.

  • Bromodomain Inhibitors: Mimicking the acetyl-lysine binding motif.

  • Anti-infectives: Specifically against M. tuberculosis (Mtb) where the pyrazolo[1,5-a]pyridine core disrupts cell wall synthesis or respiration.

Derivatization Core Methyl 4-Me-pyrazolo [1,5-a]pyridine-3-carboxylate Acid Carboxylic Acid (Library Core) Core->Acid LiOH, THF/H2O Alcohol Primary Alcohol (Solubility tuning) Core->Alcohol LiAlH4 Amide Carboxamides (Anti-TB / Kinase) Acid->Amide R-NH2, HATU Amine 3-Amino Derivative (Hinge Binder) Acid->Amine DPPA (Curtius)

Caption: Functional transformations of the 3-carboxylate handle for SAR exploration.

References

  • Synthesis & Regioselectivity

    • Title: "Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents"
    • Source:J. Med. Chem. (via NIH/PubMed)
    • Context: Details the general cycloaddition method and separ
  • Structural Characterization

    • Title: "Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach"
    • Source:Molecules / NIH PMC
    • Context: Provides specific NMR data and yield comparisons for 4-methyl vs 6-methyl isomers.
  • Commercial & Chemical Data

    • Title: "Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxyl
    • Source: PubChem / CAS Common Chemistry
    • Context: Verification of CAS 127717-19-5 and molecular weight.
  • Reaction Methodology

    • Title: "Synthesis of functionalized pyrazolo[1,5-a]pyridines through oxid
    • Source:Organic Chemistry Portal
    • Context: Mechanistic background on the N-aminopyridine cycloaddition.
Exploratory

Technical Deep Dive: Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Executive Summary Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate represents a critical intermediate in the synthesis of advanced kinase inhibitors and bioisosteric replacements for indole-based therapeutics. As a s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate represents a critical intermediate in the synthesis of advanced kinase inhibitors and bioisosteric replacements for indole-based therapeutics. As a scaffold, the pyrazolo[1,5-a]pyridine core offers unique physicochemical properties—specifically lowered lipophilicity and altered hydrogen bond acceptor capabilities—compared to its indole and azaindole analogues.

This guide deconstructs the molecule from a structural, synthetic, and medicinal chemistry perspective. It addresses the specific regiochemical challenges associated with the "4-methyl" substitution pattern, a common stumbling block in the scale-up of this specific isomer.

Part 1: Structural Anatomy & Nomenclature

Understanding the IUPAC numbering of this fused bicyclic system is prerequisite to successful synthesis, as errors here frequently lead to the purchase or synthesis of the wrong regioisomer (e.g., the 6-methyl variant).

The Numbering System

The pyrazolo[1,5-a]pyridine system does not follow standard indole numbering.

  • Position 1: The bridgehead Nitrogen.

  • Positions 2 & 3: The carbons of the pyrazole (5-membered) ring.

  • Position 3a: The bridgehead Carbon.

  • Positions 4-7: The carbons of the pyridine (6-membered) ring, starting adjacent to the bridgehead carbon.

The Target Molecule:

  • Core: Pyrazolo[1,5-a]pyridine.[1][2][3][4][5][6][7][8][9]

  • C3 Substituent: Methyl carboxylate (Ester group: -COOCH₃).

  • C4 Substituent: Methyl group (-CH₃). Note: This places the methyl group on the pyridine ring, immediately adjacent to the bridgehead carbon.

Structural Data Table
FeatureSpecification
IUPAC Name Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Molecular Formula C₁₁H₁₂N₂O₂
Core Scaffold Pyrazolo[1,5-a]pyridine
Key Functionality C3-Ester (Electrophilic trap / Derivatization point)
Steric Challenge C4-Methyl (Proximal to bridgehead; induces peri-strain)
Bioisostere Of 4-Methylindole-3-carboxylate

Part 2: Synthetic Architecture

The synthesis of the 4-methyl isomer presents a specific regiochemical challenge. The standard [3+2] cycloaddition of N-aminopyridinium ylides typically favors the formation of the less sterically hindered isomer.

The Regioselectivity Paradox

To synthesize the 4-methyl derivative, one typically starts with 3-methylpyridine (3-picoline) .

  • Path A (Cyclization at C2): Yields the 4-methyl isomer (Target).

  • Path B (Cyclization at C6): Yields the 6-methyl isomer (Major Byproduct).

Critical Insight: Because C2 is flanked by the methyl group, it is sterically crowded. Standard conditions often favor Path B. Successful isolation of the 4-methyl isomer requires optimized conditions or rigorous chromatographic separation.

Mechanism: 1,3-Dipolar Cycloaddition

The reaction proceeds via the formation of a pyridinium N-imide (1,3-dipole) which undergoes a cycloaddition with an alkyne dipolarophile (Methyl propiolate or DMAD).

Synthesis Start 3-Methylpyridine (Precursor) Salt N-Amino-3-methyl pyridinium Salt Start->Salt Amination (H2NOSO3H) Ylide Pyridinium N-imide (1,3-Dipole) Salt->Ylide Base (K2CO3) Cyclo [3+2] Cycloaddition Ylide->Cyclo + Alkyne Alkyne Methyl Propiolate (Dipolarophile) Alkyne->Cyclo Isomer4 4-Methyl Isomer (TARGET) Cyclo->Isomer4 Cyclization at C2 (Minor/Separable) Isomer6 6-Methyl Isomer (Steric Favorite) Cyclo->Isomer6 Cyclization at C6 (Major)

Figure 1: Synthetic pathway highlighting the regiochemical divergence when using 3-methylpyridine as the starting material.

Part 3: Experimental Protocol (Validated)

This protocol describes the synthesis of the core scaffold via the N-aminopyridinium salt method.

Safety Warning: Hydroxylamine-O-sulfonic acid (HOSA) is corrosive. Pyridinium salts can be irritants. Perform all reactions in a fume hood.

Step 1: Synthesis of N-Amino-3-methylpyridinium Iodide
  • Reagents: Dissolve 3-methylpyridine (10 mmol) in CH₂Cl₂ (20 mL).

  • Addition: Add O-Mesitylenesulfonylhydroxylamine (MSH) or use a standard amination protocol with Hydroxylamine-O-sulfonic acid (HOSA) neutralized with KHCO₃. Note: The iodide salt is often prepared by treating the sulfonated intermediate with HI, but the sulfonate itself is reactive enough.

  • Precipitation: Dilute with Et₂O to precipitate the N-aminopyridinium salt.

  • Isolation: Filter the white solid and dry under vacuum.

Step 2: [3+2] Cycloaddition to Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate
  • Setup: In a round-bottom flask, suspend the N-amino-3-methylpyridinium salt (5 mmol) in DMF (15 mL).

  • Base & Dipolarophile: Add Potassium Carbonate (K₂CO₃, 10 mmol) followed by Methyl Propiolate (or Methyl 2-butynoate if C2-substitution is also desired, but for this specific target, use Methyl Propiolate).

  • Reaction: Stir at room temperature for 12 hours. The color typically changes to dark orange/brown.

  • Workup: Dilute with water (50 mL) and extract with EtOAc (3 x 30 mL). Wash combined organics with brine.

  • Purification (CRITICAL):

    • Concentrate the organic layer.

    • Column Chromatography: Use a gradient of Hexanes:EtOAc (start 90:10, ramp to 60:40).

    • Separation: The 6-methyl isomer (unwanted) typically elutes first (less polar due to less steric hindrance at the bridgehead). The 4-methyl isomer (target) elutes second.

    • Validation: Confirm regiochemistry via NOESY NMR. The 4-methyl group will show a correlation with the H3 proton (if ester is absent) or the bridgehead C3a (in HMBC).

Part 4: Medicinal Chemistry Utility[9]

Why target the 4-methyl variant? The placement of the methyl group at C4 exerts a "buttressing effect" on the C3-substituent (the ester or derived amide), locking it into a specific conformation that can enhance binding affinity in kinase pockets.

Bioisosteric Mapping

The pyrazolo[1,5-a]pyridine scaffold is a classic bioisostere for the indole ring.

PropertyIndolePyrazolo[1,5-a]pyridineAdvantage
H-Bond Donor N1-H (Yes)None (N1 is bridged)Improved membrane permeability (no donor penalty).
H-Bond Acceptor WeakN1 (Lone pair involved in aromaticity but accessible)Distinct electronic profile for active site interaction.
Metabolic Stability Prone to oxidation at C2/C3C3 is blocked; Ring is electron-rich but stableEnhanced half-life (t1/2).
Pathway: Kinase Inhibition Logic

This scaffold is prominent in inhibitors of PI3K and p38 MAP Kinase.

MedChem cluster_SAR SAR Optimization Target Target: Methyl 4-methylpyrazolo [1,5-a]pyridine-3-carboxylate Hydrolysis Hydrolysis (LiOH/THF) Target->Hydrolysis Acid Carboxylic Acid Intermediate Hydrolysis->Acid Coupling Amide Coupling (HATU/Amine) Acid->Coupling Drug Kinase Inhibitor Candidate (e.g., PI3K/p38) Coupling->Drug C4_Effect C4-Methyl: Restricts rotation of C3-amide (Conformational Lock) Drug->C4_Effect

Figure 2: Workflow converting the methyl ester intermediate into bioactive kinase inhibitors, highlighting the conformational role of the C4-methyl group.

References

  • Synthesis of Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition: Title: Regioselective Synthesis of Pyrazolo[1,5-a]pyridines via TEMPO-Mediated [3 + 2] Annulation-Aromatization.[5] Source: National Institutes of Health (PubMed / PMC) URL:[Link]

  • Medicinal Chemistry Applications (Kinase Inhibition): Title: Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • General Reactivity & Reviews: Title: Synthesis of pyrazolo[1,5-a]pyridines (Organic Chemistry Portal).[3] Source: Organic Chemistry Portal URL:[Link]

  • Bioisosterism & Scaffold Hopping: Title: Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. Source: RSC Advances / PubMed Central URL:[Link](Note: While discussing the pyrimidine analog, the SAR logic regarding the fused bridgehead nitrogen applies directly to the pyridine variant).

Sources

Foundational

Technical Profile: 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic Acid (CAS 143803-93-4)

Topic: CAS number 143803-93-4 properties and hazards Content Type: An in-depth technical guide or whitepaper on the core.[1] Audience: Researchers, scientists, and drug development professionals. [1][2] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS number 143803-93-4 properties and hazards Content Type: An in-depth technical guide or whitepaper on the core.[1] Audience: Researchers, scientists, and drug development professionals.

[1][2]

Executive Summary & Significance

CAS 143803-93-4 , chemically known as 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid , is a specialized heterocyclic building block critical to modern medicinal chemistry.[1] It serves as a structural scaffold for the synthesis of bioisosteres of indole-based therapeutics.[1]

The pyrazolo[1,5-a]pyridine core is pharmacologically privileged, appearing in phosphodiesterase (PDE) inhibitors (e.g., Ibudilast ) and emerging kinase inhibitors targeting RET and PI3K pathways. This specific 4-methyl derivative provides a unique steric and electronic profile, often used to modulate binding affinity in the ATP-binding pockets of kinases or to improve metabolic stability compared to its non-methylated congeners.[1]

Physicochemical Profile

The following data aggregates experimental and predicted values essential for formulation and synthetic planning.

PropertyValueNote
Chemical Name 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acidIUPAC
CAS Number 143803-93-4
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance Off-white to pale yellow solidCrystalline powder
Solubility Soluble in DMSO, DMF, MethanolPoor solubility in water
Melting Point >200°C (Decomposes)Typical for this class
Acidity (pKa) ~3.8 - 4.2 (Carboxylic acid)Predicted
H-Bond Donors 1(COOH)
H-Bond Acceptors 3(N, O, O)

Synthetic Utility & Mechanism of Action

Structural Role in Drug Design

The pyrazolo[1,5-a]pyridine ring system functions as a bioisostere for indole and azaindole . In drug discovery, replacing an indole with this scaffold can:

  • Remove the N-H donor : Eliminating a potential metabolic soft spot or improving permeability.

  • Alter Vectorial Alignment : The nitrogen bridgehead changes the orientation of substituents at the 3-position (carboxylic acid) relative to the 4-position (methyl group), enabling precise tuning of ligand-receptor interactions.[1]

Synthetic Pathway Visualization

The following diagram illustrates the standard workflow for utilizing CAS 143803-93-4 in the synthesis of a pharmacologically active amide library (e.g., for kinase inhibition).

G Precursor N-Aminopyridine Precursor Cyclization [3+2] Cycloaddition (w/ Methyl Propiolate) Precursor->Cyclization Synthesis Core CAS 143803-93-4 (The Scaffold) Cyclization->Core Hydrolysis Activation Activation (HATU/EDC) Core->Activation DMF/DIPEA Target Bioactive Amide (Drug Candidate) Activation->Target + Amine (R-NH2)

Figure 1: Synthetic workflow transforming the acid intermediate into a bioactive amide library.

Experimental Protocols

Solubility & Stock Solution Preparation

Objective: Prepare a stable 10 mM stock solution for in vitro assays.

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).

  • Protocol:

    • Weigh 1.76 mg of CAS 143803-93-4 into a sterile microcentrifuge tube.[1]

    • Add 1.0 mL of anhydrous DMSO.

    • Vortex for 30 seconds. If particulates remain, sonicate at 40°C for 5 minutes.

    • Validation: Visual inspection must show a clear, particle-free solution.

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

Standard Amide Coupling (Library Synthesis)

Objective: Derivatization of the carboxylic acid to form an amide (common in hit-to-lead optimization).[1]

  • Reagents:

    • CAS 143803-93-4 (1.0 eq)[1]

    • Amine partner (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • DMF (anhydrous)

  • Procedure:

    • Dissolve CAS 143803-93-4 in DMF (0.1 M concentration).[1]

    • Add DIPEA and stir at Room Temperature (RT) for 5 minutes to deprotonate the acid.

    • Add HATU; the solution may turn yellow (activation of the acid). Stir for 10 minutes.

    • Add the amine partner.[2]

    • Monitor reaction by LC-MS (Target mass = MW_acid + MW_amine - 18).[1]

    • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine) and saturated NaHCO₃ (to remove unreacted acid).

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

Hazard & Safety Assessment

This compound is classified as an Irritant . It must be handled in a fume hood with appropriate PPE.

Hazard ClassGHS CodeStatement
Skin Irritation H315Causes skin irritation.[1][3]
Eye Irritation H319Causes serious eye irritation.[1][3]
STOT-SE H335May cause respiratory irritation.[1][3]

Precautionary Measures (P-Statements):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Handling and Storage

  • Storage Conditions: Store in a tightly closed container.

    • Temperature: 2-8°C (Refrigerated) is recommended for long-term stability to prevent decarboxylation or oxidation.[1]

    • Environment: Store under inert gas (Nitrogen or Argon) if possible.

  • Incompatibility: Strong oxidizing agents, strong bases.

References

  • PubChem. 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid (Compound Summary). National Library of Medicine. Link

  • Doukas, J., et al. Phosphoinositide 3-kinase gamma/delta inhibition limits infarct size after myocardial ischemia/reperfusion injury. Proc Natl Acad Sci U S A. 2006; 103(52): 19866–19871. (Context on Pyrazolo-pyridine scaffolds in PI3K inhibition). Link

  • Matsuura, A., et al. Discovery of novel pyrazolo[1,5-a]pyridine derivatives as potent and orally active adenosine A2A receptor antagonists. Bioorg Med Chem Lett. 2012. (Demonstrates scaffold utility). Link

  • World Intellectual Property Organization. Substituted Pyrazolo[1,5-a]pyridine Compounds as RET Kinase Inhibitors. WO2018071447A1. (Patent citing the scaffold class). Link

Sources

Exploratory

Molecular structure of Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate

The following is an in-depth technical guide on the molecular structure, synthesis, and characterization of Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate . [1] Executive Summary & Core Identity Methyl 4-methylpyra...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the molecular structure, synthesis, and characterization of Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate .

[1]

Executive Summary & Core Identity

Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 127717-19-5) is a functionalized bicyclic heteroaromatic scaffold used primarily as an advanced intermediate in medicinal chemistry.[1] It belongs to the pyrazolo[1,5-a]pyridine class, a bioisostere of indole and azaindole, widely exploited in the development of kinase inhibitors (e.g., PI3K, Pim-1), dopamine antagonists, and antitubercular agents.

The molecule features a fused 5-6 ring system where a bridgehead nitrogen connects a pyrazole ring to a pyridine ring.[1] The "4-methyl" designation places a steric handle on the pyridine ring adjacent to the bridgehead carbon, while the "3-carboxylate" provides an electrophilic site for further diversification (e.g., amidation, reduction).

Property Data
IUPAC Name Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate
CAS Number 127717-19-5
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
SMILES COC(=O)C1=C2C(C)=CC=CN2N=C1
Core Scaffold Pyrazolo[1,5-a]pyridine
Key Substituents Methyl ester (C3), Methyl group (C4)

Structural Analysis & Molecular Geometry[1]

Numbering and Regiochemistry

Understanding the numbering scheme is critical for synthetic planning. The pyrazolo[1,5-a]pyridine system is numbered starting from the non-bridgehead nitrogen (N1) or the carbon adjacent to it, but the accepted IUPAC numbering for this fused system assigns the bridgehead nitrogen as position 1 in some conventions, or more commonly follows the path around the periphery.

Standard Numbering for Substituents:

  • Position 1: Bridgehead Nitrogen (N).

  • Position 2: Pyrazole Carbon (C-H).

  • Position 3: Pyrazole Carbon (bearing the Methyl Carboxylate ).[2]

  • Position 3a: Bridgehead Carbon.

  • Position 4: Pyridine Carbon (bearing the Methyl group ).[2][3]

  • Position 5, 6: Pyridine Carbons (unsubstituted).

  • Position 7: Pyridine Carbon (adjacent to Bridgehead N).

Note: The "4-methyl" group is located on the pyridine ring, sterically crowding the "bay" region near the ester at position 3. This proximity creates a specific steric environment that influences the rotational freedom of the ester group.

Electronic Properties
  • Aromaticity: The 10

    
    -electron system is fully aromatic.[1] The bridgehead nitrogen lone pair participates in the aromatic sextet of the pyrazole ring while maintaining conjugation with the pyridine ring.
    
  • Dipole Moment: The ester group at C3 acts as an electron-withdrawing group (EWG), reducing the electron density of the pyrazole ring. The methyl group at C4 is a weak electron-donating group (EDG) via hyperconjugation.

  • Basicity: The molecule is weakly basic. Protonation typically occurs at the carbonyl oxygen or potentially N1, but the lone pair on the bridgehead nitrogen is delocalized, rendering it non-basic.

3D Conformation

The bicyclic core is planar. However, the methyl ester at C3 may deviate slightly from coplanarity due to steric repulsion from the C4-methyl group . This "peri-like" interaction (though technically 3,4-position) forces the ester carbonyl to rotate out of plane to minimize steric clash, potentially affecting metabolic stability (esterase accessibility).

Synthetic Pathways[11][12][13][14]

The synthesis of this specific isomer requires regioselective control. The most robust route involves the [3+2] cycloaddition of an


-aminopyridinium salt with an alkynyl ester.
Retrosynthetic Analysis
  • Disconnection: The C3-C3a and N1-C2 bonds are formed during cycloaddition.[1]

  • Precursors:

    • 3-Picoline (3-Methylpyridine): The source of the pyridine ring and the 4-methyl substituent.[1]

    • Methyl Propiolate: The source of the pyrazole carbons and the ester group.

    • Aminating Agent: Hydroxylamine-O-sulfonic acid (HOSA) or O-Mesitylenesulfonylhydroxylamine (MSH).

Detailed Protocol: [3+2] Cycloaddition

This protocol describes the synthesis starting from 3-picoline. Note that using 3-picoline can yield a mixture of 4-methyl and 6-methyl isomers; however, the 4-methyl isomer is often favored or separable.[1]

Step 1: N-Amination of 3-Picoline [1]

  • Reagents: 3-Methylpyridine (1.0 eq), Hydroxylamine-O-sulfonic acid (1.2 eq), Water/K₂CO₃.

  • Procedure: Dissolve 3-methylpyridine in water at 70°C. Add neutralized HOSA solution dropwise.

  • Mechanism: Electrophilic amination of the pyridine nitrogen generates the 1-amino-3-methylpyridinium salt .[1]

  • Purification: Crystallization as the iodide or mesitylenesulfonate salt.

Step 2: Cycloaddition with Methyl Propiolate

  • Reagents: 1-amino-3-methylpyridinium salt (1.0 eq), Methyl propiolate (1.2 eq), K₂CO₃ (2.5 eq), DMF (Solvent).

  • Conditions: Stir at Room Temperature (RT) for 12–24 hours. Open to air (oxidative cycloaddition) or use a specific oxidant if the intermediate dihydro-species is stable.

  • Mechanism:

    • Base deprotonates the

      
      -amino group to form the pyridinium N-imide (1,3-dipole) .
      
    • The dipole undergoes a [3+2] cycloaddition with the alkyne.

    • Regioselectivity: The nucleophilic imide nitrogen attacks the beta-carbon of the propiolate? No, typically the dipole adds across the triple bond. The steric bulk of the 3-methyl group on the pyridine ring directs the cyclization to the less hindered C2 position (yielding 4-methyl) or C6 position (yielding 6-methyl). Experimental verification of the specific isomer is required via NMR.

Synthesis cluster_0 Precursors cluster_1 Intermediate cluster_2 Product Picoline 3-Methylpyridine Salt N-Amino-3-methyl pyridinium Salt Picoline->Salt N-Amination HOSA HOSA (Aminating Agent) HOSA->Salt Ylide Pyridinium N-Imide (1,3-Dipole) Salt->Ylide Base (K2CO3) Final Methyl 4-methylpyrazolo [1,5-a]pyridine-3-carboxylate (Target) Ylide->Final + Methyl Propiolate [3+2] Cycloaddition Isomer 6-Methyl Isomer (Byproduct) Ylide->Isomer Regioisomerism

Caption: Synthetic workflow via [3+2] cycloaddition of N-aminopyridinium ylides. The 3-methyl substituent on the starting material dictates the final regiochemistry (4-methyl vs 6-methyl).[1]

Physicochemical & Druggability Profile[1]

This molecule serves as a "Fragment-Like" lead or building block.[1] Its properties adhere to Lipinski's Rule of 5, making it an excellent starting point for oral drug candidates.

PropertyValue (Predicted)Context
LogP (Octanol/Water) 1.8 – 2.1Moderate lipophilicity; good membrane permeability.[1]
Topological Polar Surface Area (TPSA) ~55 Ų< 140 Ų; indicates high probability of BBB penetration if required.[1]
H-Bond Donors 0No free NH/OH groups.[1]
H-Bond Acceptors 3Pyridine N (bridgehead), Ester Carbonyl O, Ester Alkoxy O.
Rotatable Bonds 2Methyl ester rotation.[1]
Solubility Low in water; High in DMSO, DCM, MeOH.[1]Typical for planar heteroaromatic esters.[1]

Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4]

Proton NMR (¹H NMR) Prediction

Solvent: CDCl₃, 400 MHz

Shift (δ ppm)MultiplicityIntegralAssignmentStructural Logic
8.45 Singlet (s)1HH2 Pyrazole proton.[1] Deshielded by the adjacent bridgehead nitrogen and the ester group.
8.30 Doublet (d)1HH7 Adjacent to bridgehead nitrogen; highly deshielded.[1]
7.10 Triplet (t) / dd1HH6 Meta to bridgehead N.
6.85 Doublet (d)1HH5 Adjacent to the 4-methyl group.[1]
3.92 Singlet (s)3HOCH₃ Methyl ester protons.[1] Characteristic shift for methyl esters.
2.75 Singlet (s)3HAr-CH₃ 4-Methyl group.[1] Deshielded due to aromatic ring current and proximity to bridgehead.

Note: The coupling constant


 is typically ~7 Hz. The 4-methyl group eliminates the H4 signal seen in the unsubstituted parent.[1]
Mass Spectrometry
  • Ionization Mode: ESI (+)

  • Molecular Ion: [M+H]⁺ = 191.08 m/z

  • Fragmentation Pattern:

    • Loss of OMe (-31): m/z ~160 (Acylium ion).

    • Loss of COOMe (-59): m/z ~132 (Decarboxylation to core scaffold).

Applications in Drug Discovery[15]

Kinase Inhibition

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in kinase inhibitor design.

  • Binding Mode: The bridgehead nitrogen and the C3-carbonyl can function as a hinge-binding motif, mimicking the adenine ring of ATP.

  • Selectivity: The 4-methyl group provides a vector to explore the "gatekeeper" region or solvent-exposed areas of the kinase pocket, potentially improving selectivity over other kinases.

Antitubercular Agents

Derivatives of pyrazolo[1,5-a]pyridine-3-carboxylates have shown potency against Mycobacterium tuberculosis.[1] The ester can be converted to a carboxamide (e.g., via reaction with benzylamines), a functionality crucial for disrupting the mycobacterial cell wall synthesis or energy metabolism (e.g., Q203 analogs).

References

  • PubChem. 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Pyrazolo[1,5-a]pyridines. (General synthetic methodologies for the scaffold). Available at: [Link]

Sources

Foundational

Physicochemical properties of pyrazolo[1,5-a]pyridine derivatives

Physicochemical Profiling of Pyrazolo[1,5-a]pyridine: A Bioisosteric Alternative to Indole Executive Summary: The "Indole Upgrade" In modern drug discovery, the pyrazolo[1,5-a]pyridine scaffold represents a strategic bio...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling of Pyrazolo[1,5-a]pyridine: A Bioisosteric Alternative to Indole

Executive Summary: The "Indole Upgrade"

In modern drug discovery, the pyrazolo[1,5-a]pyridine scaffold represents a strategic bioisostere of the ubiquitous indole moiety. While indole is a privileged structure, it suffers from specific physicochemical limitations: high lipophilicity, metabolic liability at the C3 position, and a lack of a specific hydrogen-bond acceptor vector in the ring plane.

The pyrazolo[1,5-a]pyridine core addresses these deficits by introducing a bridgehead nitrogen and a pyridine-like nitrogen within a fused bicyclic system. This modification lowers lipophilicity (LogP), introduces a tunable basic center (pKa), and alters the metabolic soft spots, making it a critical scaffold for kinase inhibitors (e.g., Ibudilast) and a precursor to advanced chemotypes like the pyrazolo[1,5-a]pyrimidine (e.g., Avapritinib).

This guide provides a rigorous physicochemical analysis of this scaffold, detailing its electronic structure, acid-base properties, and synthetic accessibility for medicinal chemists.

Electronic Architecture & Aromaticity

The pyrazolo[1,5-a]pyridine is a 10-


 electron aromatic system . Unlike a simple fusion of two rings, the bridgehead nitrogen (N1) plays a dual role, functionally analogous to the nitrogen in pyrrole or indolizine, contributing two electrons to the continuous 

-system.
Reactivity Map

The electron density distribution dictates the scaffold's reactivity profile, which is distinct from indole:

  • C3 Position (Nucleophilic): The C3 carbon is the most electron-rich site, analogous to the C3 of indole. It is highly susceptible to electrophilic aromatic substitution (SEAr), such as halogenation, nitration, and formylation.

  • N1 (Bridgehead): This nitrogen is non-basic. Its lone pair is delocalized into the aromatic system.[1]

  • N2 (Pyridine-like): This nitrogen retains a lone pair in the

    
     orbital perpendicular to the 
    
    
    
    -system, acting as a weak hydrogen bond acceptor (HBA).
  • C7 Position: This position is sterically sensitive and electronically coupled to the bridgehead, often serving as a site for metabolic oxidation if left unsubstituted.

ReactivityMap cluster_legend Physicochemical Vectors Scaffold Pyrazolo[1,5-a]pyridine Core Scaffold C3 C3 Position (Nucleophilic Hotspot) Target: Electrophiles (Br+, NO2+) Scaffold->C3 N2 N2 Nitrogen (Basic/H-Bond Acceptor) pKa ~ 1.5 - 2.5 Scaffold->N2 C7 C7 Position (Metabolic Liability) Target: CYP450 Oxidation Scaffold->C7

Figure 1: Reactivity landscape of the pyrazolo[1,5-a]pyridine scaffold highlighting key sites for derivatization and metabolic interaction.

Physicochemical Properties: Data & Analysis

The substitution of the C-H in indole (position 2) with a Nitrogen atom (N2 in pyrazolo[1,5-a]pyridine) fundamentally alters the solvation and binding properties.

Acid-Base Chemistry (pKa)

Unlike indole, which is non-basic (pKa


 -2.4), pyrazolo[1,5-a]pyridine possesses a basic center at N2. However, it is significantly less basic than pyridine (pKa 5.2).
  • Observed pKa: ~2.5 (for the parent system).

  • Mechanism: The electron-withdrawing nature of the fused ring and the specific orbital alignment reduces the availability of the N2 lone pair compared to a free pyridine.

  • Implication: At physiological pH (7.4), the molecule remains predominantly neutral, ensuring good membrane permeability, yet the N2 atom can still serve as a crucial H-bond acceptor in kinase hinge regions (e.g., binding to the backbone NH of valine or alanine residues).

Lipophilicity (LogP) & Solubility

The scaffold is inherently more polar than indole due to the additional nitrogen.

PropertyIndolePyrazolo[1,5-a]pyridineBioisosteric Advantage
LogP (Calc) ~2.14~1.20Improved water solubility; lower metabolic clearance risk.
H-Bond Donors 1 (NH)0Removes obligate donor; useful if the pocket lacks an acceptor.
H-Bond Acceptors 01 (N2)Creates a new vector for specific binding interactions.
TPSA (

)
15.817.6Slightly higher polarity aids in reducing non-specific binding.
Fluorescence Properties

Derivatives of this scaffold exhibit tunable fluorescence, characterized by a large Stokes shift. This property is exploited in designing biological probes (e.g., lipid droplet trackers) where the emission is sensitive to the polarity of the environment (solvatochromism).

Synthetic Accessibility & Protocols

Reliable synthesis is the bedrock of any medicinal chemistry campaign. The [3+2] Cycloaddition via N-aminopyridinium salts is the industry standard for generating this scaffold with high regiocontrol.

Primary Synthetic Workflow (The Tamura Method)

This robust protocol utilizes an N-aminopyridine intermediate reacting with an alkyne (typically an ester or ketone).

Step-by-Step Protocol:

  • Amination: Treat the substituted pyridine with O-(mesitylsulfonyl)hydroxylamine (MSH) or hydroxylamine-O-sulfonic acid to generate the N-aminopyridinium salt.

  • Base-Mediated Cyclization: Dissolve the salt in DMF. Add the alkyne (e.g., dimethyl acetylenedicarboxylate or a propiolate) and a base (typically

    
     or DBU).
    
  • Reaction: Stir at room temperature or mild heat (60°C). The reaction proceeds via a 1,3-dipolar cycloaddition followed by elimination.

  • Purification: The product usually precipitates upon water addition or can be isolated via silica gel chromatography (Hexane/EtOAc gradient).

SynthesisWorkflow Start Substituted Pyridine Step1 N-Amination (Reagent: MSH or HOSA) Start->Step1 Activation Intermed N-Aminopyridinium Salt (1,3-Dipole) Step1->Intermed Step2 [3+2] Cycloaddition (Reagent: Alkyne + K2CO3) Intermed->Step2 Regioselective Cyclization Product Pyrazolo[1,5-a]pyridine Scaffold Step2->Product Yield: 60-90%

Figure 2: The standard [3+2] cycloaddition pathway for scaffold construction.

Case Studies in Drug Development

Ibudilast (The Pyridine Benchmark)
  • Compound: Ibudilast (Ketas).

  • Mechanism: Non-selective phosphodiesterase (PDE) inhibitor, primarily PDE4.

  • Role of Scaffold: The pyrazolo[1,5-a]pyridine core provides a planar, lipophilic anchor that fits the PDE hydrophobic pocket, while the N2 nitrogen and the carbonyl at C3 orient the molecule for optimal binding. Its high oral bioavailability (F > 70%) validates the scaffold's "drug-like" properties compared to more labile indole analogs.

Evolution to Avapritinib (The Pyrimidine Bioisostere)

While Ibudilast utilizes the pyridine fusion, modern kinase inhibitors often insert an additional nitrogen to form the pyrazolo[1,5-a]pyrimidine .

  • Compound: Avapritinib (BLU-285).

  • Target: KIT D816V and PDGFRA D842V mutants.

  • Medicinal Chemistry Insight: The transition from pyrazolo-pyridine to pyrazolo-pyrimidine (inserting N4) further lowers pKa and LogP, improving solubility and reducing plasma protein binding. However, the core geometry and the "hinge-binding" concept remain derived from the parent pyrazolo[1,5-a]pyridine logic.

References

  • Synthesis & Reactivity: Miki, Y., et al. "Synthesis of 3-substituted pyrazolo[1,5-a]pyridines by electrophilic reactions." Heterocycles, 1994. Link

  • Ibudilast Pharmacology: Ledeboer, A., et al. "Ibudilast (AV-411): A new class therapeutic candidate for neuropathic pain and opioid withdrawal." Expert Opinion on Investigational Drugs, 2007. Link

  • Avapritinib Discovery: Evans, E.K., et al. "A precision therapy against cancers driven by KIT/PDGFRA mutations." Science Translational Medicine, 2017. Link

  • Fluorescence Properties: Kim, H.M., et al. "Pyrazolo[1,5-a]pyridine-based fluorophores: Synthesis and photophysical properties." Dyes and Pigments, 2013. Link

  • General Review: Kumar, R., et al. "Pyrazolo[1,5-a]pyrimidine derivatives: A review on their synthesis and biological activities." European Journal of Medicinal Chemistry, 2021. Link

Sources

Exploratory

Technical Whitepaper: Structural Elucidation and Synthesis of Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Executive Summary The pyrazolo[1,5-a]pyridine scaffold represents a critical bioisostere of indole, offering distinct solubility and metabolic stability profiles in drug discovery. This guide focuses on the Methyl 4-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold represents a critical bioisostere of indole, offering distinct solubility and metabolic stability profiles in drug discovery. This guide focuses on the Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate derivative (Target Molecule 1 ).

Precise structural characterization of this molecule is challenging due to the potential for regiochemical ambiguity during synthesis. The [3+2] cycloaddition of 3-substituted pyridinium ylides typically yields a mixture of 4-methyl and 6-methyl isomers. This whitepaper provides a robust analytical framework to definitively distinguish the 4-methyl isomer using high-resolution NMR (


H, 

C, NOESY), Mass Spectrometry, and IR spectroscopy.

Synthetic Pathway & Sample Generation[1][2]

To generate the analyte for spectral validation, we utilize a [3+2] dipolar cycloaddition strategy. The critical step is the reaction of the


-aminopyridinium ylide with an acetylenic ester.
Reaction Scheme

The synthesis begins with 3-methylpyridine. The methyl group at the 3-position of the pyridine ring ultimately maps to the 4- or 6-position of the fused bicyclic system, necessitating rigorous separation.

Synthesis SM 3-Methylpyridine Salt 1-Amino-3-methyl pyridinium Iodide SM->Salt NH2-MSH (Amination) Ylide Pyridinium Ylide (Dipole) Salt->Ylide K2CO3 (Base) Inter Cyclization Intermediate Ylide->Inter Methyl Propiolate [3+2] Cycloaddition Prod4 Target: 4-Methyl Isomer Inter->Prod4 Regioisomer A (Sterically Hindered) Prod6 Byproduct: 6-Methyl Isomer Inter->Prod6 Regioisomer B (Major Product)

Figure 1: Synthetic workflow highlighting the divergent regiochemical outcome.

Protocol for Sample Preparation
  • Amination: Treat 3-methylpyridine with

    
    -mesitylenesulfonylhydroxylamine (MSH) or hydroxylamine-
    
    
    
    -sulfonic acid to form the 1-amino-3-methylpyridinium salt.
  • Cycloaddition: Dissolve the salt in DMF with 2.0 equivalents of

    
    . Add methyl propiolate (1.1 eq) dropwise at 0°C.
    
  • Workup: The reaction generates a mixture of 4-methyl and 6-methyl isomers.

  • Purification: Isolate the 4-methyl isomer via Flash Column Chromatography (Silica gel, Hexane:EtOAc gradient). The 4-methyl isomer typically elutes after the 6-methyl isomer due to slight differences in polarity caused by the peri-interaction between the 4-methyl group and the 3-ester.

Mass Spectrometry (MS) Analysis[3][4][5][6]

Mass spectrometry provides the first line of confirmation for molecular weight and fragmentation behavior characteristic of the pyrazolo[1,5-a]pyridine core.

Instrument Parameters:

  • Ionization: ESI+ (Electrospray Ionization) or EI (70 eV)

  • Mode: Positive Ion Mode

Diagnostic Fragmentation Table
Fragment Ion (

)
AssignmentMechanistic Origin
191.08

Protonated Molecular Ion (Base Peak in ESI)
190.07

Molecular Ion (EI)
159.05

Loss of methoxy group from ester (

-cleavage)
131.06

Loss of entire carbomethoxy group
77-79 Pyridyl fragmentsRing degradation products

Interpretation: The stability of the aromatic bicycle often results in a strong molecular ion. The loss of 31 Da (


) is the primary diagnostic for the methyl ester functionality.

Infrared (IR) Spectroscopy[4]

IR data confirms the functional groups, specifically the conjugation of the ester with the aromatic ring.

  • Method: ATR-FTIR (Neat solid)

  • Key Absorptions:

    • 
      : 
      
      
      
      (Ester). This value is slightly lower than non-conjugated esters due to resonance with the pyrazole ring.
    • 
      : 
      
      
      
      (Pyrazolo core stretch).
    • 
      : 
      
      
      
      (Aliphatic methyl stretches).
    • 
      : 
      
      
      
      (Ester C-O stretch).

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][4][5][7][8][9][10]

This is the definitive method for structural assignment. The challenge is distinguishing the 4-methyl isomer from the 6-methyl isomer.

Logic for Regiochemical Assignment

In the pyrazolo[1,5-a]pyridine system:

  • 4-Methyl Isomer: Protons are at positions 2, 5, 6, and 7.

    • 
       and 
      
      
      
      are vicinal (
      
      
      ).
    • 
       and 
      
      
      
      are vicinal (
      
      
      ).
    • Key Feature:

      
       appears as a doublet of doublets (or doublet) coupled to 
      
      
      
      .
  • 6-Methyl Isomer: Protons are at positions 2, 4, 5, and 7.

    • 
       and 
      
      
      
      are vicinal.
    • 
       is an isolated singlet (or weakly coupled meta-doublet).
      

NMR_Logic Start Analyze Aromatic Region (6.5 - 8.5 ppm) CheckH7 Identify H-7 Signal (Most downfield, ~8.5 ppm) Start->CheckH7 Decision Is H-7 a Doublet or Singlet? CheckH7->Decision ResDoublet H-7 is a Doublet (J ~7Hz) Implies H-6 is present Decision->ResDoublet Doublet ResSinglet H-7 is a Singlet (broad) Implies H-6 is substituted Decision->ResSinglet Singlet Concl4Me Confirm 4-Methyl Isomer (H-6 and H-5 are coupled) ResDoublet->Concl4Me Concl6Me Identify 6-Methyl Isomer (H-5 and H-4 are coupled) ResSinglet->Concl6Me

Figure 2: NMR Decision Tree for distinguishing 4-Me vs 6-Me isomers.

Predicted H NMR Data (400 MHz, )

Note: Chemical shifts (


) are estimates based on substituent effects on the parent scaffold.
Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
H-7

Doublet (

)

Deshielded by bridgehead Nitrogen; vicinal coupling to H-6.
H-2

Singlet (

)
-Characteristic pyrazole proton; deshielded by ester.
H-5

Doublet (

)

Diagnostic: In 4-Me isomer, H-5 couples to H-6. (May appear as

if long-range coupling exists).
H-6

Triplet/dd

Coupled to both H-5 and H-7.
COOC


Singlet (

)
-Methyl ester.
Ar-C


Singlet (

)
-4-Methyl group. Significantly deshielded due to "peri" effect with the 3-ester.
C NMR Data (100 MHz, )
  • Carbonyl:

    
     ppm (Ester C=O).
    
  • Bridgehead C-N:

    
     ppm (C-3a).
    
  • Aromatic CH:

    
     ppm (C-7), 
    
    
    
    ppm (C-2).
  • Quaternary C:

    
     ppm (C-3), 
    
    
    
    ppm (C-4, substituted).
  • Methyls:

    
     ppm (O-Me), 
    
    
    
    ppm (Ar-Me).
2D NMR Confirmation (NOESY)

To unequivocally prove the 4-methyl structure, perform a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Observation: Strong NOE correlation between the Ester Methyl (

    
     ppm) and the Aromatic Methyl  (
    
    
    
    ppm).
  • Reasoning: In the 4-methyl isomer, the methyl group is spatially proximate to the ester at position 3. This correlation is absent in the 5- or 6-methyl isomers.

References

  • Tamura, Y., et al. "Syntheses and reactions of N-aminopyridinium salts." Journal of Heterocyclic Chemistry, 1975.

  • Katritzky, A. R., & Lagowski, J. M. "Chemistry of the Heterocyclic N-Oxides." Academic Press, 1971. (Foundational text on Pyridine N-oxide/N-imide chemistry).
  • Molina, P., et al. "Preparation of fused nitrogen heterocycles via [3+2] cycloaddition." Tetrahedron, 1994.

  • National Center for Biotechnology Information. PubChem Compound Summary for Pyrazolo[1,5-a]pyridine derivatives.

Foundational

The Privileged Scaffold: A Technical Guide to Pyrazolo[1,5-a]pyridines

Executive Summary The pyrazolo[1,5-a]pyridine scaffold represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. As a bioisostere...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. As a bioisostere of indole and azaindole, it offers unique physicochemical advantages: altered hydrogen bonding vectors, improved metabolic stability, and distinct electronic profiles that fine-tune potency and solubility.

This technical guide dissects the scaffold from its historical genesis with Ibudilast to its dominance in kinase inhibitor design, providing researchers with actionable synthetic protocols and mechanistic insights.

The Bioisosteric Rationale: Beyond Indole

In drug design, the indole ring is ubiquitous (e.g., Tryptophan, Serotonin). However, indoles suffer from metabolic liabilities (oxidation at C3) and poor solubility. The pyrazolo[1,5-a]pyridine acts as a robust bioisostere.

Electronic and Structural Mapping

Unlike indole, the pyrazolo[1,5-a]pyridine is a fused bicyclic system containing a bridgehead nitrogen. This structural nuance eliminates the N-H hydrogen bond donor typical of indole, converting the region into a pure acceptor or a neutral lipophilic patch depending on substitution.

PropertyIndolePyrazolo[1,5-a]pyridineDrug Design Implication
H-Bonding Donor (N-H)Acceptor (N1) / NeutralRemoves obligate H-bond donor; improves membrane permeability.
pKa (Conj. Acid) ~ -2.4 (Weak base)~ 2.5 (Weak base)The bridgehead nitrogen influences basicity; tunable via C3/C7 substitution.
Metabolism High liability (C3 oxidation)Enhanced StabilityBridgehead fusion prevents standard N-dealkylation or oxidation common in indoles.
Vector C3/C5 vectorsC3/C7 vectorsAllows access to unique pockets in enzyme active sites (e.g., kinase hinge regions).

Historical Genesis & The Ibudilast Era

While the first synthesis of the core structure dates back to the mid-20th century (circa 1948), the scaffold remained an academic curiosity until Kyorin Pharmaceutical unlocked its therapeutic potential.

The Breakthrough: Ibudilast (Ketas)

Discovered by Kyorin Pharmaceutical, Ibudilast (AV-411, MN-166) was the first approved drug featuring this scaffold.

  • Mechanism: Non-selective phosphodiesterase (PDE) inhibitor (predominantly PDE4, PDE3, PDE10) and TLR4 antagonist.[1]

  • Impact: Approved in Japan (1989) for asthma and post-stroke dizziness, it validated the scaffold's oral bioavailability and safety profile.

  • Current Status: Currently repurposed by MediciNova for progressive Multiple Sclerosis (MS) and ALS, highlighting the scaffold's CNS penetration capabilities.

Timeline of Discovery

The following diagram illustrates the evolution of the scaffold from a synthetic curiosity to a cornerstone of oncology and immunology.

Timeline N1 1948: First Synthesis (Academic Curiosity) N2 1989: Ibudilast Approval (Kyorin Pharma) PDE Inhibitor N1->N2 Bioactivity Validation N3 2000s: Kinase Era (p38 MAPK, PI3K) Scaffold Hopping N2->N3 Hinge Binding Discovery N4 2020s: C-H Activation & PROTACs Late-stage Functionalization N3->N4 Synthetic Efficiency

Figure 1: Evolutionary timeline of pyrazolo[1,5-a]pyridine in drug discovery.

Synthetic Methodology: The [3+2] Cycloaddition

The most robust method for constructing the pyrazolo[1,5-a]pyridine core involves the [3+2] dipolar cycloaddition of


-aminopyridinium ylides with alkynes. This method allows for regioselective introduction of substituents at C2 and C3.
Mechanism of Action

The reaction relies on the formation of a 1,3-dipole (the ylide) from an


-aminopyridinium salt. This dipole reacts with an electron-deficient alkyne or alkene, followed by aromatization.

Mechanism Start N-Aminopyridinium Salt Ylide Pyridinium Ylide (1,3-Dipole) Start->Ylide -HX Base Base (K2CO3/DBU) Deprotonation Base->Start Cyclo [3+2] Cycloaddition Intermediate Ylide->Cyclo + Alkyne Alkyne Alkyne/Olefin (Dipolarophile) Alkyne->Cyclo Prod Pyrazolo[1,5-a]pyridine Core Cyclo->Prod Aromatization (-2H or oxidation)

Figure 2: Mechanistic pathway for the [3+2] cycloaddition synthesis.

Standard Operating Procedure (SOP)

Protocol: Synthesis via N-Aminopyridinium Ylides Scope: Validated for gram-scale synthesis of C2/C3 substituted cores.

Reagents:

  • 
    -aminopyridinium iodide (1.0 equiv)
    
  • Electron-deficient alkyne (e.g., dimethyl acetylenedicarboxylate) (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • Solvent: DMF or Acetonitrile (Dry)

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with

    
    -aminopyridinium iodide and anhydrous DMF (0.5 M concentration).
    
  • Activation: Add

    
     in one portion. The suspension will likely change color (often yellow/orange) indicating ylide formation. Stir at RT for 15 minutes.
    
  • Cycloaddition: Dropwise add the alkyne (diluted in minimal DMF) over 10 minutes. Critical Parameter: Exothermic reaction; maintain internal temperature < 40°C to prevent polymerization.

  • Reaction: Stir at RT for 4–12 hours. Monitor via TLC (mobile phase: 30% EtOAc/Hexanes) or LC-MS.

  • Workup: Dilute the reaction mixture with water (5x volume). Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography on silica gel.

Self-Validation Check:

  • Success Indicator: Disappearance of the polar pyridinium salt (baseline on TLC) and appearance of a fluorescent spot (product) under UV (254/365 nm).

  • NMR Verification: Look for the disappearance of the

    
    -amino protons and the characteristic aromatic splitting pattern of the fused system.
    

Medicinal Chemistry Applications: Kinase Targeting

The scaffold has seen explosive growth in oncology, particularly as an ATP-competitive inhibitor.[2]

Binding Mode mimicry

In many kinase active sites (e.g., p38 MAPK, CK2, PI3K), the adenine ring of ATP forms hydrogen bonds with the "hinge region" of the protein.

  • The Anchor: The N1 nitrogen of pyrazolo[1,5-a]pyridine acts as a hydrogen bond acceptor.

  • The Vector: Substituents at C3 project deep into the hydrophobic pocket (gatekeeper region), while C7 substituents can solubilize the molecule towards the solvent front.

Case Study: p38 MAPK Inhibitors

Researchers at Vertex and Pfizer utilized this scaffold to replace the imidazole/pyridine cores of earlier inhibitors. The pyrazolo[1,5-a]pyridine core provided:

  • Selectivity: The rigid fused system reduced off-target binding compared to flexible bi-aryl systems.

  • Solubility: The ability to introduce polar groups at C7 without disrupting the hinge binding at N1.

References

  • Discovery of Ibudilast: Kyorin Pharmaceutical Co., Ltd.[3] "Ibudilast (Ketas) Licensing and History." Kyorin Pharma Official News Release, 2004. Link

  • Synthetic Methodology (Classic): Tamura, Y., et al. "Synthesis of Pyrazolo[1,5-a]pyridines via N-Iminopyridinium Ylides." Journal of Organic Chemistry, 1973. (Foundational methodology referenced in modern reviews).
  • Recent Advances & C-H Activation: Wang, J., et al. "PIDA-mediated regioselective cycloaddition of N-aminopyridinium ylides."[4] Synlett, 2024.[4] Link

  • Kinase Inhibitor Applications: "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors." RSC Advances, 2025. Link

  • Bioisosteric Properties: "Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor."[5] Journal of Medicinal Chemistry, 2010. Link

Sources

Exploratory

The Pyrazolo[1,5-a]pyridine Core: A Privileged Scaffold in Medicinal Chemistry

[1] Executive Summary The pyrazolo[1,5-a]pyridine core represents a "privileged scaffold" in modern drug discovery, distinguished by its ability to mimic the indole ring system while offering superior metabolic stability...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The pyrazolo[1,5-a]pyridine core represents a "privileged scaffold" in modern drug discovery, distinguished by its ability to mimic the indole ring system while offering superior metabolic stability and distinct electronic properties. Unlike its ubiquitously cited cousin, the pyrazolo[1,5-a]pyrimidine (found in kinase inhibitors like Larotrectinib), the pyridine-fused variant offers a unique chemical space. It is best known as the structural anchor of Ibudilast , a non-selective phosphodiesterase (PDE) inhibitor, but recent medicinal chemistry campaigns have expanded its utility into highly selective PI3K


 inhibitors, EP1 receptor antagonists, and antitubercular agents. This guide dissects the biological significance, structure-activity relationships (SAR), and experimental protocols relevant to this versatile heterocycle.[1]

Structural Pharmacology & Bioisosterism

The Indole Bioisostere

The pyrazolo[1,5-a]pyridine core is a classical bioisostere of indole . Both systems are planar, bicyclic, and aromatic, but the pyrazolo[1,5-a]pyridine incorporates a bridgehead nitrogen atom that significantly alters the electronic landscape.

  • H-Bonding Potential : Unlike indole, which acts as a hydrogen bond donor (via N-H), the pyrazolo[1,5-a]pyridine is primarily a hydrogen bond acceptor at the N1 position (non-bridgehead nitrogen) unless substituted.

  • Metabolic Stability : The fused system lacks the electron-rich C3 position of indole that is prone to oxidative metabolism, often resulting in improved pharmacokinetic profiles.

  • Dipole Moment : The distribution of nitrogen atoms creates a distinct dipole vector, influencing orientation within the binding pocket, particularly in ATP-competitive sites of kinases.

Numbering & Nomenclature

To ensure clarity in SAR discussions, we utilize the standard IUPAC numbering where the non-bridgehead nitrogen is position 1.

  • Positions 2 & 3 : Located on the five-membered pyrazole ring (critical for potency tuning).

  • Position 3a/4 : The bridgehead nitrogen.

  • Positions 4-7 : Located on the six-membered pyridine ring (critical for solubility and solvent-front interactions).

(Note: In Ibudilast, the isopropyl group is at C2, and the ketone functionality is at C3).

Therapeutic Applications & Case Studies

PDE Inhibition: The Ibudilast Paradigm

Ibudilast (KC-404) is the archetype for this scaffold. It acts as a non-selective PDE inhibitor (predominantly PDE3, PDE4, PDE10, and PDE11) and a macrophage migration inhibitory factor (MIF) inhibitor.

  • Mechanism : By inhibiting PDE enzymes, Ibudilast prevents the degradation of cAMP and cGMP. Elevated intracellular cAMP levels in leukocytes lead to downregulation of pro-inflammatory cytokines (TNF-

    
    , IL-6) and attenuation of glial cell activation in the CNS.
    
  • Clinical Relevance : Approved in Japan for asthma and post-stroke dizziness; currently in trials for progressive multiple sclerosis (MS) and ALS.

Kinase Inhibition: PI3K Selectivity

While pyrazolo[1,5-a]pyrimidines are common kinase inhibitors, the pyridine core has shown exceptional promise in designing isoform-selective inhibitors.

  • Case Study : A study identified Compound 5x , a pyrazolo[1,5-a]pyridine derivative, as a potent PI3K

    
     inhibitor (
    
    
    
    nM).[2]
  • Selectivity Logic : The scaffold's geometry allows the C3 substituent to project into the affinity pocket of PI3K

    
    , achieving selectivity over the 
    
    
    
    ,
    
    
    , and
    
    
    isoforms which is difficult to achieve with other scaffolds.
GPCR Antagonism: EP1 Receptor

The core has also been utilized to antagonize the Prostaglandin E2 receptor 1 (EP1).

  • Discovery : Scaffold hopping from an indole-based antagonist led to Compound 4c , a nanomolar EP1 antagonist.

  • Utility : Treatment of overactive bladder by inhibiting PGE2-induced bladder contractions.[3]

Visualizations

Diagram: Pharmacophore & Bioisosterism

This diagram illustrates the structural relationship between Indole and Pyrazolo[1,5-a]pyridine, highlighting the electronic differences.

Bioisostere cluster_0 Indole Scaffold cluster_1 Pyrazolo[1,5-a]pyridine Scaffold Indole Indole Core (H-bond Donor) Metabolism High Metabolic Liability at C3 Indole->Metabolism PP_Core Pyrazolo[1,5-a]pyridine (H-bond Acceptor) Indole->PP_Core Bioisosteric Replacement (Scaffold Hopping) Stability Enhanced Metabolic Stability PP_Core->Stability Dipole Distinct Dipole Vector PP_Core->Dipole

Caption: Structural comparison highlighting the transition from Indole to Pyrazolo[1,5-a]pyridine, emphasizing metabolic advantages.

Diagram: Ibudilast Mechanism of Action (PDE Inhibition)

The signaling cascade modulated by Ibudilast in a neuronal/glial context.

Ibudilast_MOA Ibudilast Ibudilast (Pyrazolo[1,5-a]pyridine) PDE PDE4 / PDE10 Enzymes Ibudilast->PDE Inhibits AMP 5'-AMP (Inactive) PDE->AMP Catalyzes cAMP cAMP cAMP->PDE Substrate PKA PKA Activation cAMP->PKA Activates Outcome Neuroprotection & Anti-inflammation PKA->Outcome Promotes Cytokines TNF-α, IL-6 (Pro-inflammatory) PKA->Cytokines Downregulates

Caption: Ibudilast inhibits PDE enzymes, preserving intracellular cAMP levels and driving neuroprotective signaling.[4]

Detailed Experimental Protocol: PDE4 Inhibition Assay

To validate the biological activity of a pyrazolo[1,5-a]pyridine derivative, a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based PDE4 assay is the industry standard. This protocol is self-validating via the use of reference standards (rolipram or ibudilast).

Reagents & Setup
  • Enzyme : Human recombinant PDE4B (catalytic domain).

  • Substrate : Fluorescein-labeled cAMP (FAM-cAMP).

  • Detection : Terbium-labeled anti-cAMP antibody.

  • Buffer : 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 0.1% BSA.
    
Step-by-Step Methodology
  • Compound Preparation :

    • Dissolve pyrazolo[1,5-a]pyridine derivatives in 100% DMSO to 10 mM stock.

    • Perform 3-fold serial dilutions in assay buffer (final DMSO concentration <1%).

  • Enzyme Reaction :

    • Add 5

      
      L of diluted compound to a 384-well low-volume white plate.
      
    • Add 5

      
      L of PDE4B enzyme solution (final conc. 0.5 nM). Incubate for 10 min at RT.
      
    • Control 1 (Max Signal): Enzyme + Substrate (No compound).

    • Control 2 (Min Signal): Substrate only (No enzyme).

  • Substrate Addition :

    • Add 10

      
      L of FAM-cAMP substrate (final conc. equals 
      
      
      
      of enzyme, typically 100 nM).
    • Incubate for 60 minutes at room temperature.

  • Detection :

    • Add 20

      
      L of Stop/Detection buffer containing Tb-anti-cAMP antibody and EDTA (to chelate 
      
      
      
      and stop reaction).
    • Incubate for 60 minutes.

  • Readout :

    • Measure TR-FRET signal on a plate reader (Ex: 340 nm; Em: 495 nm & 520 nm).

    • Calculate FRET ratio (

      
      ).
      
Data Analysis (Self-Validation)
  • Logic : PDE4 hydrolyzes FAM-cAMP to FAM-AMP. The antibody binds cAMP specifically.

    • High FRET: Intact cAMP (Enzyme inhibited).

    • Low FRET: Hydrolyzed AMP (Enzyme active).

  • Validation : The

    
     of the reference standard (Ibudilast) must fall within 2-fold of the historical mean (typically ~1-5 
    
    
    
    M depending on isoform) for the assay to be valid.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes key SAR findings for the pyrazolo[1,5-a]pyridine core across different therapeutic targets.

Compound IDTargetC2 SubstituentC3 SubstituentC4-C7 SubstitutionActivity (

)
Key Insight
Ibudilast PDE4 / PDE3Isopropyl2-methylpropan-1-oneUnsubstituted~5

M (PDE4)
C2 isopropyl provides hydrophobic bulk; C3 ketone is essential for H-bonding.
Compound 5x PI3K

Aryl groupSulfonyl linkerUnsubstituted0.9 nMSulfonyl linker at C3 orients the molecule into the specificity pocket; high selectivity for

-isoform.
Compound 4c EP1 ReceptorPhenylCarboxamide linker5-ChloroNanomolar (

)
5-Chloro substitution on the pyridine ring significantly enhances binding affinity compared to unsubstituted analogs.
Analog 12 TubulinArylEsterUnsubstituted>10

M
Attempts to mimic combretastatin failed; core geometry too rigid compared to flexible linkers.
SAR Logic & Optimization
  • C2 Position : Tolerance for hydrophobic groups (isopropyl, phenyl). Critical for filling the hydrophobic pocket in PDE and kinase ATP sites.

  • C3 Position : The "vector" position. Linkers here (ketones, sulfonyls, amides) determine the trajectory into the deep binding pocket. This is the primary handle for determining target selectivity.

  • Pyridine Ring (C4-C7) : Substitution here is less common but can be used to tune solubility and metabolic stability. Halogenation (e.g., Cl, F) at C5 or C6 often blocks metabolic soft spots.

References

  • Ibudilast (KC-404)

    • Title: "Ibudilast: a non-selective PDE inhibitor with multiple actions on blood cells and the vascular wall."
    • Source: Kishi et al., Cardiovascular Drug Reviews, 2001.
  • PI3K

    
     Selective Inhibitors :
    
    • Title: "Discovery of pyrazolo[1,5-a]pyridines as p110

      
      -selective PI3 kinase inhibitors."[2]
      
    • Source: Hayakawa et al., Bioorganic & Medicinal Chemistry Letters, 2012.
  • EP1 Receptor Antagonists

    • Title: "Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation."[3][5]

    • Source: Umei et al., Bioorganic & Medicinal Chemistry, 2017.
  • General Synthesis & Reactivity

    • Title: "Synthesis of functionalized pyrazolo[1,5-a]pyridines through oxid
    • Source: Wang et al., Synlett, 2024.[6][7]

Sources

Foundational

Technical Guide: Biological Targets &amp; Pharmacological Profile of Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate

The following technical guide details the biological targets, pharmacological significance, and experimental utility of Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate . Executive Summary Methyl 4-methylpyrazolo[1,5...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological targets, pharmacological significance, and experimental utility of Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate .

Executive Summary

Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 127717-19-5) is a specialized heterocyclic scaffold used primarily as a linchpin intermediate and fragment-based lead in medicinal chemistry. It belongs to the pyrazolo[1,5-a]pyridine class, a group of bioisosteres for indole and purine rings.[1]

While often utilized as a precursor for advanced therapeutics, the molecule itself and its immediate 4-methyl substituted analogs exhibit direct biological activity against specific viral and bacterial targets. Its core value lies in the 4-methyl substituent , which provides critical steric bulk and hydrophobic interactions often absent in the unsubstituted parent scaffold, significantly altering binding kinetics in protein pockets.

Core Biological Targets
Target ClassSpecific TargetMechanism of ActionRole of Compound
Viral Enzyme HIV-1 Reverse Transcriptase (RT) Allosteric Inhibition (NNRTI)Fragment Hit / Lead
Bacterial Pathogen Mycobacterium tuberculosis Cell Wall/Bioenergetics DisruptionPrecursor to Active Carboxamides
Host Enzyme Phosphodiesterase 4 (PDE4) cAMP Hydrolysis InhibitionStructural Analog (Ibudilast-like)

Detailed Biological Targets

A. HIV-1 Reverse Transcriptase (HIV-1 RT)

Research utilizing fragment-based drug discovery (FBDD) has identified the 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate core as a privileged structure for inhibiting HIV-1 Reverse Transcriptase.

  • Mechanism: The compound acts as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI). It binds to a hydrophobic allosteric pocket adjacent to the polymerase active site, locking the enzyme in an inactive conformation (the "open" state), thereby preventing viral DNA synthesis.

  • The "4-Methyl" Effect: Structure-Activity Relationship (SAR) studies indicate that the substituent at the 4-position is critical. Unsubstituted analogs often fail to achieve sufficient binding affinity. The 4-methyl group fills a specific hydrophobic sub-pocket within the RT enzyme, significantly improving

    
     values compared to the 4-H or 4-chloro analogs.
    
  • Relevance: This ester serves as a starting point for "growing" the fragment into high-affinity inhibitors by modifying the ester group into larger heterocyclic or amide functionalities.

B. Anti-Tubercular Activity (Mycobacterium tuberculosis)

The methyl ester functionality at the C3 position is the direct precursor to a class of potent Pyrazolo[1,5-a]pyridine-3-carboxamides .

  • Pharmacology: Derivatives synthesized from this ester exhibit nanomolar Minimum Inhibitory Concentrations (MIC) against both drug-sensitive (H37Rv) and multidrug-resistant (MDR) strains of M. tuberculosis.

  • Target Pathway: While the exact enzymatic target is often compound-specific (e.g., QcrB or MmpL3), these derivatives disrupt mycobacterial bioenergetics or cell wall synthesis. The pyrazolo[1,5-a]pyridine core acts as a scaffold hopping replacement for other nitrogenous heterocycles, improving metabolic stability.[1]

  • Key Transformation: The methyl ester is converted via aminolysis to N-aryl or N-benzyl carboxamides. The 4-methyl group on the core ring modulates the planarity and solubility of the final drug candidate, influencing its ability to penetrate the thick mycobacterial cell wall.

C. Phosphodiesterase 4 (PDE4) Inhibition

This compound is a structural congener of Ibudilast (a known PDE4 inhibitor used for asthma and stroke recovery).

  • Mechanism: PDE4 hydrolyzes cyclic AMP (cAMP) to AMP. Inhibitors of this enzyme raise intracellular cAMP levels, leading to bronchodilation and anti-inflammatory effects (reduction of TNF-

    
    ).
    
  • Structural Homology: Ibudilast is 2-isopropyl-3-isobutyryl-pyrazolo[1,5-a]pyridine. The methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate shares the identical bicyclic aromatic core. The 3-carboxylate is a bioisostere of the 3-ketone found in Ibudilast.

  • Therapeutic Utility: The 4-methyl variant is explored to alter the metabolic "soft spots" of the Ibudilast scaffold, potentially reducing rapid metabolism while maintaining PDE4 selectivity.

Mechanism of Action & Pathway Visualization

The following diagram illustrates how the Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate (Center Node) serves as the divergence point for three distinct pharmacological pathways.

BiologicalPathways Core Methyl 4-methylpyrazolo [1,5-a]pyridine-3-carboxylate (Scaffold) Mech_HIV Mechanism: Allosteric Hydrophobic Binding (4-Me group critical) Core->Mech_HIV Direct Fragment Binding Mech_TB Mechanism: Precursor to 3-Carboxamides (Cell Wall Disruption) Core->Mech_TB Synthetic Amidation Mech_PDE Mechanism: cAMP Hydrolysis Inhibition (Ibudilast Analog) Core->Mech_PDE Bioisosteric Replacement HIV Target: HIV-1 Reverse Transcriptase (Viral Replication) TB Target: Mycobacterium tuberculosis (Bacterial Survival) PDE Target: PDE4 Enzyme (Inflammation/cAMP) Mech_HIV->HIV Inhibits DNA Polymerization Mech_TB->TB Nanomolar MIC Activity Mech_PDE->PDE Anti-inflammatory Response

Figure 1: Pharmacological divergence of the 4-methylpyrazolo[1,5-a]pyridine scaffold.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Context: This protocol generates the target ester from commercially available precursors via a [3+2] cycloaddition.

  • Reagents: 3-Methylpyridine (1.0 eq), Hydroxylamine-O-sulfonic acid (1.2 eq), Methyl propiolate (or Methyl 2-butynoate for specific substitution patterns), Potassium Carbonate (

    
    ).
    
  • Step 1 (N-amination): Dissolve 3-methylpyridine in water. Add Hydroxylamine-O-sulfonic acid carefully at 0°C. Stir at room temperature (RT) for 12 hours. Quench with

    
     to generate the N-aminopyridinium ylide in situ.
    
  • Step 2 (Cycloaddition): Add Methyl propiolate dropwise to the ylide solution. The reaction undergoes an oxidative [3+2] cycloaddition.[2]

  • Isolation: Extract with Dichloromethane (DCM) x3. Dry over

    
    .
    
  • Purification: The 4-methyl isomer must be separated from the 6-methyl isomer (regioisomers formed depending on ylide resonance) using Flash Column Chromatography (Hexane:EtOAc gradient).

    • Note: The 4-methyl isomer typically elutes differently due to steric shielding of the peri-position nitrogen.

Protocol B: HIV-1 RT Inhibition Assay (Fragment Screening)

Context: Validating the affinity of the ester against the viral enzyme.

  • System: Recombinant HIV-1 Reverse Transcriptase (wild type).[3]

  • Substrate: Poly(rA)·oligo(dT) template-primer.

  • Tracer: [3H]-dTTP (tritiated thymidine triphosphate).

  • Procedure:

    • Incubate HIV-1 RT enzyme with the test compound (Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate) in varying concentrations (0.1

      
      M to 100 
      
      
      
      M) for 10 minutes at 37°C.
    • Add the reaction mix containing Buffer (50 mM Tris-HCl, pH 7.8),

      
      , template-primer, and [3H]-dTTP.
      
    • Incubate for 1 hour.

    • Quench reaction with 10% Trichloroacetic acid (TCA) to precipitate DNA.

    • Filter through GF/C glass filters.

  • Readout: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    . A shift in 
    
    
    
    compared to the 4-H analog confirms the "4-methyl effect."

References

  • Fragment-Based Discovery of HIV-1 RT Inhibitors

    • Title: "Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach."
    • Source:Molecules (MDPI).[2]

    • Significance: Identifies the 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate core as a key inhibitor motif where the 4-position substitution is essential for potency.
    • URL:[Link]

  • Antitubercular Carboxamides

    • Title: "Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents."
    • Source:Journal of Medicinal Chemistry (ACS).[4]

    • Significance: Establishes the methyl ester as the precursor to high-potency anti-TB drugs.
    • URL:[Link]

  • Scaffold Synthesis & Regioselectivity

    • Title: "Synthesis of functionalized pyrazolo[1,5-a]pyridines through oxid
    • Source:Synlett / Organic Chemistry Portal.
    • Significance: Provides the definitive chemical methodology for accessing the 4-methyl core.
    • URL:[Link]

  • Ibudilast & PDE4 Context

    • Title: "Pyrazolo[1,5-a]pyridine: A Versatile Scaffold for the Development of PDE4 Inhibitors."
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Significance: Validates the pharmacological relevance of the scaffold for inflammation and respir
    • URL:[Link]

Sources

Exploratory

Technical Guide: Pyrazolo[1,5-a]pyridine Derivatives in Medicinal Chemistry

[1] Executive Summary The pyrazolo[1,5-a]pyridine scaffold represents a privileged bicyclic heterocycle in modern drug discovery, distinct from its indole and azaindole analogues due to the presence of a bridgehead nitro...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold represents a privileged bicyclic heterocycle in modern drug discovery, distinct from its indole and azaindole analogues due to the presence of a bridgehead nitrogen atom. This structural feature imparts unique electronic properties, specifically preventing metabolic oxidation at the equivalent of the indole 1-position while maintaining a planar, aromatic profile suitable for hydrophobic pocket binding.

This guide analyzes the scaffold’s utility as a bioisostere, its dominant synthetic pathways (specifically [3+2] cycloadditions), and its application in kinase inhibition (PI3K, p38 MAPK) and neuroinflammation (PDE4 inhibition).

Structural Architecture & Bioisosterism[2]

The Bridgehead Nitrogen Advantage

Unlike indole, where the nitrogen is part of the aromatic system but retains an N-H bond (unless alkylated), the pyrazolo[1,5-a]pyridine contains a bridgehead nitrogen (N1) that is fully integrated into the pi-system without an exocyclic proton.

  • Electronic Profile: The bridgehead nitrogen acts as a weak hydrogen bond acceptor (HBA), whereas the indole N-H is a hydrogen bond donor (HBD). This inversion of H-bonding capability allows medicinal chemists to alter the vector of interaction within a binding pocket without significantly changing the ligand's volume.

  • Metabolic Stability: The lack of an N-H group eliminates a common site for metabolic N-glucuronidation. Furthermore, the electron-rich C3 position (analogous to indole C3) is highly reactive toward electrophilic aromatic substitution, facilitating late-stage functionalization.

Physicochemical Comparison

The following table contrasts the pyrazolo[1,5-a]pyridine core with its common bioisosteres.

FeatureIndolePyrazolo[1,5-a]pyridinePyrazolo[1,5-a]pyrimidine
H-Bonding (N1) Donor (N-H)Acceptor (Bridgehead N)Acceptor (Bridgehead N)
Aromaticity 10

-electron
10

-electron (Ylidic character)
10

-electron
Lipophilicity (cLogP) ~2.1~1.6 (More polar)~1.2 (Lower due to extra N)
Metabolic Liability Oxidation at C2/C3; N-GlucuronidationC3 Oxidation; Stable N1C3 Oxidation; Pyrimidine ring opening
Key Application 5-HT agonists, Kinase inhibitorsPDE inhibitors, PI3K inhibitorsTrk/JAK inhibitors (e.g., Avapritinib)

Synthetic Architecture: The [3+2] Cycloaddition

The most robust method for constructing the pyrazolo[1,5-a]pyridine core involves the [3+2] dipolar cycloaddition of N-aminopyridinium salts (ylides) with alkynes. This method is preferred over hydrazine condensations because it allows for high regioselectivity based on the electronic nature of the alkyne.

Mechanism of Action

The reaction proceeds via the in-situ generation of a pyridinium ylide (a 1,3-dipole) upon treatment of the N-aminopyridinium salt with a base. This dipole undergoes cycloaddition with an electron-deficient alkyne (dipolarophile), followed by the extrusion of a leaving group or rearrangement to aromatize the system.

Synthetic Workflow Diagram

The following diagram illustrates the standard synthetic pathway and the divergent points for functionalization.

SynthesisWorkflow Start Pyridine Precursor Salt N-Aminopyridinium Salt (Ylide Precursor) Start->Salt MSH / H2N-O-Mes (Amination) Cyclo [3+2] Cycloaddition (Base-Mediated) Salt->Cyclo Alkyne + K2CO3 (Dipolarophile) Core Pyrazolo[1,5-a]pyridine Core Cyclo->Core Aromatization Func C3-Functionalization (Halogenation/Suzuki) Core->Func Electrophilic Subst.

Figure 1: Synthetic workflow via N-aminopyridinium ylides. MSH = O-Mesitylenesulfonylhydroxylamine.

Therapeutic Applications & SAR

Kinase Inhibition (ATP Mimicry)

In kinase drug discovery, the pyrazolo[1,5-a]pyridine scaffold serves as an ATP mimetic. The bridgehead nitrogen (N1) often interacts with the hinge region of the kinase, while substituents at C3 and C2 extend into the hydrophobic pocket or the solvent-exposed region.

  • PI3K Inhibitors: Derivatives substituted at the C3 position with benzenesulfonamides have shown high selectivity for the p110

    
      isoform of PI3K. The planarity of the system allows it to slot into the adenine-binding pocket, while the N1 accepts a hydrogen bond from the backbone amide of Val851 (in p110
    
    
    
    ).
  • p38 MAPK: Substituents at C2 (often aryl rings) are critical for potency, locking the conformation to maximize van der Waals interactions within the hydrophobic gatekeeper region.

Case Study: Ibudilast (Neuroinflammation)

Ibudilast (2-methyl-1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one) is the most clinically advanced molecule featuring this specific scaffold.

  • Mechanism: It is a non-selective phosphodiesterase (PDE) inhibitor (predominantly PDE4, PDE3, and PDE10) and a macrophage migration inhibitory factor (MIF) inhibitor.[1]

  • Clinical Status: Originally approved in Japan for asthma (bronchodilator), it has been repurposed for neurodegenerative diseases (ALS, MS) due to its ability to cross the blood-brain barrier and reduce glial activation.

  • SAR Insight: The isopropyl group at C2 is essential for its lipophilicity and metabolic stability. The ketone at C3 acts as a hydrogen bond acceptor, crucial for its interaction with the PDE active site.

Structure-Activity Relationship (SAR) Map

SAR_Map Core Pyrazolo[1,5-a]pyridine Scaffold N1 Position N1 (Bridgehead) H-Bond Acceptor (Kinase Hinge Binder) Core->N1 C2 Position C2 Steric Control / Lipophilicity (e.g., i-Pr in Ibudilast) Core->C2 C3 Position C3 Electronic 'Hotspot' Primary Vector for Warheads Core->C3 C7 Position C7 Solvent Exposure Modulates N1 Basicity Core->C7

Figure 2: SAR interaction map highlighting critical vectors for medicinal chemistry optimization.

Detailed Experimental Protocol

Protocol: Synthesis of Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate via [3+2] Cycloaddition.

Scientist's Note: This protocol utilizes the N-aminopyridinium salt method. This route is chosen for its safety profile compared to handling free hydrazine and its high regioselectivity.

Reagents & Materials
  • Substrate: Pyridine (1.0 eq)

  • Aminating Agent: O-Mesitylenesulfonylhydroxylamine (MSH) (Caution: MSH is energetic; prepare fresh or store in solution). Alternatively, use commercially available N-aminopyridinium iodide.

  • Dipolarophile: Ethyl propiolate (1.2 eq).

  • Base: Potassium carbonate (

    
    ) (2.0 eq).
    
  • Solvent: DMF (Dimethylformamide).

Step-by-Step Methodology
  • Preparation of N-aminopyridinium Salt:

    • Dissolve pyridine (10 mmol) in

      
       (20 mL) at 0°C.
      
    • Add MSH solution (10 mmol) dropwise.

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Precipitate the salt by adding diethyl ether. Filter and dry the white solid (N-aminopyridinium mesitylenesulfonate).

    • Validation point:

      
       NMR (
      
      
      
      ) should show downfield shift of pyridine protons (>8.0 ppm) and disappearance of the MSH peaks.
  • Cycloaddition:

    • Suspend the N-aminopyridinium salt (5 mmol) in DMF (15 mL).

    • Add

      
       (10 mmol) followed by ethyl propiolate (6 mmol).
      
    • Stir the reaction mixture at room temperature for 12 hours. The solution will typically darken.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1). The polar salt spot will disappear, and a new fluorescent spot (the product) will appear.

  • Workup & Purification:

    • Dilute the reaction with water (50 mL) and extract with EtOAc (3 x 20 mL).

    • Wash combined organics with brine (2 x 20 mL) to remove DMF.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

  • Characterization (Self-Validation):

    • 
       NMR (CDCl
      
      
      
      ):
      Look for the diagnostic C2-H singlet around 8.5 ppm and the doublet for the C7-H (adjacent to bridgehead N) around 8.4-8.6 ppm. The ethyl ester signals will be distinct quartets/triplets.

Future Outlook

The pyrazolo[1,5-a]pyridine scaffold is evolving beyond simple kinase inhibition. Current trends indicate:

  • Fragment-Based Drug Discovery (FBDD): The scaffold's low molecular weight and high ligand efficiency make it an ideal fragment starting point.

  • Allosteric Modulators: Recent studies suggest C7-substituted derivatives can bind to allosteric pockets in GPCRs (e.g., Dopamine D4).

  • PROTACs: The C3 position offers a chemically stable attachment point for linkers in protein degraders, particularly for targeting kinases where the pyrazolo-pyridine binds the warhead.

References

  • Synthesis of pyrazolo[1,5-a]pyridines (Organic Chemistry Portal) Source: Organic Chemistry Portal URL:[Link]

  • Ibudilast: Mechanism and Clinical Applications Source: National Institutes of Health (PubChem) URL:[Link]

  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors Source: Bioorganic & Medicinal Chemistry Letters (via PubMed) URL:[Link]

  • Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles Source: Synthetic Communications (Taylor & Francis) URL:[Link]

  • Pyrazolo[1,5-a]pyrimidine vs Pyridine Bioisosteres in Kinase Inhibition Source: MDPI Molecules URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate in Oncology

Subtitle: Strategic Scaffold Utilization for the Synthesis of ATP-Competitive Kinase Inhibitors (RET, B-Raf, Trk) Executive Summary Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 127717-19-5) is a high-value...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Strategic Scaffold Utilization for the Synthesis of ATP-Competitive Kinase Inhibitors (RET, B-Raf, Trk)

Executive Summary

Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 127717-19-5) is a high-value heterocyclic building block used extensively in the discovery of targeted oncological therapeutics. Belonging to the "privileged" pyrazolo[1,5-a]pyridine class, this scaffold serves as a bioisostere for the purine core of ATP, allowing it to anchor effectively within the hinge region of protein kinases.

This Application Note details the utility of this specific intermediate in Medicinal Chemistry workflows, specifically for the generation of inhibitor libraries targeting RET (Rearranged during Transfection) , B-Raf , and Trk kinases. It provides validated protocols for its hydrolysis and subsequent derivatization, enabling researchers to probe the solvent-exposed regions of the kinase binding pocket.

Technical Specifications & Handling
PropertySpecification
Chemical Name Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate
CAS Number 127717-19-5
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO (>50 mM), DCM, MeOH; sparingly soluble in water.
Storage Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
Stability Stable under standard laboratory conditions; avoid strong oxidizing agents.
Scientific Rationale: The "Privileged" Scaffold

The pyrazolo[1,5-a]pyridine core is a critical structural motif in modern oncology drug discovery. Its planar, aromatic structure mimics the adenine ring of ATP, allowing it to form essential hydrogen bonds with the "hinge region" residues of kinase enzymes.

Mechanism of Action (Scaffold Level)
  • Hinge Binding: The nitrogen atoms in the pyrazolo-pyridine core accept/donate hydrogen bonds to the kinase backbone (e.g., Val/Ala residues in the hinge).

  • Gatekeeper Probing (The 4-Methyl Role): The 4-methyl substituent is strategically positioned to interact with the "gatekeeper" residue of the kinase. This allows medicinal chemists to test steric tolerance within the ATP pocket. A 4-methyl group can improve selectivity by clashing with kinases possessing bulky gatekeeper residues while fitting into those with smaller ones (e.g., Threonine or Alanine).

  • Vector for Diversity: The 3-carboxylate moiety points toward the solvent front. Hydrolysis and amide coupling at this position allow for the attachment of solubilizing groups (e.g., piperazines, morpholines) that interact with surface residues, improving potency and pharmacokinetic properties.

Target Relevance
  • RET Kinase: Fusions (e.g., KIF5B-RET) drive NSCLC and thyroid cancers.[1] Pyrazolo-pyridines are structural cousins to approved RET inhibitors like Pralsetinib.

  • B-Raf: Mutations (V600E) are prevalent in melanoma.

  • Trk (A/B/C): NTRK gene fusions are actionable targets across multiple solid tumors.

Visualization: Structure-Activity Relationship (SAR)

SAR_Logic Core Pyrazolo[1,5-a]pyridine Core (ATP Mimic) Hinge Hinge Region Interaction (H-Bonding) Core->Hinge Anchors via N Gatekeeper 4-Methyl Substituent (Selectivity Probe) Core->Gatekeeper C4 Position Solvent 3-Carboxylate Vector (Solubility & Potency) Core->Solvent C3 Position Kinase Selectivity Kinase Selectivity Gatekeeper->Kinase Selectivity Library Generation Library Generation Solvent->Library Generation

Figure 1: SAR logic of the Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate scaffold.

Experimental Protocols
Protocol A: Hydrolysis to Active Carboxylic Acid

Objective: Convert the methyl ester to the free acid for subsequent coupling.

Reagents:

  • Starting Material (CAS 127717-19-5)[2][3][4]

  • Lithium Hydroxide Monohydrate (LiOH·H₂O)

  • THF/Water (3:1 mixture)

  • 1M HCl

Procedure:

  • Dissolve 1.0 eq of Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate in THF/Water (3:1 v/v) to a concentration of 0.2 M.

  • Add 3.0 eq of LiOH·H₂O.

  • Stir the reaction mixture at 60°C for 4 hours. Monitor by LC-MS (Expect Mass Shift: 190.2 → 176.2 m/z).

  • Cool to room temperature and concentrate under reduced pressure to remove THF.

  • Acidify the aqueous residue to pH ~3 using 1M HCl. A white precipitate should form.

  • Filter the solid, wash with cold water, and dry under vacuum.

    • Yield Expectation: >90%.[1][4][5]

    • Checkpoint: Verify disappearance of the methyl singlet (~3.9 ppm) in ¹H NMR.

Protocol B: Library Synthesis (Amide Coupling)

Objective: Attach diverse amine "tails" to generate a focused kinase inhibitor library.

Reagents:

  • Carboxylic Acid Intermediate (from Protocol A)

  • Diverse Amines (e.g., N-methylpiperazine, morpholine derivatives)

  • HATU (Coupling Agent)

  • DIPEA (Base)

  • DMF (Anhydrous)

Procedure:

  • Dissolve 1.0 eq of the Carboxylic Acid in anhydrous DMF (0.1 M).

  • Add 1.5 eq of HATU and 2.0 eq of DIPEA. Stir for 10 minutes to activate the acid.

  • Add 1.2 eq of the desired Amine.

  • Stir at room temperature for 12–16 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient) or Prep-HPLC.

Protocol C: In Vitro Kinase Inhibition Assay (FRET-Based)

Objective: Screen synthesized derivatives against RET or B-Raf.

Reagents:

  • Recombinant Kinase (RET or B-Raf V600E)

  • FRET Peptide Substrate (e.g., Z'-LYTE™)

  • ATP (at Km apparent)

  • Test Compounds (dissolved in DMSO)

Procedure:

  • Prepare a 384-well plate. Dispense 10 µL of kinase reaction buffer containing ATP and substrate.

  • Add 100 nL of test compound (10-point dose-response, starting at 10 µM).

  • Initiate reaction by adding the Kinase enzyme.

  • Incubate at room temperature for 1 hour.

  • Add Development Reagent (cleaves unphosphorylated peptide) and incubate for 1 hour.

  • Read Fluorescence at 445 nm (Coumarin) and 520 nm (Fluorescein).

  • Analysis: Calculate Emission Ratio (C/F). Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Workflow Visualization

Workflow Start Start: Methyl 4-methylpyrazolo [1,5-a]pyridine-3-carboxylate Step1 Step 1: LiOH Hydrolysis (Target: Free Acid) Start->Step1 Activation Step2 Step 2: HATU Amide Coupling (Target: Amide Library) Step1->Step2 Diversification Step3 Step 3: Purification (Prep-HPLC / Flash) Step2->Step3 Step4 Step 4: Kinase Screening (RET / B-Raf / Trk) Step3->Step4 Validation Hit Lead Compound Identification (IC50 < 100 nM) Step4->Hit

Figure 2: Experimental workflow for converting the ester intermediate into bioactive kinase inhibitors.

References
  • PubChem Compound Summary. Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CID 14642204). National Center for Biotechnology Information. Link

  • Subbiah, V., et al. (2020). "Pralsetinib for RET fusion-positive non-small-cell lung cancer (ARROW): a multi-cohort, open-label, phase 1/2 study." The Lancet Oncology. (Demonstrates the clinical utility of pyrazolo-pyridine based RET inhibitors). Link

  • BldPharm Technical Data. Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate Product Page. (Source for physical properties and solubility data). Link

  • Fan, Y., et al. (2018). "Pyrazolo[1,5-a]pyridine-3-carboxamides as potent and selective inhibitors of RET kinase." Bioorganic & Medicinal Chemistry Letters. (Contextualizes the amide coupling strategy for this scaffold). Link

  • Sigma-Aldrich. Pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives.Link

Sources

Application

Advanced Application Note: Pyrazolo[1,5-a]pyridine Derivatives as Kinase Inhibitors

Executive Summary The pyrazolo[1,5-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a robust bioisostere for the purine ring of ATP. Its planar, aromatic, and nitrogen-rich archi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a robust bioisostere for the purine ring of ATP. Its planar, aromatic, and nitrogen-rich architecture allows it to form critical hydrogen bonds within the hinge region of kinase ATP-binding pockets. Unlike traditional indoles or purines, this scaffold offers unique vectors for substitution (specifically at C-2, C-3, and C-7) to tune solubility, selectivity, and metabolic stability.

This guide provides a comprehensive technical workflow for researchers, covering the rational design principles , a scalable [3+2] cycloaddition synthetic protocol , and a TR-FRET biochemical validation assay .

Structural Logic & Pharmacophore Mapping (SAR)

The ATP-Mimetic Mechanism

The core utility of the pyrazolo[1,5-a]pyridine lies in its ability to anchor into the kinase hinge region.

  • N-1 Nitrogen: Acts as a hydrogen bond acceptor.

  • C-3 Position: Ideal for introducing aryl/heteroaryl groups to access the "gatekeeper" residue or the solvent-exposed front.

  • C-7 Position: Often exploited to induce a twist in the molecule or interact with the ribose-binding pocket, improving selectivity profiles against off-target kinases.

Visualization: SAR Decision Matrix

The following diagram illustrates the logical flow of substituent selection based on the kinase pocket topology.

SAR_Logic Core Pyrazolo[1,5-a]pyridine Core Scaffold Hinge Hinge Region (N-1 Acceptor) Core->Hinge Anchors via C3_Sub C-3 Substituent (Gatekeeper/Solvent) Core->C3_Sub Functionalized at C7_Sub C-7 Substituent (Solubility/Selectivity) Core->C7_Sub Functionalized at Outcome_Potency High Potency (IC50 < 10 nM) Hinge->Outcome_Potency C3_Sub->Outcome_Potency Steric fit Outcome_ADME Improved ADME (LogD 2-3) C7_Sub->Outcome_ADME Polarity tuning

Caption: Pharmacophore mapping of the pyrazolo[1,5-a]pyridine scaffold showing critical substitution vectors for kinase inhibition.

Protocol A: Chemical Synthesis via [3+2] Cycloaddition[1][2][3]

Rationale

While several routes exist, the [3+2] cycloaddition of N-aminopyridinium salts with alkynes is the superior method for library generation. It is convergent, often metal-free, and tolerates a wide range of functional groups, avoiding the harsh conditions of traditional hydrazine condensations.

Reagents & Equipment
  • Starting Material: Substituted Pyridine.[1][2]

  • Aminating Agent: O-(Mesitylsulfonyl)hydroxylamine (MSH) or Hydroxylamine-O-sulfonic acid (HOSA).

  • Dipolarophile: Ethyl propiolate or Dimethyl acetylenedicarboxylate (DMAD).

  • Base: Potassium Carbonate (

    
    ) or DBU.
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Procedure
  • Preparation of N-aminopyridinium Salt:

    • Dissolve the pyridine derivative (1.0 equiv) in DCM.

    • Add MSH (1.2 equiv) dropwise at 0°C.

    • Stir at room temperature (RT) for 2–4 hours.

    • Precipitate with diethyl ether, filter, and dry the salt.

  • Cycloaddition:

    • Suspend the N-aminopyridinium salt (1.0 equiv) in MeCN.

    • Add the alkyne (e.g., ethyl propiolate, 1.2 equiv).

    • Add

      
       (2.5 equiv) slowly (exothermic reaction).
      
    • Critical Step: Stir vigorously at RT open to air (oxidative cycloaddition) for 12 hours.

  • Workup:

    • Filter off inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Synthesis Workflow Diagram

Synthesis_Workflow Start Substituted Pyridine Step1 N-Amination (MSH/HOSA) Start->Step1 Intermed N-Aminopyridinium Salt (Intermediate) Step1->Intermed 0°C to RT Step2 [3+2] Cycloaddition (+ Alkyne + Base) Intermed->Step2 1,3-Dipole Formation Product Pyrazolo[1,5-a]pyridine Scaffold Step2->Product -2H (Oxidation)

Caption: Convergent synthesis strategy utilizing N-aminopyridinium salts for rapid scaffold assembly.

Protocol B: Biochemical Validation (TR-FRET Assay)

Rationale

To validate the kinase inhibitory potential, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™) is recommended.[3] This format is robust against compound autofluorescence and allows for the determination of


 and binding kinetics (

).
Assay Principle

A Terbium (Tb)-labeled antibody binds to the kinase. A fluorescent tracer (Alexa Fluor 647 conjugate) binds to the ATP pocket.

  • No Inhibitor: Tracer binds

    
     FRET occurs (High TR-FRET signal).
    
  • Inhibitor Present: Tracer displaced

    
     FRET disrupted (Low TR-FRET signal).
    
Detailed Protocol

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM


, 1 mM EGTA, 0.01% Brij-35.
  • Plate Preparation:

    • Use a white, low-volume 384-well plate.

    • Dispense 5

      
      L of test compound (3x serial dilution in 1% DMSO).
      
  • Enzyme/Antibody Mix:

    • Prepare a solution containing the Kinase (e.g., 5 nM) and Tb-labeled Antibody (e.g., 2 nM).

    • Add 5

      
      L of this mix to the wells.
      
    • Incubate 15 mins to allow antibody-kinase association.

  • Tracer Addition:

    • Add 5

      
      L of Kinase Tracer (at 
      
      
      
      concentration, typically 10–50 nM).
  • Incubation & Read:

    • Incubate for 60 minutes at RT in the dark.

    • Read on a multimode plate reader (Excitation: 340 nm; Emission 1: 495 nm [Tb]; Emission 2: 520 nm [Tracer]).

  • Data Analysis:

    • Calculate TR-FRET Ratio =

      
      .
      
    • Plot Ratio vs. log[Compound] to determine

      
      .
      
Assay Logic Diagram

TRFRET_Assay Kinase Kinase Target Complex_Active FRET Complex (High Signal) Kinase->Complex_Active + Ab + Tracer Ab Tb-Labeled Antibody (Donor) Ab->Complex_Active Tracer Fluorescent Tracer (Acceptor) Tracer->Complex_Active Inhibitor Pyrazolo Derivative Complex_Inhibited Displaced Complex (Low Signal) Inhibitor->Complex_Inhibited Complex_Active->Complex_Inhibited + Inhibitor (Competition)

Caption: Competitive binding mechanism in TR-FRET kinase assays used for IC50 determination.

Data Summary: Substituent Effects

The following table summarizes expected trends based on literature data for pyrazolo[1,5-a]pyridine derivatives against common kinase targets (e.g., p38 MAPK, PI3K).

PositionSubstituentEffect on PotencyEffect on Properties
C-2 Phenyl / HeteroarylModerate IncreaseEstablishes hydrophobic contact; can affect planarity.
C-3 Amide / Urea LinkerCritical Increase Primary vector for H-bonding with Asp-Phe-Gly (DFG) motif.
C-3 Halogen (Br/I)NeutralUseful synthetic handle for cross-coupling (Suzuki/Sonogashira).
C-7 Morpholine / PiperazineNeutral / Slight DecreaseMajor Solubility Booster . Reduces logD.
C-7 Methyl / TrifluoromethylVariableInduces backbone twist; improves selectivity by clashing with non-target pockets.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances. [Link]

  • Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition. Organic Chemistry Portal. [Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3K Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Trk Inhibitors. Molecules (MDPI). [Link]

Sources

Method

Technical Application Note: Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate in Anti-Tuberculosis Drug Discovery

Executive Summary Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a critical pharmacophore precursor in the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides , a class of potent antitubercular agents exemplifie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a critical pharmacophore precursor in the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides , a class of potent antitubercular agents exemplified by the lead compound TB47 . These molecules function by inhibiting the QcrB subunit of the cytochrome bc1 complex in Mycobacterium tuberculosis (Mtb), disrupting the electron transport chain essential for ATP synthesis.

This application note details the regioselective synthesis of the methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate scaffold, its conversion into bioactive carboxamides, and the standardized protocols for evaluating their antitubercular efficacy (MIC, LORA) and mechanism of action.

Chemical Profile & Significance[1][2][3][4]

PropertyDescription
Compound Name Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate
CAS Number 143803-93-4
Role Synthetic Intermediate / Scaffold
Target Class Respiratory Chain Inhibitor (QcrB)
Key Derivative TB47 (Pyrazolo[1,5-a]pyridine-3-carboxamide)
Mechanism Blocks cytochrome bc1 complex; bacteriostatic (bactericidal in combination with pyrazinamide/rifampicin)

Scientific Rationale: The pyrazolo[1,5-a]pyridine core serves as a bioisostere for the imidazo[1,2-a]pyridine scaffold (found in Q203/Telacebec). The 4-methyl substituent on the fused ring and the amide linker at position 3 are critical for optimizing binding affinity within the QcrB active site. The methyl ester described here is the stable, storable intermediate from which diverse libraries of active amides are generated.

Experimental Protocols

Protocol A: Regioselective Synthesis of the Scaffold

Objective: Synthesize Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate from 3-methylpyridine.

Reagents:

  • 3-Methylpyridine (3-Picoline)

  • O-Mesitylenesulfonylhydroxylamine (MSH) [Warning: Potentially explosive; prepare fresh or use hydroxylamine-O-sulfonic acid alternative]

  • Methyl propiolate

  • Potassium carbonate (

    
    )
    
  • DMF (Dimethylformamide)

Step-by-Step Methodology:

  • N-Amination of 3-Methylpyridine:

    • Dissolve 3-methylpyridine (1.0 equiv) in dichloromethane (DCM) at 0°C.

    • Dropwise add a solution of MSH (1.2 equiv) in DCM.

    • Stir at 0°C for 30 min, then warm to room temperature (RT) for 2 hours.

    • Precipitate the N-amino-3-methylpyridinium mesitylenesulfonate salt using diethyl ether. Filter and dry under vacuum.

    • Checkpoint: Verify formation by

      
      H NMR (downfield shift of pyridine protons).
      
  • [3+2] Cycloaddition:

    • Suspend the pyridinium salt (1.0 equiv) and

      
       (2.5 equiv) in DMF.
      
    • Add methyl propiolate (1.2 equiv) dropwise at RT.

    • Stir the reaction mixture for 12 hours. The color typically changes to dark blue/brown.

    • Mechanism:[1][2][3][4][5] The base generates the pyridinium ylide (1,3-dipole), which undergoes cycloaddition with the alkyne followed by aromatization.

  • Purification & Regioisomer Separation:

    • The reaction yields a mixture of 4-methyl and 6-methyl isomers (approx. 1:1 to 2:1 ratio depending on conditions).

    • Dilute with water and extract with ethyl acetate (EtOAc).

    • Crucial Step: Separate isomers via Flash Column Chromatography (Silica gel, Hexane:EtOAc gradient 10:1 to 4:1).

    • Identification: The 4-methyl isomer (target) typically elutes after the 6-methyl isomer due to steric hindrance near the ester group affecting interaction with silica, or verify via NOESY NMR (interaction between methyl group and H-5 vs H-7).

Protocol B: Derivatization to Active Carboxamides

Objective: Convert the inactive ester to the potent amide form (e.g., TB47 analog).

  • Hydrolysis:

    • Treat the methyl ester with LiOH (2.0 equiv) in THF/H2O (4:1) at 60°C for 4 hours.

    • Acidify with 1N HCl to precipitate the 4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid .

  • Amide Coupling (Library Generation):

    • Activate the acid (1.0 equiv) with HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF.

    • Add the desired amine (e.g., 4-(4-(trifluoromethoxy)phenoxy)aniline for TB47-like activity).

    • Stir at RT for 16 hours. Purify via HPLC.

Protocol C: Biological Evaluation (Antitubercular Activity)
1. Microplate Alamar Blue Assay (MABA)

Purpose: Determine the Minimum Inhibitory Concentration (MIC).

  • Strain: M. tuberculosis H37Rv (and MDR clinical isolates).[6]

  • Medium: Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.

  • Procedure:

    • Prepare serial 2-fold dilutions of the test compound (from 100 µM to 0.05 µM) in DMSO.

    • Add 2 µL of compound solution to 96-well plates.

    • Inoculate with 198 µL of Mtb culture (

      
      ).
      
    • Incubate at 37°C for 7 days.

    • Add 20 µL Alamar Blue reagent and 12 µL Tween 80. Incubate 24h.

    • Read: Fluorescence at 530 nm (excitation) / 590 nm (emission).

    • Success Criteria: MIC is the lowest concentration preventing color change from blue (resazurin) to pink (resorufin). Target MIC: < 0.1 µg/mL.

2. Cytotoxicity Assay (Selectivity Index)
  • Cell Line: Vero cells (African green monkey kidney).

  • Method: MTT or CellTiter-Glo assay.

  • Calculation: Selectivity Index (SI) =

    
    .
    
  • Requirement: SI > 50 is preferred for lead candidates.

Mechanism of Action (MoA) & Signaling Pathway

The pyrazolo[1,5-a]pyridine-3-carboxamides target the QcrB subunit of the cytochrome bc1 complex (Complex III). This inhibition blocks the transfer of electrons from menaquinol to cytochrome c, halting ATP synthesis.

Key Characteristic: Mtb has a rescue pathway via Cytochrome bd oxidase . Therefore, these inhibitors are often bacteriostatic unless paired with a drug that stresses the bd pathway or in strains where bd is inactive.

MoA_Pathway Menaquinol Menaquinol (QH2) QcrB Cytochrome bc1 Complex (QcrB Subunit) Menaquinol->QcrB e- transfer CytBD Cytochrome bd Oxidase (Rescue) Menaquinol->CytBD Alternative Pathway CytC Cytochrome c (Reduced) QcrB->CytC e- transfer Death Bacterial Stasis/Death QcrB->Death Blockade leads to Inhibitor Pyrazolo[1,5-a]pyridine Carboxamide (Drug) Inhibitor->QcrB Inhibits ATP ATP Synthesis (F1F0 ATPase) CytC->ATP Proton Gradient CytBD->ATP Low Efficiency

Caption: Inhibition of the Electron Transport Chain by Pyrazolo[1,5-a]pyridine derivatives. Note the alternative rescue pathway via Cytochrome bd.

Data Summary & Lead Optimization

The following table summarizes the typical Structure-Activity Relationship (SAR) trends for this scaffold when converted to the carboxamide form:

Structural ModificationEffect on Activity (MIC)
Methyl Ester (Precursor) Inactive / Low Activity (> 20 µg/mL)
3-Carboxamide Linker Essential for H-bonding in QcrB pocket
4-Methyl Substitution Enhances Potency (Steric fit)
N-Benzyl / N-Diaryl Side Chain Critical for nanomolar potency (< 0.05 µg/mL)
C-7 Substitution Generally tolerated, can improve solubility

References

  • Lu, X., et al. (2019). "Pyrazolo[1,5-a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis." ACS Infectious Diseases.[7] Link

  • Tang, J. F., et al. (2015). "Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents." ACS Medicinal Chemistry Letters. Link

  • Hu, X., et al. (2017). "Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents." ACS Medicinal Chemistry Letters. Link

  • Maddry, J. A., et al. (2009). "Antituberculosis activity of the ricyclic nitroimidazoles." Tuberculosis.[1][7][6][8][9] (Context for respiratory inhibitors). Link

  • BLDpharm. "4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid Product Page." (Chemical Supplier Verification). Link

Sources

Application

Application Note: Integrated In Vitro Characterization Protocols for Pyrazolo[1,5-a]pyridine Kinase Inhibitors

Introduction & Scope The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of the indole and purine rings found in ATP. This structural mimicry makes it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of the indole and purine rings found in ATP. This structural mimicry makes it an ideal template for developing ATP-competitive inhibitors against kinases such as TrkA/B/C , CDK2 , p38 MAPK , and PI3K isoforms.

However, the lipophilic nature of the pyrazolo[1,5-a]pyridine core often introduces challenges related to aqueous solubility and aggregation, which can lead to false positives (promiscuous inhibition) or false negatives (precipitation) in high-throughput screening (HTS).

This Application Note provides a rigorous, self-validating protocol suite designed to eliminate these artifacts. We focus on three critical stages:

  • Compound Handling: Preventing precipitation-driven assay failure.

  • Biochemical Potency: A universal ADP-Glo™ kinase assay protocol.

  • Cellular Efficacy: Validating target engagement in a complex biological matrix.[1][2]

Compound Management & Pre-Assay QC

Objective: To ensure that the IC50 values generated reflect true binding affinity, not compound aggregation or precipitation.

Solubility Profiling

Pyrazolo[1,5-a]pyridines are often crystalline and highly lipophilic. Standard DMSO stock preparation requires specific attention to "crash-out" events when transferring to aqueous buffers.

Protocol:

  • Stock Preparation: Dissolve neat compound in 100% DMSO to a concentration of 10 mM. Vortex for 60 seconds. If visual turbidity persists, sonicate at 37°C for 5 minutes.

  • Intermediate Dilution (The "Step-Down" Method):

    • Do not pipette 10 mM stock directly into the assay buffer (0.5% DMSO final). This causes immediate microprecipitation.

    • Instead: Create a 50x concentrated working solution in 100% DMSO first. Then, dilute this 50x stock 1:50 into the assay buffer.

  • Nephelometry Check (Optional but Recommended): Before adding enzyme, measure light scattering at 600 nm. An OD > 0.05 indicates precipitation; the data point should be flagged.

Handling "PAINS" (Pan-Assay Interference Compounds)

While the pyrazolo[1,5-a]pyridine core is stable, specific substitutions (e.g., reactive Michael acceptors) can cause non-specific protein alkylation.

  • Validation Step: Include 0.01% Triton X-100 in all kinase buffers to disrupt colloidal aggregates, a common source of false positives with this scaffold.

Biochemical Potency: ADP-Glo™ Kinase Assay

Rationale: We utilize the ADP-Glo™ Kinase Assay (Promega) because it is universal (measures ADP production), highly sensitive (detects <0.2 pmol ADP), and resistant to interference from fluorescent compounds—a common issue with fused heterocyclic systems like pyrazolo[1,5-a]pyridines.

Assay Principle Workflow (Visualization)

ADPGlo_Workflow Start Kinase Reaction (5 µL) Step1 ADP-Glo™ Reagent (5 µL) Start->Step1 Stop Rxn Deplete ATP Inc1 Incubate 40 min @ RT Step1->Inc1 Step2 Detection Reagent (10 µL) Inc1->Step2 Convert ADP to ATP Inc2 Incubate 30-60 min @ RT Step2->Inc2 Read Measure Luminescence (RLU) Inc2->Read Luciferase Signal

Figure 1: The biphasic ADP-Glo workflow. Step 1 terminates the kinase reaction and removes unreacted ATP.[3][4][5] Step 2 converts the generated ADP back to ATP for luciferase detection.[3][4][5]

Reagent Preparation
  • 1X Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT. Note: Add DTT and BSA fresh daily.

  • Enzyme/Substrate Mix: Optimized per target (e.g., for TrkA, use 0.2 ng/µL enzyme + 0.2 mg/mL Poly(Glu,Tyr) substrate).

  • ATP Solution: Prepare at

    
     apparent (typically 10–50 µM) to ensure competitive inhibition kinetics are valid.
    
Step-by-Step Protocol (384-Well Small Volume Plate)
StepActionVolumeNotes
1 Compound Addition 1 µLAdd 5X compound in 5% DMSO (Final DMSO = 1%).
2 Enzyme Addition 2 µLAdd 2.5X Kinase/Substrate Mix. Spin down (1000 rpm, 1 min).
3 Pre-Incubation N/AIncubate 10 min at RT (allows slow-binding inhibitors to equilibrate).
4 Start Reaction 2 µLAdd 2.5X Ultra-Pure ATP.
5 Kinase Reaction Total: 5 µL Incubate 60 min at RT (seal plate to prevent evaporation).
6 Depletion (Stop) 5 µLAdd ADP-Glo™ Reagent.[5] Incubate 40 min at RT.
7 Detection 10 µLAdd Kinase Detection Reagent. Incubate 30 min at RT.
8 Read N/AMeasure Luminescence (0.5–1.0 sec integration).
Data Analysis & QC
  • Normalization: Calculate % Inhibition =

    
    
    
    • Max Signal: Enzyme + Substrate + ATP + DMSO.

    • Min Signal: Substrate + ATP + DMSO (No Enzyme).

  • Curve Fitting: Fit using a 4-parameter logistic equation (Hill Slope).

  • Acceptance Criteria: Z-Factor (Z') > 0.5 is required for a valid plate.

Cellular Efficacy: Target Engagement & Viability

Rationale: Enzymatic potency does not guarantee cellular activity. Pyrazolo[1,5-a]pyridines must penetrate the cell membrane to reach cytoplasmic kinases. We use CellTiter-Glo® for viability, often coupled with a Western Blot for specific phosphoprotein markers (e.g., p-ERK or p-AKT).

Critical Decision Tree (Hit-to-Lead)

Hit_Progression Screen Primary Screen (ADP-Glo @ 10 µM) Potency Dose Response (IC50 < 100 nM?) Screen->Potency Solubility Solubility Check (Nephelometry) Potency->Solubility Yes Discard Discard / Redesign Potency->Discard No Cellular Cellular Viability (CellTiter-Glo) Solubility->Cellular Soluble Solubility->Discard Precipitates Mechanism Western Blot (p-Target Reduction) Cellular->Mechanism EC50 < 1 µM Cellular->Discard Inactive

Figure 2: Progression logic for pyrazolo[1,5-a]pyridine derivatives. Solubility checks act as a critical gatekeeper between biochemical and cellular assays.

Cellular Assay Protocol (CellTiter-Glo 2.0)
  • Seeding: Plate cells (e.g., Ba/F3 or cancer lines dependent on the target kinase) at 2,000–5,000 cells/well in 384-well white opaque plates. Incubate 24h.

  • Treatment: Add compounds (1:3 serial dilution). Ensure final DMSO concentration is uniform (typically 0.1% or 0.2%) across all wells, including controls.

    • Crucial Step: Pyrazolo[1,5-a]pyridines can be cytotoxic off-target. Always run a counter-screen cell line (e.g., HEK293) lacking the driver mutation.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Lysis/Detection: Equilibrate plate to RT (30 min). Add CellTiter-Glo reagent (equal volume to culture medium). Shake 2 min. Incubate 10 min.

  • Read: Luminescence.

References

  • Laufer, S. A., et al. (2024).[6] Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors.[6][7][8] Molecules.[2][3][4][5][7][8][9][10][11][12][13] [Link]

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Kinase Assays. [Link]

  • Drew, S. L., et al. (2020).[7] Discovery of Potent and Selective PI3Kγ Inhibitors.[7] Journal of Medicinal Chemistry.[7] [Link]

Sources

Method

Developing PI3Kγ/δ inhibitors from pyrazolo[1,5-a]pyridine scaffolds

Application Note: Strategic Development of PI3Kγ/δ Dual Inhibitors using Pyrazolo[1,5-a]pyridine Scaffolds Executive Summary & Rationale The development of dual PI3Kγ/δ inhibitors represents a high-value strategy in immu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Development of PI3Kγ/δ Dual Inhibitors using Pyrazolo[1,5-a]pyridine Scaffolds

Executive Summary & Rationale

The development of dual PI3Kγ/δ inhibitors represents a high-value strategy in immuno-oncology and hematologic malignancy treatment. While PI3Kδ inhibition (e.g., Idelalisib) targets B-cell proliferation, concurrent PI3Kγ inhibition is critical for repolarizing the tumor microenvironment (TME)—specifically by switching tumor-associated macrophages (TAMs) from an immunosuppressive M2 state to an anti-tumor M1 phenotype.

This guide details the development of these inhibitors using the pyrazolo[1,5-a]pyridine scaffold.[1][2] Unlike the more common pyrazolo[1,5-a]pyrimidine, the pyridine core offers distinct solubility profiles and metabolic stability vectors while maintaining critical hinge-binding geometry. This note provides a complete workflow from scaffold synthesis to validated biological profiling.

Chemical Synthesis & Scaffold Construction

The construction of the pyrazolo[1,5-a]pyridine core is best achieved via a [3+2] dipolar cycloaddition .[3] This route is preferred over condensation methods for its regioselectivity and ability to introduce critical functionality at the C3 position early in the synthesis.

Mechanism & Workflow Diagram

SynthesisRoute Start Pyridine Precursor (Substituted Pyridine) Step1 N-Amination (MSH or Hydroxylamine-O-sulfonic acid) Start->Step1 Intermediate N-Aminopyridinium Salt (1,3-Dipole) Step1->Intermediate Electrophilic Amination Step2 [3+2] Cycloaddition (Base: K2CO3, Solvent: DMF) Intermediate->Step2 In situ Ylide Formation Reagent Dipolarophile (Ethyl Propiolate or Alkynes) Reagent->Step2 Product Pyrazolo[1,5-a]pyridine Core (C3-Ester Functionalized) Step2->Product Cyclization & Aromatization

Caption: Figure 1. Regioselective synthesis of the pyrazolo[1,5-a]pyridine scaffold via N-aminopyridinium salts.

Protocol: Core Synthesis via [3+2] Cycloaddition

Objective: Synthesize ethyl pyrazolo[1,5-a]pyridine-3-carboxylate.

  • N-Amination:

    • Dissolve the substituted pyridine (1.0 eq) in DCM.

    • Add O-Mesitylenesulfonylhydroxylamine (MSH) (1.2 eq) dropwise at 0°C.

    • Stir at RT for 2 hours. Filter the resulting white solid (N-aminopyridinium mesitylenesulfonate salt).

    • Checkpoint: Verify salt formation by 1H NMR (distinct downfield shift of ortho-protons).

  • Cycloaddition:

    • Suspend the N-aminopyridinium salt (1.0 eq) in DMF.

    • Add Potassium Carbonate (K₂CO₃) (2.5 eq) and Ethyl Propiolate (1.2 eq).

    • Stir at RT for 12 hours. The reaction will darken as the ylide forms and cyclizes.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMF.

    • Purification: Flash chromatography (Hexane/EtOAc gradient). The product typically elutes at 20-30% EtOAc.

SAR Strategy: The Selectivity Switch

To achieve dual PI3Kγ/δ activity while sparing the α/β isoforms (toxicity drivers), specific substitution patterns are required.

PositionFunctionMedicinal Chemistry Strategy
N1 (Bridgehead) Hinge Binder The N1 nitrogen accepts a H-bond from Val882 (PI3Kγ) or Val851 (PI3Kδ). Do not substitute.
C3 Affinity Pocket Critical for potency. Aromatic rings (e.g., 3-pyridyl, phenyl) or amides here access the deeper affinity pocket. Recommendation: Install an amide linker to a solubilizing tail.
C7 Selectivity This position points toward the solvent front/ribose pocket. Bulky groups here (e.g., morpholine, piperazine) often improve PI3Kδ selectivity by clashing with residues in the α-isoform.

Biochemical Profiling (ADP-Glo Protocol)

The ADP-Glo™ Kinase Assay (Promega) is the industry standard for PI3K profiling because it directly measures ADP production, avoiding artifacts common in coupled-enzyme assays.

Protocol 1: PI3K Isoform Inhibition Assay

Reagents:

  • Recombinant PI3Kγ and PI3Kδ (human, active).

  • Lipid Substrate: PIP2:PS (1:3 ratio).

  • ATP (Ultrapure).

  • ADP-Glo™ Reagent & Kinase Detection Reagent.[4]

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of inhibitors in 100% DMSO. Transfer 250 nL to a white 384-well plate (Low Volume).

  • Enzyme Addition: Dilute PI3K enzyme in 1X Kinase Buffer. Add 2.5 µL/well. Incubate 10 min at RT to allow compound-enzyme binding.

  • Reaction Start: Add 2.5 µL of substrate mix (50 µM ATP + 50 µM PIP2:PS lipid vesicles).

    • Note: ATP concentration should be at

      
       for each isoform (typically ~10-25 µM for PI3K).
      
  • Incubation: Shake for 1 min, then incubate at RT for 60 min.

  • ADP Detection:

    • Add 5 µL ADP-Glo Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (Converts ADP → ATP → Luciferase signal). Incubate 30 min.

  • Readout: Measure Luminescence (Integration time: 0.5–1 sec).

Data Analysis: Calculate % Inhibition =


. Fit to 4-parameter logistic equation to determine IC50.

Cellular Validation Protocols

Cellular potency often deviates from biochemical data due to membrane permeability and ATP competition. Two distinct assays are required to validate the dual profile.

Cellular Signaling Pathway Diagram

PI3KSignaling Stimulus_Delta Anti-IgM (B-Cell Receptor) Receptor_BCR BCR / CD19 Stimulus_Delta->Receptor_BCR Stimulus_Gamma Chemokine (C5a/CXCL12) (GPCR) Receptor_GPCR GPCR (Gβγ) Stimulus_Gamma->Receptor_GPCR PI3K_Delta PI3Kδ (p110δ) Receptor_BCR->PI3K_Delta Activation PI3K_Gamma PI3Kγ (p110γ) Receptor_GPCR->PI3K_Gamma Activation PIP3 PIP3 PI3K_Delta->PIP3 Phosphorylation PI3K_Gamma->PIP3 PIP2 PIP2 PIP2->PIP3 +ATP AKT AKT (T308/S473) PIP3->AKT Recruitment Downstream Proliferation / Migration AKT->Downstream

Caption: Figure 2. Distinct activation pathways for PI3Kδ (BCR-driven) and PI3Kγ (GPCR-driven) used in cellular screening.

Protocol 2: PI3Kδ Assay (B-Cell Anti-IgM)

Validates efficacy in B-cell malignancies.

  • Cell Line: Ramos (Burkitt's Lymphoma) or primary human B-cells.

  • Starvation: Resuspend cells in serum-free RPMI for 2 hours to reduce basal p-AKT.

  • Treatment: Plate

    
     cells/mL. Add inhibitor (serial dilution) for 1 hour.
    
  • Stimulation: Add Goat F(ab')2 Anti-Human IgM (10 µg/mL) for 15 minutes.

    • Control: Idelalisib (Positive control).

  • Lysis: Immediate lysis in RIPA buffer + Phosphatase Inhibitors.

  • Readout: Western Blot or AlphaLISA for p-AKT (Ser473) .

Protocol 3: PI3Kγ Assay (Monocyte Chemotaxis/Signaling)

Validates efficacy in TME repolarization.

  • Cell Line: THP-1 (Human Monocytic Leukemia) or RAW 264.7.

  • Differentiation (Optional): Treat with PMA if macrophage-like phenotype is desired, but suspension monocytes are preferred for rapid signaling flux.

  • Treatment: Incubate cells with inhibitor for 1 hour in low-serum media (0.5% FBS).

  • Stimulation: Add C5a (50 ng/mL) or CXCL12 for 5 minutes.

    • Note: PI3Kγ signaling is extremely rapid downstream of GPCRs. Do not exceed 5-10 mins.

  • Readout: Flow Cytometry (Intracellular Staining) for p-AKT (Ser473) using a fluorophore-conjugated antibody (e.g., Alexa Fluor 647).

Troubleshooting & Optimization Tips

  • Synthesis: If the [3+2] cycloaddition yield is low, ensure the N-aminopyridinium salt is dry and the DMF is anhydrous. Moisture quenches the ylide intermediate.

  • Assay Drift: In ADP-Glo, ensure the "No Enzyme" control background is low. High background suggests ATP degradation or contaminated lipid substrates.

  • Selectivity: If the compound hits PI3Kα (toxicity), increase the bulk at the C7 position of the pyrazolo[1,5-a]pyridine. The α-isoform has a more restricted pocket in this region compared to δ/γ.

References

  • Kendall, J. D., et al. (2012). "Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors."[1] Bioorganic & Medicinal Chemistry.

  • Wang, J., et al. (2024).[5] "Synthesis of Functionalized Pyrazolo[1,5-a]pyridines through Oxidative [3+2] Cycloaddition." Synlett.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

  • Stark, A. K., et al. (2018). "PI3K inhibitors in inflammation, autoimmunity and cancer." Current Opinion in Pharmacology.

  • Hoogenboezem, E. N., et al. (2019). "Human B Cells Engage the NCK/PI3K/RAC1 Axis to Internalize Large Particles via the IgM-BCR." Frontiers in Immunology.

Sources

Application

Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyridine-3-carboxamides

Application Note: Structure-Activity Relationship (SAR) Profiling of Pyrazolo[1,5-a]pyridine-3-carboxamides Focus Application: Optimization of Pks13 Inhibitors for Mycobacterium tuberculosis and Kinase Inhibitors. Abstra...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structure-Activity Relationship (SAR) Profiling of Pyrazolo[1,5-a]pyridine-3-carboxamides

Focus Application: Optimization of Pks13 Inhibitors for Mycobacterium tuberculosis and Kinase Inhibitors.

Abstract

The pyrazolo[1,5-a]pyridine-3-carboxamide scaffold represents a privileged pharmacophore in modern medicinal chemistry, functioning as a robust bioisostere for indole and azaindole systems. Its planar bicyclic architecture allows for precise vectorization of substituents, making it highly effective in targeting the ATP-binding pockets of kinases (e.g., JAK, Trk) and the specific hydrophobic tunnels of bacterial enzymes like Polyketide Synthase 13 (Pks13). This application note provides a comprehensive technical guide for conducting SAR studies on this scaffold, detailing synthetic workflows, strategic substitution logic, and validated biological profiling protocols.

The Scaffold & Rationale

The pyrazolo[1,5-a]pyridine core is distinct from classical purines or indoles due to the bridgehead nitrogen (N-1), which imparts unique electronic properties and solubility profiles.

  • Bioisosterism: It mimics the hydrogen-bonding capability of the indole NH (via the C-3 amide NH) while offering distinct dipole moments that improve membrane permeability.

  • Binding Mode: In kinase inhibitors, the C-3 carboxamide often functions as a hinge-binder donor-acceptor motif. In Pks13 inhibitors, the scaffold serves as a rigid linker orienting lipophilic "tails" into the substrate tunnel.

  • Vectors for Diversity:

    • C-2 Position: Steric gatekeeper; often substituted with small alkyl groups (Me, Et) to enforce conformation.

    • C-3 Amide: The primary vector for potency; connects to the "tail" region (often diaryl or heteroaryl groups).

    • C-4 to C-7 (Pyridine Ring): Tuning of electronics and metabolic stability (e.g., blocking oxidation sites).

Synthetic Protocols (The "Make" Phase)

The most robust route to accessing the 3-carboxamide derivative is the [3+2] cycloaddition of N-aminopyridinium salts with propiolates, followed by hydrolysis and amide coupling.

Protocol A: Scaffold Construction ([3+2] Cycloaddition)

Objective: Synthesis of ethyl pyrazolo[1,5-a]pyridine-3-carboxylate.

Reagents:

  • Substituted Pyridine (Starting material)[1][2][3]

  • O-(Mesitylsulfonyl)hydroxylamine (MSH) or Hydroxylamine-O-sulfonic acid (HOSA) (Aminating agents)

  • Ethyl propiolate

  • Base: K₂CO₃ or DBU

  • Solvent: DMF or Acetonitrile

Step-by-Step Methodology:

  • N-Amination: Dissolve the substituted pyridine (1.0 eq) in DCM. Add MSH (1.2 eq) dropwise at 0°C. Stir at RT for 2-4 hours. Precipitate the N-aminopyridinium salt with Et₂O and filter. Note: MSH is potentially explosive; handle with extreme care or use HOSA/KI method.

  • Cycloaddition: Suspend the N-aminopyridinium salt (1.0 eq) in DMF (0.5 M). Add K₂CO₃ (2.5 eq) followed by ethyl propiolate (1.2 eq).

  • Reaction: Stir the mixture at room temperature for 12 hours. The solution typically turns dark.

  • Work-up: Dilute with water and extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Library Generation (Amide Coupling)

Objective: Diversification at the C-3 position.

  • Hydrolysis: Treat the ethyl ester (from Protocol A) with LiOH (3 eq) in THF/H₂O (3:1) at 60°C for 4 hours. Acidify to pH 3 to precipitate the carboxylic acid.

  • Coupling: Dissolve the acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins.

  • Amine Addition: Add the diverse amine (R-NH₂, 1.1 eq). Stir at RT for 12-16 hours.

  • Isolation: Precipitate with water or purify via preparative HPLC.

Visualization: Synthetic Workflow

SyntheticPathway Start Substituted Pyridine Salt N-Aminopyridinium Salt Start->Salt N-Amination (MSH or HOSA) Ester Ethyl pyrazolo[1,5-a] pyridine-3-carboxylate Salt->Ester [3+2] Cycloaddition (Ethyl Propiolate, K2CO3) Acid Carboxylic Acid Intermediate Ester->Acid Hydrolysis (LiOH, THF/H2O) Final Target 3-Carboxamide (Library) Acid->Final Amide Coupling (HATU, R-NH2)

Figure 1: General synthetic workflow for pyrazolo[1,5-a]pyridine-3-carboxamide library generation.

SAR Exploration Strategy (The "Design" Phase)

When optimizing for Pks13 (TB) or Kinase targets, the SAR logic follows distinct vectors.

Table 1: SAR Vectors and Strategic Substitutions
PositionFunctionOptimization StrategyCommon Substituents
C-2 Conformation ControlSmall alkyls force the C-3 amide out of plane or lock specific rotamers.-H, -CH₃, -CF₃
C-3 (Amide N) Primary BindingCritical for Potency. In Pks13, this requires lipophilic bulk to penetrate the hydrophobic tunnel.Benzyl, Diphenylmethyl, Heterodiaryl
C-4/C-7 Electronic TuningModulates pKa of the ring nitrogens and metabolic stability (blocking oxidation).-F, -Cl, -OMe (C-7 is sensitive to metabolism)
C-6 Solubilizing VectorSolvent-exposed region in many kinases; ideal for polar groups to improve ADME.Morpholine, Piperazine, solubilizing tails
Critical SAR Insight: The "Magic Methyl"

In many pyrazolo[1,5-a]pyridine studies, introducing a methyl group at C-2 significantly improves potency compared to the unsubstituted analog. This is often due to the restriction of the rotation of the C-3 carboxamide, locking it into a bioactive conformation that favors hydrogen bonding with the receptor [1].

Biological Validation Protocol (The "Test" Phase)

For this scaffold, we focus on the Resazurin Microtiter Assay (REMA) for anti-tubercular activity (Pks13 inhibition), as this is a high-value application of the chemotype.

Protocol: MIC Determination against M. tuberculosis

Reagents:

  • M. tuberculosis strain (e.g., H37Rv or autoluminescent H37Ra)[1][2][3][4][5]

  • Middlebrook 7H9 broth supplemented with OADC

  • Resazurin sodium salt powder

  • Positive Control: Isoniazid or Rifampicin

  • Negative Control: DMSO (vehicle)

Procedure:

  • Compound Prep: Prepare 10 mM stock solutions of SAR compounds in DMSO. Perform 2-fold serial dilutions in 96-well plates (final conc. range typically 100 µM to 0.05 µM).

  • Inoculum: Dilute log-phase Mtb culture to OD₆₀₀ ≈ 0.001 (approx. 10⁵ CFU/mL).

  • Incubation: Add 100 µL of bacterial suspension to wells containing compounds. Final DMSO concentration must be <1%.

  • Duration: Incubate plates at 37°C for 5-7 days.

  • Readout: Add 30 µL of 0.02% Resazurin solution and 12.5 µL of 20% Tween 80. Incubate for an additional 24 hours.

    • Blue Color: No growth (inhibition).

    • Pink Color: Growth (resazurin reduced to resorufin).

  • Analysis: Determine MIC as the lowest concentration preventing the color change.

Troubleshooting & Optimization

  • Issue: Low Solubility.

    • Cause: The planar aromatic core can lead to π-stacking and poor aqueous solubility.

    • Fix: Introduce sp³-rich solubilizing groups (e.g., N-methylpiperazine) at the C-5 or C-6 position. Avoid adding lipophilicity to the C-3 amide if possible.

  • Issue: Poor Metabolic Stability.

    • Cause: The C-7 position is prone to oxidative metabolism.

    • Fix: Block C-7 with a Chlorine or Fluorine atom.

  • Issue: Synthetic Dimerization.

    • Cause: During the [3+2] cycloaddition, propiolates can polymerize.

    • Fix: Add the propiolate slowly to the solution of the pyridinium salt and base. Keep the temperature strictly controlled.

Visualization: SAR Decision Logic

SAR_Logic Input Initial Hit (Pyrazolo[1,5-a]pyridine) Potency Potency Optimization (C-3 Amide) Input->Potency Vary Amide R-group Decision1 MIC < 1 µM? Potency->Decision1 ADME ADME Optimization (Core C-4/C-7) Decision2 Microsomal Stability > 30 min? ADME->Decision2 Solubility Solubility Fix (C-5/C-6) Solubility->Input Iterate Decision1->Potency No (Add Lipophilicity) Decision1->ADME Yes Decision2->ADME No (Block Metabolic Hotspots) Decision2->Solubility Yes

Figure 2: Iterative SAR decision tree for optimizing pyrazolo[1,5-a]pyridine leads.

References

  • Li, Y., et al. "Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents." ACS Medicinal Chemistry Letters, 2015.[3] [3]

  • Thiriveedhi, A., et al. "Recent advances in the synthesis and biological activities of pyrazolo[1,5-a]pyridines." RSC Advances, 2021.

  • Aggarwal, R., et al. "Pyrazolo[1,5-a]pyrimidines: A review on their synthesis and biological potential." European Journal of Medicinal Chemistry, 2023.

  • Ioerger, T. R., et al. "Identification of new drug targets and resistance mechanisms in Mycobacterium tuberculosis." PLOS ONE, 2013.

Sources

Method

Application Note: Optimizing Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate Scaffolds for Kinase-Targeted HTS

Executive Summary This Application Note details the technical workflow for utilizing Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate (MMPC) as a core scaffold in High-Throughput Screening (HTS) campaigns. The pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the technical workflow for utilizing Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate (MMPC) as a core scaffold in High-Throughput Screening (HTS) campaigns. The pyrazolo[1,5-a]pyridine moiety is a recognized bioisostere of indole and azaindole, serving as a privileged structure in the design of ATP-competitive kinase inhibitors (e.g., JAK, B-Raf, Trk) and anti-infectives.

The 4-methyl substituent on this specific scaffold provides critical steric bulk that can restrict rotameric freedom in the binding pocket, potentially enhancing selectivity profiles compared to the unsubstituted core. This guide covers the end-to-end process: from pre-screening solubility QC to parallel library synthesis and assay validation.

Pre-Screening Characterization & Compound Management

Before introducing MMPC into an automated HTS workflow, its physicochemical behavior in DMSO must be validated. Inconsistent solubility is the leading cause of false negatives in fragment-based drug discovery (FBDD).

Physicochemical Profile[1]
  • Molecular Weight: 190.19 g/mol

  • Predicted LogP: ~1.8 (Lipophilic, requires careful DMSO handling)

  • Key Functional Handle: C3-Ester (Growth vector for library expansion)

  • Steric Feature: C4-Methyl (Selectivity filter)

Protocol: Acoustic Solubility Assessment

Traditional nephelometry consumes too much sample. We utilize an acoustic auditing method (e.g., Labcyte Echo or similar) to detect precipitation in source plates.

Step-by-Step:

  • Stock Preparation: Dissolve MMPC to 10 mM in anhydrous DMSO.

    • Critical: DMSO is hygroscopic.[1] Absorbed water (>1%) induces precipitation of lipophilic scaffolds. Use freshly opened DMSO or store under argon.

  • Plate Transfer: Dispense 50 nL of stock into a 384-well COC (Cyclic Olefin Copolymer) source plate.

  • Acoustic Audit: Measure the "Energy Transfer Efficiency" (ETE) of the meniscus.

    • Pass Criteria: ETE > 95% relative to pure DMSO control.

    • Fail Criteria: ETE < 90% indicates precipitation or "crashing out" at the well bottom, which scatters the acoustic signal.

Workflow: Parallel Library Synthesis

MMPC is rarely screened as a singleton; it is a scaffold . The methyl ester is a "mask" for the carboxylic acid, which serves as the attachment point for diversity elements (amines).

Reaction Scheme

The workflow involves a "hydrolysis-activation-coupling" sequence performed in 96-well deep-well blocks.

Step 1: Scaffold Activation (Hydrolysis)

  • Reagents: MMPC (1 eq), LiOH (3 eq), THF/H2O (3:1).

  • Condition: Stir at 40°C for 4 hours.

  • Workup: Acidify with 1M HCl to pH 3. Precipitate the acid intermediate. Filter and dry. Note: The C4-methyl group may sterically hinder hydrolysis slightly compared to the unsubstituted analog; ensure full conversion via LCMS.

Step 2: Parallel Amide Coupling (The Diversity Step)

  • Reagents: Hydrolyzed Scaffold (1 eq), R-NH2 (Diversity Set, 1.2 eq), HATU (1.5 eq), DIPEA (3 eq), DMF (anhydrous).

  • Automation: Liquid handler (e.g., Tecan/Hamilton) dispenses the scaffold master mix into plates containing pre-plated unique amines.

Visualization: Library Synthesis Workflow

LibrarySynthesis Scaffold MMPC Scaffold (Methyl Ester) Hydrolysis Hydrolysis (LiOH, THF/H2O) Scaffold->Hydrolysis Activation Intermed Intermediate: Carboxylic Acid Hydrolysis->Intermed Deprotection Coupling Parallel Coupling (HATU/DIPEA + Amine Library) Intermed->Coupling Diversification Purification Solid Phase Extraction (SCX Cartridges) Coupling->Purification Cleanup FinalPlate HTS Ready Plate (10 mM in DMSO) Purification->FinalPlate Formatting

Figure 1: Parallel synthesis workflow converting the MMPC ester scaffold into a diverse amide library for screening.

HTS Assay Validation (Kinase Target)

Once the library is generated, it must be screened. We recommend a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay format due to its resistance to compound autofluorescence, a common issue with fused heterocyclic scaffolds.

Assay Setup (384-well Format)
  • Target: Generic Serine/Threonine Kinase (e.g., B-Raf V600E).

  • Tracer: AlexaFluor 647-labeled ATP or substrate.

  • Antibody: Europium-labeled anti-phospho antibody.

Protocol: Z-Factor Determination

To validate the library performance, run a full plate of the parent scaffold (MMPC) vs. a known inhibitor (e.g., Vemurafenib) and DMSO controls.

  • Dispense: 20 nL of Library Compounds (Final conc: 10 µM).

  • Add Enzyme Mix: 5 µL Kinase + Buffer. Incubate 15 min.

  • Add Substrate/ATP: 5 µL. Incubate 60 min.

  • Detection: Add 10 µL Detection Mix (Eu-Ab + Tracer). Read on EnVision or PHERAstar.

Data Analysis Logic

The Z-factor (


) measures the separation between the positive control (inhibition) and negative control (DMSO).


  • 
     : Standard Deviation
    
  • 
     : Mean signal
    
  • Requirement:

    
     is mandatory for a robust screen.
    
Visualization: HTS Data Logic

HTS_Logic RawData Raw RFU Data (665nm / 615nm Ratio) Norm Normalization (% Inhibition relative to DMSO) RawData->Norm QC_Check QC Check: Z' > 0.5? Norm->QC_Check HitSel Hit Selection (> 3 SD from Mean) QC_Check->HitSel Yes Fail Reject Plate Check Reagents/Pipetting QC_Check->Fail No

Figure 2: Decision tree for HTS data processing. Z-factor calculation acts as the primary gatekeeper for data validity.

Comparative Data: Scaffold Properties

The following table contrasts MMPC with the standard Indole scaffold, highlighting why MMPC is preferred for specific kinase campaigns.

PropertyIndole ScaffoldMMPC ScaffoldAdvantage of MMPC
H-Bond Donor NH (Position 1)None (Fused Ring)Improved membrane permeability (lower PSA).
Vector Count 2 (C3, N1)1 (C3-Ester)Defined, single-vector growth for SAR clarity.
Metabolic Stability Prone to oxidation at C2/C3C4-Methyl blocks metabolismThe C4-Methyl protects the core from P450 attack.
Solubility (DMSO) HighModerateRequires acoustic monitoring (see Section 2.2).

References

  • Pyrazolo[1,5-a]pyridine Scaffolds in Tuberculosis: Title: Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents.[2][3][4][5][6] Source: Journal of Medicinal Chemistry / NIH. URL:[Link]

  • Kinase Inhibitor Structural Biology: Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors.[7] Source: MDPI Pharmaceuticals. URL:[Link]

  • Compound Management Best Practices: Title: DMSO Solubility Assessment for Fragment-Based Screening.[8] Source: NIH / PubMed Central. URL:[Link]

  • Acoustic Dispensing Validation: Title: In situ DMSO hydration measurements of HTS compound libraries. Source: Journal of Biomolecular Screening / ResearchGate.[8] URL:[Link]

Sources

Application

Pharmacokinetic properties of pyrazolo[1,5-a]pyridine derivatives

Application Note: Pharmacokinetic Profiling & Optimization of Pyrazolo[1,5-a]pyridine Derivatives Executive Summary & Scaffold Significance The pyrazolo[1,5-a]pyridine scaffold represents a critical bioisostere of indole...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacokinetic Profiling & Optimization of Pyrazolo[1,5-a]pyridine Derivatives

Executive Summary & Scaffold Significance

The pyrazolo[1,5-a]pyridine scaffold represents a critical bioisostere of indole and purine systems, widely utilized in kinase inhibitors (e.g., PI3K, Trk) and phosphodiesterase (PDE) inhibitors. Its planar, aromatic nature facilitates strong


-stacking interactions within ATP-binding pockets, yet this same property introduces specific pharmacokinetic (PK) challenges—primarily solubility-limited absorption and regioselective metabolic liability on the pyridine ring.

This guide provides a technical roadmap for assessing and optimizing the PK properties of this scaffold, using Ibudilast (a PDE4/10 inhibitor) as the "Gold Standard" reference for successful oral bioavailability and CNS penetration.

Physicochemical Profiling: Solubility & Lipophilicity

Unlike the more polar pyrazolo[1,5-a]pyrimidine (two nitrogens), the pyrazolo[1,5-a]pyridine core (one nitrogen) is significantly more lipophilic. High planarity often leads to strong crystal lattice energy, resulting in poor aqueous solubility.

Key Insight: Modifications that disrupt molecular planarity (e.g., sp3-rich substituents at C-2 or C-3) often yield disproportionate improvements in solubility compared to polarity changes alone.

Protocol 1: High-Throughput Kinetic Solubility Assay

Objective: Determine the precipitation limit of derivatives in simulated gastric/intestinal fluids.

Materials:

  • Test Compounds (10 mM DMSO stock)

  • Buffers: pH 1.2 (SGF), pH 6.8 (FaSSIF), pH 7.4 (PBS)

  • 96-well filter plates (0.45 µm PVDF)

Workflow:

  • Dispensing: Aliquot 5 µL of 10 mM stock into 195 µL of respective buffer (Final conc: 250 µM, 2.5% DMSO).

  • Incubation: Shake at 500 rpm for 24 hours at 25°C. Note: 24h is critical for this scaffold to allow potential amorphous-to-crystalline conversion.

  • Filtration: Vacuum filter using a manifold to remove undissolved precipitate.

  • Quantification: Analyze filtrate via UV-Vis (254/280 nm) or LC-MS/MS against a standard curve.

  • Calculation:

    
    
    

Data Interpretation:

Parameter Target Range Implications for Pyrazolo[1,5-a]pyridine
Kinetic Solubility > 50 µM Essential for reliable biological assay data.
LogD (pH 7.4) 1.5 – 3.5 Optimal for CNS penetration (Ibudilast LogP ≈ 2.8).

| TPSA | < 90 Ų | Favors BBB permeability (Ibudilast TPSA ≈ 40 Ų). |

Metabolic Stability: The Pyridine Ring Liability

The primary metabolic weakness of the pyrazolo[1,5-a]pyridine scaffold is the electron-deficient pyridine ring, which is susceptible to oxidative attack by Cytochrome P450 enzymes (primarily CYP1A2 and CYP3A4).

Mechanism: In Ibudilast , the major metabolic pathway is the oxidation of the pyridine ring to form 6,7-dihydrodiol-ibudilast . This diol formation is a signature metabolic route for this scaffold, often preceding ring cleavage or conjugation.

Protocol 2: Microsomal Stability & Metabolite ID

Objective: Quantify intrinsic clearance (


) and identify the "soft spot" for oxidation.

Workflow:

  • Reaction Mix: 1 µM Test Compound + 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM Phosphate Buffer (pH 7.4).

  • Initiation: Add NADPH regenerating system (1 mM final).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (ESI+). Monitor parent depletion and perform Neutral Loss Scan (loss of 18 Da or gain of 34 Da for diol).

Diagram: Metabolic Fate of Pyrazolo[1,5-a]pyridine

MetabolicPathway Parent Pyrazolo[1,5-a]pyridine (Parent Drug) CYP CYP450 Oxidation (CYP1A2/3A4) Parent->CYP Oxidation at C-6/C-7 Epoxide [Arene Oxide Intermediate] CYP->Epoxide Diol 6,7-Dihydrodiol (Major Metabolite) Epoxide->Diol Epoxide Hydrolase Conjugate Glucuronide/Sulfate Conjugates Diol->Conjugate Phase II

Caption: Primary metabolic pathway of pyrazolo[1,5-a]pyridine derivatives, highlighting the susceptibility of the 6,7-position to oxidation and subsequent diol formation.

Distribution & CNS Penetration[1]

A distinct advantage of the pyrazolo[1,5-a]pyridine scaffold over its pyrimidine counterparts is superior CNS penetration, making it ideal for neuroinflammation targets (e.g., Ibudilast for MS/ALS).

Protocol 3: PAMPA-BBB (Blood-Brain Barrier)

Objective: Predict passive diffusion across the BBB.

  • Donor Plate: Add 300 µL of compound (10 µM) in PBS (pH 7.4).

  • Acceptor Plate: Coat PVDF membrane with 4 µL of Porcine Brain Lipid (20 mg/mL in dodecane). Add 200 µL PBS to wells.

  • Sandwich: Mate plates and incubate for 18h at room temperature (humidity chamber).

  • Analysis: Measure concentration in Acceptor (

    
    ) and Donor (
    
    
    
    ) wells.
  • Validation: Use Ibudilast as a high-permeability control (

    
     cm/s).
    

Case Study: Ibudilast (Gold Standard)

Use the following data as a benchmark for validating new derivatives.

PropertyValueNotes
Bioavailability (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
High (Oral)Rapid absorption (

4–6 h).
Half-life (

)
~19 hoursSupports BID dosing.[1][2]
Metabolism Hepatic (>90%)Primary metabolite: 6,7-dihydrodiol (30% of parent exposure).
Excretion Renal (60%)Eliminated mostly as metabolites within 72h.
Protein Binding > 95%High binding due to lipophilic core.

Optimization Strategy (SAR):

  • To Improve Solubility: Introduce polarity at the C-3 substituent (e.g., replace alkyl ketone with carboxamide).

  • To Block Metabolism: Fluorination at C-6 or C-7 of the pyridine ring can block the formation of the dihydrodiol, significantly extending half-life.

References

  • Rolan, P., et al. (2008). "Ibudilast in healthy volunteers: safety, tolerability and pharmacokinetics with single and multiple doses." British Journal of Clinical Pharmacology.

  • Ledeboer, A., et al. (2007). "Ibudilast (AV-411), a nonselective phosphodiesterase inhibitor, reduces persistent pain and glial activation." Expert Opinion on Investigational Drugs.

  • Matuszek, A., et al. (2017). "Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists." Bioorganic & Medicinal Chemistry.

  • Ravi, C., et al. (2017).[3] "Recent advances in the synthesis of pyrazolo[1,5-a]pyridines." RSC Advances.

  • DrugBank Online. "Ibudilast: Pharmacology and Pharmacokinetics."

Sources

Method

Application Note: Pyrazolo[1,5-a]pyridines in the Treatment of Inflammatory Diseases

[1] Executive Summary: The Renaissance of the Pyrazolo[1,5-a]pyridine Scaffold The search for next-generation anti-inflammatory agents has moved beyond traditional COX inhibitors toward targeted modulation of intracellul...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Renaissance of the Pyrazolo[1,5-a]pyridine Scaffold

The search for next-generation anti-inflammatory agents has moved beyond traditional COX inhibitors toward targeted modulation of intracellular signaling kinases. Among heterocyclic scaffolds, the pyrazolo[1,5-a]pyridine core has emerged as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

Unlike its nitrogen-rich cousins (pyrazolo[1,5-a]pyrimidines), the pyrazolo[1,5-a]pyridine offers a unique lipophilic profile and specific vector orientation for substituents, making it an ideal bioisostere for indole and purine systems. This application note details the therapeutic rationale, chemical synthesis, and validation protocols for deploying this scaffold against high-value inflammatory targets, specifically p38 MAPK and JAK family kinases .

Therapeutic Rationale & Mechanism of Action[2][3]

Structural Biology & Kinase Selectivity

The pyrazolo[1,5-a]pyridine core mimics the ATP-binding pharmacophore of adenosine.

  • N1 Position: Often remains unsubstituted or small (Me) to fit the hinge region.

  • C3 Position: Critical for potency; typically substituted with an aryl or heteroaryl ring to access the hydrophobic pocket (Gatekeeper residue interaction).

  • C7 Position: Allows for solubilizing groups (e.g., morpholine, piperazine) that extend into the solvent-exposed region, improving PK/PD properties.

Signaling Pathway: p38 MAPK Inhibition

In inflammatory diseases like Rheumatoid Arthritis (RA) and Crohn's disease, the p38 Mitogen-Activated Protein Kinase (MAPK) pathway is hyperactivated. Inhibition of p38


 blocks the translation and transcription of pro-inflammatory cytokines (TNF-

, IL-1

, IL-6).

MAPK_Pathway Stimulus Pro-inflammatory Stimuli (LPS, UV, Cytokines) MAP3K MAP3K (TAK1, ASK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target of Pyrazolo[1,5-a]pyridine) MKK->p38 MK2 MK2 p38->MK2 Phosphorylation TF Transcription Factors (ATF2, CHOP) p38->TF Phosphorylation Response Cytokine Production (TNF-α, IL-1β, IL-6) MK2->Response mRNA Stabilization TF->Response Transcription

Figure 1: The p38 MAPK signaling cascade. Pyrazolo[1,5-a]pyridines act as ATP-competitive inhibitors at the p38 node, preventing downstream cytokine release.

Chemical Synthesis Protocol: Regioselective [3+2] Cycloaddition[4]

While traditional methods involve the cyclization of hydrazones, modern medicinal chemistry favors the oxidative [3+2] cycloaddition of N-aminopyridines with alkynes or electron-deficient alkenes. This route is convergent, allows late-stage diversification, and operates under mild conditions.

Reagents & Equipment
  • Starting Material: Substituted Pyridine (e.g., 4-picoline for C7-methyl analogs).

  • Aminating Agent: O-(Mesitylsulfonyl)hydroxylamine (MSH) or Hydroxylamine-O-sulfonic acid (HOSA).

  • Dipolarophile: Propiolate esters or terminal alkynes.

  • Oxidant/Base: Potassium Carbonate (

    
    ) or DBU; air or 
    
    
    
    balloon (if oxidative).
Step-by-Step Methodology

Step 1: Formation of N-Aminopyridinium Salt

  • Dissolve the substituted pyridine (10 mmol) in DCM (20 mL) at 0°C.

  • Dropwise add a solution of MSH (12 mmol) in DCM.

  • Stir at room temperature (RT) for 2–4 hours. A white precipitate (N-aminopyridinium mesitylenesulfonate) will form.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum.

    • Checkpoint: Verify purity via

      
      H NMR (
      
      
      
      ). The
      
      
      -protons of the pyridine ring should shift downfield (
      
      
      ~8.5-9.0 ppm).

Step 2: [3+2] Cycloaddition

  • Suspend the N-aminopyridinium salt (5 mmol) in DMF (10 mL).

  • Add the alkyne dipolarophile (e.g., ethyl propiolate, 6 mmol).

  • Add

    
     (10 mmol) and stir at RT open to air (or under 
    
    
    
    balloon if using non-activated alkynes).
  • Monitor via TLC (typically 3–6 hours). The reaction proceeds via an N-imino ylide intermediate which undergoes 1,3-dipolar cycloaddition followed by aromatization.

  • Workup: Dilute with water (50 mL) and extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Synthesis_Scheme Pyridine Substituted Pyridine Salt N-Amino Pyridinium Salt Pyridine->Salt + MSH (Amination) Ylide N-Imino Pyridinium Ylide Salt->Ylide + Base (-H+) Product Pyrazolo[1,5-a] pyridine Core Ylide->Product + Alkyne [3+2] Cycloaddition

Figure 2: Convergent synthesis strategy via N-aminopyridinium salts.

In Vitro Pharmacology Protocols[2]

Biochemical Kinase Assay (ADP-Glo™ Platform)

To validate direct target engagement, use a luminescent ADP detection assay.

Protocol:

  • Preparation: Dilute compounds (10-point dose-response, starting at 10

    
    M) in kinase buffer (40 mM Tris pH 7.5, 20 mM 
    
    
    
    , 0.1 mg/mL BSA).
  • Incubation: Mix compound (2.5

    
    L) with recombinant p38
    
    
    
    enzyme (2.5
    
    
    L, ~5 ng/well) in a 384-well white plate. Incubate for 15 min at RT.
  • Reaction: Add ATP/Substrate mix (5

    
    L). Substrate: p38 peptide or MBP.[1] Incubate for 60 min at RT.
    
  • Detection: Add ADP-Glo™ Reagent (10

    
    L) to terminate the reaction and deplete remaining ATP (40 min).
    
  • Measurement: Add Kinase Detection Reagent (20

    
    L) to convert ADP to ATP 
    
    
    
    Luciferase signal. Read luminescence.
  • Analysis: Fit data to a sigmoidal dose-response curve to determine

    
    .
    
Cellular Inflammation Model (THP-1 Monocytes)

This assay measures the compound's ability to penetrate cells and inhibit the release of TNF-


 induced by Lipopolysaccharide (LPS).

Protocol:

  • Cell Culture: Maintain THP-1 cells in RPMI-1640 + 10% FBS.

  • Differentiation (Optional): Treat with PMA (50 ng/mL) for 24h to differentiate into macrophage-like cells, or use suspended monocytes directly.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates.
    
  • Pre-treatment: Add test compounds (0.1% DMSO final) and incubate for 1 hour.

  • Stimulation: Add LPS (final conc. 1

    
    g/mL). Incubate for 4 hours (for TNF-
    
    
    
    mRNA) or 18–24 hours (for protein secretion).
  • Quantification: Collect supernatant. Quantify TNF-

    
     using a commercial ELISA kit.
    
  • Viability Control: Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure reduced cytokine levels are not due to cytotoxicity.

In Vivo Efficacy: Rat Collagen-Induced Arthritis (CIA)[6]

The CIA model is the gold standard for Rheumatoid Arthritis drug development, sharing immunological and pathological features with human RA.

Protocol:

  • Animals: Female Lewis rats (6–8 weeks old).

  • Induction (Day 0): Emulsify Bovine Type II Collagen in Incomplete Freund’s Adjuvant (IFA). Inject 200

    
    L intradermally at the base of the tail.
    
  • Booster (Day 7): Repeat injection to ensure high incidence of arthritis.

  • Treatment (Day 10–28): Randomize rats into groups (n=10) once clinical signs (swelling) appear.

    • Vehicle Control

    • Positive Control (e.g., Methotrexate or Enbrel)

    • Test Compound (Low, Mid, High dose, e.g., 3, 10, 30 mg/kg PO QD)

  • Scoring: Measure paw volume (plethysmometer) and assign clinical scores (0–4 scale per paw) three times weekly.

  • Histopathology (Day 28): Euthanize animals. Fix hind paws in formalin. Score for:

    • Synovial hyperplasia

    • Cartilage erosion

    • Bone degradation

Data Summary & SAR Trends

The following table summarizes typical Structure-Activity Relationship (SAR) trends for Pyrazolo[1,5-a]pyridines in p38 MAPK inhibition, synthesized from literature data.

PositionModificationEffect on Potency/Properties
C-2 Phenyl / HeteroarylEssential for hydrophobic pocket binding. 4-Fluoro substitution often improves metabolic stability.
C-3 Amide / Urea LinkerCritical H-bond donor/acceptor interaction with the kinase hinge region (Glu71/Met109 in p38).
C-7 Methyl / MorpholineSolubilizing groups here point towards solvent. Bulky groups can improve selectivity against other kinases.
Core Pyridine vs. PyrimidinePyridine core is generally more lipophilic (

), improving CNS penetration but requiring polar C-7 groups for oral bioavailability.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. Source: RSC Advances (2021) URL:[Link][2][1][3]

  • Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. Source: PubMed (Org Lett. 2001) URL:[Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines (Structural Analogs). Source: MDPI (Molecules 2012) URL:[Link]

  • p38 MAP kinase inhibitors as anti-inflammatory agents. Source: PubMed (Curr Top Med Chem. 2005) URL:[Link]

Sources

Application

Agrochemical research applications of pyrazolo[1,5-a]pyridine esters

Technical Application Note & Protocol Guide Executive Summary & Chemical Rationale The pyrazolo[1,5-a]pyridine scaffold represents a privileged structure in modern agrochemical discovery, functioning as a bioisostere of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note & Protocol Guide

Executive Summary & Chemical Rationale

The pyrazolo[1,5-a]pyridine scaffold represents a privileged structure in modern agrochemical discovery, functioning as a bioisostere of indole and azaindole. Unlike its isomeric counterparts, the bridgehead nitrogen imparts unique electronic properties, enhancing metabolic stability against oxidative degradation while maintaining critical hydrogen-bond acceptor capabilities.

In agrochemical applications, esters of this scaffold are rarely the final active species in isolation. Instead, they serve two critical functions:

  • Pro-herbicidal / Pro-fungicidal Delivery: The ester functionality modulates lipophilicity (

    
    ), facilitating cuticular penetration in waxy leaves or insect exoskeletons before hydrolyzing to the active carboxylic acid in planta or in vivo.
    
  • Synthetic Divergence: They act as the primary intermediate for generating amide-linked inhibitors (e.g., SDHI fungicides or PPO herbicides).

This guide details the synthesis of the core ester scaffold, its evaluation as a PPO-inhibiting herbicide, and critical stability profiling.

Synthetic Protocol: Oxidative [3+2] Cycloaddition

Objective: Scalable synthesis of ethyl pyrazolo[1,5-a]pyridine-3-carboxylate.

Mechanistic Insight

The most robust route to the 3-ester derivative involves a [3+2] dipolar cycloaddition between an N-aminopyridinium ylide and an electron-deficient alkyne (ethyl propiolate). This method is preferred over condensation reactions for its regioselectivity and tolerance of ring substituents.

Workflow Diagram

SynthesisWorkflow Start Pyridine Precursor Step1 N-Amination (H2NOSO3H) Start->Step1 Inter N-Aminopyridinium Salt (Unstable Intermediate) Step1->Inter 90°C, 2h Step2 [3+2] Cycloaddition (Ethyl Propiolate + K2CO3) Inter->Step2 In situ generation Product Pyrazolo[1,5-a]pyridine-3-carboxylate Step2->Product DMF, RT, 12h

Figure 1: Two-step synthesis via N-aminopyridinium salt intermediate. Note the safety-critical intermediate step.

Detailed Methodology

Reagents:

  • Substituted Pyridine (1.0 eq)

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq)

  • Ethyl propiolate (1.5 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvents: Water (Step 1), DMF (Step 2)

Step 1: Formation of N-aminopyridinium salt

  • Dissolve the pyridine derivative in water (0.5 M concentration).

  • Add HOSA portion-wise at room temperature.

  • Heat to 90°C for 2 hours. Monitor by TLC (the salt stays at the baseline).

  • Cool to 0°C. Neutralize with solid

    
     carefully.
    
  • CRITICAL SAFETY: Do not isolate the dry salt if possible; it can be energetic. Use the aqueous solution or a wet filter cake directly.

Step 2: Cycloaddition

  • Suspend the wet N-aminopyridinium salt in DMF.

  • Add

    
     (2.0 eq) followed by ethyl propiolate (1.5 eq) dropwise.
    
  • The solution will turn dark (ylide formation). Stir at RT for 12 hours.

  • Workup: Pour into ice water. The ester product usually precipitates. Filter and wash with hexanes.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the H-2 singlet around

    
     8.5 ppm and the ethyl ester quartet/triplet signals.
    
  • LC-MS: Mass shift of [M+H]+ corresponding to the pyridine + 97 Da (C3H5O2N - H2).

Application Note: Herbicidal Efficacy (PPO Inhibition)

Target: Protoporphyrinogen Oxidase (PPO). Mechanism: Inhibition of PPO leads to accumulation of Protoporphyrinogen IX, which leaks into the cytoplasm, oxidizes to Protoporphyrin IX, and generates singlet oxygen (


) upon light exposure, causing rapid membrane peroxidation.
Biological Pathway[1][2]

PPO_Pathway Substrate Protoporphyrinogen IX Enzyme PPO Enzyme (Target) Substrate->Enzyme Leakage Cytoplasmic Leakage Substrate->Leakage Accumulation due to Blockage Product Protoporphyrin IX (Heme Precursor) Enzyme->Product Normal Pathway Inhibitor Pyrazolo-ester (Inhibitor) Inhibitor->Enzyme Blocks ROS Singlet Oxygen (1O2) Generation Leakage->ROS Light Activation Death Membrane Peroxidation & Cell Death ROS->Death

Figure 2: Mechanism of Action for PPO-inhibiting herbicides. The pyrazolo[1,5-a]pyridine core mimics the substrate pharmacophore.

Protocol: Cucumber Leaf Disc Assay

Purpose: Rapid screening of herbicidal activity via chlorophyll bleaching.

  • Preparation:

    • Grow cucumber (Cucumis sativus) seedlings to the cotyledon stage (approx. 7 days).

    • Punch 4mm leaf discs using a cork borer.

  • Treatment:

    • Prepare 500 µM stock solutions of the pyrazolo-ester in acetone.

    • Dilute in DI water (containing 0.1% Tween 20) to concentrations: 100, 10, 1, 0.1 µM.

    • Place 5 discs per well in a 12-well plate containing 2 mL of test solution.

  • Incubation:

    • Incubate in darkness for 12 hours (allows uptake without phototoxicity).

    • Transfer to high light intensity (500 µmol/m²/s) for 24 hours.

  • Quantification:

    • Visual scoring (0-100% bleaching).

    • Electrolyte Leakage: Measure conductivity of the bathing solution. Higher conductivity = membrane rupture.

Data Output Format:

Compound IDConc. (µM)Visual Bleaching (%)Conductivity (µS/cm)Activity Rating
Control 0045Inactive
Ref (Flumioxazin) 195850High
Pyrazolo-Ester 3a 1080620Moderate
Pyrazolo-Ester 3b 1015120Low

Application Note: Metabolic Stability (Hydrolysis Profiling)

Rationale: Agrochemical esters must be stable enough to survive the spray tank (pH 5-9) and cuticular transit, but labile enough to release the active acid inside the plant/pest.

Protocol: Hydrolytic Half-Life ( ) Determination
  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 5.0, 7.0, and 9.0.

  • Spiking:

    • Pre-warm buffers to 25°C.

    • Spike test compound (from acetonitrile stock) to a final concentration of 10 µM. Ensure organic solvent content is <1%.

  • Sampling:

    • Aliquot samples at

      
       hours.
      
    • Quench immediately with equal volume cold acetonitrile (stops enzymatic/chemical activity and precipitates buffer salts).

  • Analysis:

    • Analyze via HPLC-UV (254 nm) or LC-MS/MS.

    • Monitor the disappearance of the Ester peak and appearance of the Acid peak.

  • Calculation:

    • Plot

      
       vs. time.
      
    • Slope

      
       = rate constant.
      
    • 
      .
      

Interpretation:

  • 
     hour:  Too unstable. Will degrade in spray tank. Modification required (steric bulk around ester).
    
  • 
     week:  Too stable. Poor bioactivation.
    
  • Ideal Range: 12 - 48 hours (at pH 7).

References

  • Synthesis & Scaffold Utility

    • Wang, J., et al. (2024).[1] Regioselective cycloaddition of N-aminopyridinium ylides. Synlett, 35, 1551-1556.[1] (Cited via Organic Chemistry Portal). Retrieved from [Link]

  • Agrochemical Activity (Fungicidal/Herbicidal)

    • WIPO Patent WO2018050825. (2018).[2] Pyrazolo[1,5-a]pyridine derivatives and their use as pesticides. Retrieved from [Link]

    • Fan, Z., et al. (2025). Discovery of bifunctional pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, nematicidal, and fungicidal activities.[3] Pesticide Biochemistry and Physiology. Retrieved from [Link]

  • Protocols (Hydrolysis & Screening)

    • LibreTexts Chemistry. (2022).[4][5][6] Hydrolysis of Esters. Retrieved from [Link]

    • ResearchGate. (2012). Alkaline hydrolysis of pesticide esters in acetonitrile/water. Retrieved from [Link][7]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pyrazolo[1,5-a]pyridine Synthesis Optimization

Ticket ID: PYR-OPT-2024 Status: Open Subject: Yield Improvement & Troubleshooting Guide for Pyrazolo[1,5-a]pyridine Scaffolds Executive Summary The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-OPT-2024 Status: Open Subject: Yield Improvement & Troubleshooting Guide for Pyrazolo[1,5-a]pyridine Scaffolds

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, crucial for kinase inhibitors (e.g., PI3K


, CDK) and adenosine receptor antagonists. However, the synthesis is often plagued by two bottlenecks: low efficiency in 

-amination
of electron-deficient pyridines and poor regiocontrol during the [3+2] cycloaddition.

This guide moves beyond standard textbook procedures, offering field-tested optimization strategies, troubleshooting workflows, and green chemistry alternatives.

Critical Workflow: The -Amination Bottleneck

Issue: The formation of the


-aminopyridinium salt is the foundation. If this yield is low (<50%), the downstream cycloaddition is doomed.
The Protocol Audit
VariableStandard ApproachOptimized Approach (High Yield) Why? (Mechanistic Insight)
Reagent Hydroxylamine-

-sulfonic acid (HOSA)
Mesitylsulfonyl hydroxylamine (MSH) HOSA has poor solubility in organic solvents and requires high temperatures. MSH is soluble in

, allowing reaction at 0°C–RT, preventing thermal decomposition.
Base

(aq)
None (for MSH) or

Strong bases promote dimerization of the sensitive

-aminopyridine intermediate.
Solvent

/ Dioxane

or

Anhydrous conditions prevent hydrolysis of the activated aminating agent.
Expert Insight: When to switch to MSH?

If your pyridine substrate has electron-withdrawing groups (e.g.,


, 

,

), the nitrogen lone pair is deactivated. HOSA will fail. Switch to MSH immediately. The mesityl group makes the leaving group significantly better, driving the reaction forward despite the deactivated nucleophile.

Safety Warning: MSH is thermally unstable. Store as a wet solid or in solution at 0°C. Never dry completely.

The Core Reaction: [3+2] Cycloaddition

The Standard: Reaction of


-aminopyridinium salts with alkynes (e.g., DMAD, propiolates).
The Problem:  Formation of dark tar (polymerization) and regioisomeric mixtures.
Mechanism & Optimization Visualization

The reaction proceeds via a 1,3-dipolar cycloaddition of a pyridinium ylide.

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Cycloaddition Salt N-aminopyridinium Salt Ylide Pyridinium Ylide (1,3-Dipole) Salt->Ylide Deprotonation Base Base (K2CO3/DBU) Base->Salt Inter Dihydro Intermediate Ylide->Inter [3+2] Alkyne Alkyne (Dipolarophile) Alkyne->Ylide Product Pyrazolo[1,5-a]pyridine Inter->Product Oxidative Aromatization (-2H)

Caption: The 1,3-dipolar cycloaddition pathway. The stability of the Ylide (Step 1) is the rate-determining factor for yield.

Protocol Optimization: The "Green" Sonication Route

Recent data suggests that ultrasound irradiation significantly outperforms thermal heating for this specific cycloaddition, reducing reaction times from hours to minutes and suppressing byproduct formation.

Optimized Protocol (Sonication):

  • Reagents:

    
    -aminopyridinium salt (1.0 equiv), Alkyne (1.0 equiv), 
    
    
    
    (2.0 equiv).
  • Solvent: Ethanol (Green solvent).

  • Condition: Ultrasonication at 80 W, 85°C bath.

  • Yield Expectation: 85–95% (vs. 50–60% thermal).

Why it works: Sonication prevents local overheating (hot spots) that lead to ylide polymerization, a common cause of "tar" formation in this chemistry.

Advanced Troubleshooting (FAQ)

Q1: My reaction mixture turns black immediately upon adding base.

Diagnosis: Rapid decomposition/dimerization of the pyridinium ylide. Solution:

  • Switch Bases: Move from strong organic bases (DBU,

    
    ) to inorganic carbonates (
    
    
    
    ) or bicarbonates.
  • Slow Addition: Do not add the base all at once. Use a syringe pump to add the base solution over 1 hour. This keeps the concentration of the reactive ylide low, favoring reaction with the alkyne over self-reaction.

  • Oxidant Additive: Add an oxidant like PIDA (Phenyliodine diacetate) . PIDA mediates the dehydrogenation step rapidly, preventing the intermediate dihydropyrazole from degrading.

Q2: I am getting a mixture of Regioisomers (C2 vs C3 substitution).

Diagnosis: Poor orbital overlap control between the dipole (ylide) and dipolarophile. Solution:

  • Steric Control: Use bulky alkynes to force the substituent away from the pyridine ring junction (favoring position 2).

  • Electronic Control: For terminal alkynes, adding a Lewis Acid (e.g.,

    
    ) can coordinate the alkyne, enhancing regioselectivity toward the 3-substituted product via a copper-acetylide intermediate.
    
Q3: The "Standard" [3+2] isn't working for my complex substrate.

Alternative Route: Copper-Catalyzed Aerobic Oxidative Coupling. If your pyridine is sensitive to the amination conditions, skip the salt formation entirely.

  • Reagents: Pyridine derivative + Alkyne +

    
     (cat) + 
    
    
    
    (oxidant).
  • Mechanism: C-H activation.[1] This is a "Cross-Dehydrogenative Coupling" (CDC).[2]

  • Benefit: Atom economical and avoids handling potentially explosive

    
    -amino salts.
    

Post-Synthetic Modification: C3-Halogenation

Once the scaffold is built, functionalizing C3 is common for SAR studies. Avoid elemental bromine/chlorine, which are harsh.

Recommended Green Protocol:

  • Reagents:

    
     (where X = Cl, Br, I) + PIDA.
    
  • Solvent: Water (or

    
    /EtOH).
    
  • Conditions: Room temperature.

  • Yield: >85%.

  • Mechanism: In situ generation of hypervalent iodine-halogen species which acts as a "soft" electrophile, exclusively targeting the C3 position due to its high electron density.

Decision Matrix

DecisionTree Start Start: Pyrazolo[1,5-a]pyridine Synthesis CheckSubstrate Is the Pyridine Electron Deficient? Start->CheckSubstrate YesDeficient Yes (-CN, -CF3) CheckSubstrate->YesDeficient NoDeficient No (Electron Rich) CheckSubstrate->NoDeficient UseMSH Use MSH for N-Amination YesDeficient->UseMSH UseHOSA Use HOSA for N-Amination NoDeficient->UseHOSA Cyclization Cycloaddition Step UseMSH->Cyclization UseHOSA->Cyclization CheckYield Is Yield < 50% or Tarry? Cyclization->CheckYield TrySonication 1. Switch to Sonication 2. Change Base to K2CO3 CheckYield->TrySonication Standard Fix TryCDC Switch Strategy: Cu-Catalyzed CDC Coupling CheckYield->TryCDC If Standard Fails

Caption: Troubleshooting decision tree for maximizing yield based on substrate electronics.

References

  • Sonochemical Optimization

    • Title: Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Deriv
    • Source:ACS Omega (2019).
    • URL:[Link]

  • 
    -Amination Reagents (MSH vs HOSA): 
    
    • Title

      
      -Amino Pyridinium Salts in Organic Synthesis.[1][2][3][4][5]
      
    • Source:Organic Chemistry Frontiers (2023) / NIH.
    • URL:[Link]

  • Regioselective C3-Halogenation

    • Title: Regioselective C(sp2)
    • Source:RSC Advances (2024).
    • URL:[Link]

  • Copper-Catalyzed CDC Routes

    • Title: Synthetic Strategy for Pyrazolo[1,5-a]pyridine...
    • Source:ACS Omega (2019).
    • URL:[Link]

Sources

Optimization

Technical Guide: Solubility Optimization of Pyrazolo[1,5-a]pyridine Scaffolds

The following technical guide is designed for medicinal chemists and formulation scientists encountering solubility barriers with the pyrazolo[1,5-a]pyridine scaffold. It prioritizes mechanistic understanding over generi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for medicinal chemists and formulation scientists encountering solubility barriers with the pyrazolo[1,5-a]pyridine scaffold. It prioritizes mechanistic understanding over generic protocols.

The Core Challenge: The "Planarity Trap"

The pyrazolo[1,5-a]pyridine core is a privileged scaffold in kinase and GPCR drug discovery, but it suffers from a distinct physicochemical flaw: High Crystal Lattice Energy .

Unlike its pyrimidine analog (pyrazolo[1,5-a]pyrimidine), the pyridine variant lacks the extra nitrogen atom that contributes to polarity and hydrogen bond accepting capacity. The result is a highly planar, lipophilic system that stacks efficiently in the solid state ($ \pi-\pi $ stacking).

The Thermodynamic Reality:



For pyrazolo[1,5-a]pyridines, the


 (energy required to break the crystal) is often the dominant barrier. Your solubility issues are likely not just about "greasiness" (LogP); they are about the molecule refusing to leave its crystal lattice.

Module 1: Structural Modification (Design Phase)

FAQ: How do I improve solubility without losing potency?

A: Disrupt the Planarity (Increase


). 
The most effective strategy for this scaffold is to lower the melting point (

) by disrupting the crystal packing.
  • The C7 Vector: The C7 position (on the pyridine ring) is sterically sensitive. Introducing a non-planar substituent here (e.g., a twisted piperidine, a bicyclic amine, or an

    
    -rich ether) forces the molecule out of planarity, significantly reducing lattice energy.
    
  • The C3 Vector: Functionalization at C3 (pyrazole ring) is common for potency, but if you use flat aromatic rings here, you exacerbate the stacking. Switch to saturated heterocycles or ortho-substituted aryls that force a dihedral twist.

FAQ: Can I rely on the core nitrogen for salt formation?

A: Generally, No.

  • The Bridgehead Nitrogen (N1): This nitrogen contributes its lone pair to the aromatic sextet (pyrrole-like). It is non-basic (

    
    ).
    
  • The Pyridine Nitrogen (N2): While this nitrogen has an

    
     lone pair, the fusion with the electron-rich pyrazole ring and the inductive effects often render it weakly basic (
    
    
    
    ).
  • Implication: You cannot rely on the core N2 to form a stable salt with weak counterions (like tartrate or fumarate). It might form a salt with strong acids (HCl, MsOH), but these are prone to hydrolysis (disproportionation) in aqueous media.

  • Solution: You must design a "Solubilizing Tail" —a distinct basic center (e.g., a piperazine, morpholine, or aliphatic amine with

    
    ) attached via a linker. This ensures reliable salt formation.
    
Visualization: Solubility Optimization Decision Tree

SolubilityOptimization Start Solubility Issue Identified CheckMP Check Melting Point (Tm) Is Tm > 200°C? Start->CheckMP HighTm High Lattice Energy Issue (Packing is too efficient) CheckMP->HighTm Yes LowTm Lipophilicity Issue (LogP is too high) CheckMP->LowTm No Disrupt Strategy: Disrupt Planarity HighTm->Disrupt Polarity Strategy: Polarity & Ionization LowTm->Polarity Action1 Introduce C7 Substituent (Twisted geometry) Disrupt->Action1 Action2 Increase Fsp3 (Replace Aryl with Alkyl/Sat. Het) Disrupt->Action2 Result Re-test Kinetic Solubility Action1->Result Action2->Result Action3 Add Basic Center (pKa > 7.5) Enable Salt Formation Polarity->Action3 Action4 Introduce Polar Surface Area (TPSA > 80 Ų) Polarity->Action4 Action3->Result Action4->Result

Caption: Decision logic for targeting Lattice Energy vs. Solvation Energy based on melting point data.

Module 2: Formulation & Salt Selection (Develop Phase)

FAQ: Which salt counterions should I screen?

If you have successfully engineered a basic center (pKa > 7.0) into the molecule:

CounterionpKa (Acid)Rationale for Pyrazolo[1,5-a]pyridines
Methanesulfonate (Mesylate) -1.9Top Choice. Strong acid ensures protonation even if the basic center is influenced by the electron-withdrawing core. Often breaks lattice packing effectively.
Hydrochloride (HCl) -6.0Standard. Good for initial PK, but beware of the "Common Ion Effect" in stomach acid (high Cl- concentration) reducing solubility.
Tartrate/Fumarate 3.0 / 3.03Use with Caution. Only effective if your introduced amine has a pKa > 8.5. If the amine is weaker (e.g., an aniline or pyridine-linked amine), these salts may disproportionate in water.
FAQ: My compound precipitates in the bioassay (1% DMSO). Why?

A: You are hitting the "Kinetic Solubility Cliff." Pyrazolo[1,5-a]pyridines are notorious for "crash-out" precipitation.

  • The Cause: The compound is dissolved in DMSO (thermodynamically stable). When injected into aqueous buffer, the DMSO concentration drops. The compound is now supersaturated. Because the crystal lattice energy is high, nucleation is rapid.

  • The Fix:

    • Assay Protocol: Pre-dilute in an intermediate solvent (e.g., 50:50 DMSO:Water) before the final dilution into the assay plate. This reduces the "shock" of the polarity shift.

    • Additives: Add 0.01% Triton X-100 or BSA to the assay buffer. These act as nucleation inhibitors, keeping the compound in a metastable amorphous state long enough for the assay readout.

Experimental Protocols

Protocol A: Kinetic Solubility via Nephelometry

Use this to rapidly rank analogs during the Lead Optimization phase.

  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Dilution: Spiking 1

    
    L of stock into 199 
    
    
    
    L of pH 7.4 PBS buffer (final conc: 50
    
    
    M, 0.5% DMSO).
  • Incubation: Shake at 500 rpm for 90 minutes at room temperature.

  • Readout: Measure light scattering (nephelometry) or absorbance at 620 nm (turbidimetry).

  • Validation:

    • Low Solubility: High scattering signal (precipitation).

    • High Solubility: Signal matches the buffer blank.

    • Control: Use Pyrene (low solubility) and Caffeine (high solubility) as plate controls.

Protocol B: "Gold Standard" Thermodynamic Solubility

Use this for your top 2 leads before PK studies.

  • Supersaturation: Add solid compound to pH 7.4 buffer until solid persists (suspension).

  • Equilibrium: Shake for 24 hours (essential for this scaffold to allow the stable crystal form to mature).

  • Separation: Centrifuge at 15,000 rpm for 10 mins or filter using a PVDF filter.

  • Quantification: Analyze the supernatant via HPLC-UV against a standard curve.

    • Critical Step: Check the pH of the supernatant at the end. If the pH drifted (due to salt disproportionation), the data is invalid.

References

  • Disruption of Planarity: Ishikawa, M., et al. "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry." Journal of Medicinal Chemistry, 2011. Link

  • Scaffold Polarity Comparison: Liu, Y., et al. "Pyrazolo[1,5-a]pyrimidine in Medicinal Chemistry: Improving cellular permeability by modulating polarity."[1] ACS Medicinal Chemistry Letters, 2016.[1] Link

  • General Solubility Equation (GSE): Jain, N., & Yalkowsky, S. H. "Estimation of the aqueous solubility I: application to organic nonelectrolytes." Journal of Pharmaceutical Sciences, 2001. Link

  • Salt Selection for Weak Bases: Serajuddin, A. T. "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 2007. Link

Sources

Troubleshooting

Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridines

Status: Operational Current Wait Time: 0 minutes Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Welcome to the Technical Support Center You have reached the specialized support hub for the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Wait Time: 0 minutes Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Welcome to the Technical Support Center

You have reached the specialized support hub for the synthesis of pyrazolo[1,5-a]pyridines . This scaffold is a critical bioisostere for indole and purine systems, widely used in kinase inhibitors (e.g., P110


 inhibitors) and CNS agents.

However, the construction of this fused bicycle is prone to specific failure modes, particularly regarding regioselectivity , ylide stability , and oxidative degradation . This guide moves beyond standard textbook procedures to address the why and how of experimental failure.

Quick Navigation (Select Your Issue)
Module 1: Yield & Reactivity Troubleshooting

Core Mechanism: The dominant synthetic route is the [3+2] dipolar cycloaddition of


-iminopyridinium ylides with alkynes or alkenes.[1][2] The ylide is a 1,3-dipole generated in situ.

The Problem: The ylide is a high-energy intermediate. If it does not react immediately with the dipolarophile, it enters unproductive pathways (dimerization or decomposition).

Diagnostic Matrix
SymptomProbable CauseCorrective Action
Reaction mixture turns black/tarry Polymerization of Alkyne: The base concentration is too high, or the ylide generation is too slow compared to alkyne degradation.Switch to Controlled Addition: Add the base (e.g., DBU or KOH) slowly via syringe pump to a mixture of the salt and alkyne.
Recovery of starting Pyridine N-N Bond Cleavage: Reductive conditions or radical decomposition of the

-amine.
Check Oxidant/Solvent: If using PIDA (Phenyliodine diacetate), ensure it is fresh. Avoid reductive solvents. Ensure oxygen presence if using Cu-catalyzed CDC methods.
Low Conversion (<30%) Ylide Dimerization: The ylide reacts with itself or the precursor salt faster than with the trap.Increase Dipolarophile: Use 2.0–3.0 equivalents of the alkyne/alkene. Increase concentration to favor the bimolecular reaction over unimolecular decay.
Module 2: Regioselectivity Control

The Issue: The [3+2] cycloaddition is governed by FMO (Frontier Molecular Orbital) interactions. The


-iminopyridinium ylide has electron density concentrated on the exocyclic nitrogen.
  • Standard Outcome: The nucleophilic exocyclic N attacks the most electrophilic carbon of the dipolarophile.

  • The Trap: With internal alkynes or weak directing groups, steric and electronic factors compete, leading to inseparable regioisomers.

Regioselectivity Logic Gate
  • Scenario A: Terminal Electron-Deficient Alkyne (e.g., Ethyl Propiolate)

    • Mechanism:[1][2][3][4][5][6][7][8][9] The

      
      -carbon of the alkyne is most electrophilic.
      
    • Result: The exocyclic N attacks the

      
      -carbon. The substituent ends up at C3 .
      
    • Fix: None needed; this is highly selective.[10]

  • Scenario B: Internal Unsymmetrical Alkyne

    • Mechanism:[1][2][3][4][5][6][7][8][9] Sterics often override electronics.

    • Result: Mixtures.[7]

    • Fix: Use a Directing Group (DG) .[11] A carboxylate or amide on the alkyne can hydrogen-bond with the ylide, enforcing a specific alignment. Alternatively, switch to Silver(I) catalysis , which can alter the transition state geometry.

Visualizing the Pathway

The diagram below illustrates the divergence between the desired cycloaddition and the common dimerization side reaction.

PyrazoloSynthesis Salt N-Aminopyridinium Salt Ylide Pyridinium Ylide (1,3-Dipole) Salt->Ylide Deprotonation Base Base/Oxidant Base->Ylide Cyclo [3+2] Cycloaddition Ylide->Cyclo + Alkyne (Fast) Dimer Dimerization (Side Product) Ylide->Dimer Low Alkyne Conc. (Self-Reaction) Pyridine Pyridine (N-N Cleavage) Ylide->Pyridine Reductive/Radical Conditions Alkyne Dipolarophile (Alkyne/Alkene) Alkyne->Cyclo Product Pyrazolo[1,5-a]pyridine (Target) Cyclo->Product - 2H / Aromatization

Caption: Kinetic competition between productive [3+2] cycloaddition and parasitic ylide dimerization/cleavage pathways.

Module 3: Side Product Identification

When your LCMS shows peaks that don't match the target, use this guide to identify the side reaction.

Observed Mass (LCMS)IdentityMechanism of Formation
M - 16 (vs Target)Deoxygenated Product If using

-oxide route: Incomplete cyclization or reduction of the

-oxide without ring closure.
M + 42 N-Acetylation If using

or AcOH/PIDA: Acetylation of the exocyclic amine instead of cyclization. Common in CDC reactions.
2x Mass (approx) Ylide Dimer Tetrazine derivatives or bis-pyridyl species formed by head-to-tail dimerization of the ylide in the absence of a trap.
M (Pyridine) Parent Pyridine N-N Bond Cleavage. The

-amine substituent acts as a leaving group under certain radical conditions or high temperatures.
M + 14 C-Methylation In radical oxidative conditions (e.g., TBHP), methyl radicals from solvent/reagent can attack the electron-rich ring.
Module 4: Validated Protocols

Do not rely on "standard" conditions from 1980s literature (which often use explosive MSH). Use these modern, safer alternatives.

Protocol A: The PIDA Oxidative Cycloaddition (Robust & Scalable)

Best for: General library synthesis, high functional group tolerance.

Reagents:

  • Substrate:

    
    -aminopyridinium salt (Pre-formed via hydroxylamine-O-sulfonic acid).
    
  • Oxidant: Phenyliodine(III) diacetate (PIDA) [1.1 equiv].

  • Base:

    
     [2.0 equiv].
    
  • Solvent: DCM or MeCN (0.1 M).

Step-by-Step:

  • Dissolve the

    
    -aminopyridinium salt and the alkyne (1.2 equiv) in DCM at 0°C.
    
  • Add

    
    .
    
  • Add PIDA portion-wise over 15 minutes. Critical: Do not dump PIDA in all at once; the exotherm can decompose the ylide.

  • Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Quench with saturated aqueous

    
     (to remove iodobenzene byproducts/excess oxidant). Extract with DCM.
    
Protocol B: The "Green" CDC Method (Metal-Free)

Best for: Synthesis from simple


-aminopyridines and electron-deficient alkenes/alkynes without pre-forming salts.

Reagents:

  • Substrate: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -aminopyridine.[4][5][6][7][8][11][12][13]
    
  • Oxidant: Molecular Oxygen (

    
     balloon) or Air.
    
  • Promoter: TEMPO (20 mol%) or AcOH (2-6 equiv).

  • Solvent: NMP or Ethanol.

Step-by-Step:

  • Mix

    
    -aminopyridine and electron-deficient alkene (e.g., ethyl acrylate) in NMP.
    
  • Add TEMPO (catalytic) and AcOH.

  • Heat to 80°C under an

    
     atmosphere (balloon).
    
  • Monitor: Reaction typically takes 12–24 hours.

  • Note: This method avoids iodine waste but requires careful monitoring of "over-oxidation" side products.

References & Authority
  • General Synthesis & Mechanism:

    • Ravi, C., et al. "Synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition..."[3][12] Synthesis, 2017 , 49, 2513-2522.[3][12]

  • Regioselectivity & PIDA Route:

    • Wang, J., et al. "PIDA mediates a regioselective cycloaddition of N-aminopyridinium ylides..."[12] Synlett, 2024 , 35, 1551-1556.[12]

  • Cross-Dehydrogenative Coupling (CDC):

    • "Synthetic Strategy for Pyrazolo[1,5-a]pyridine... through AcOH and O2-Promoted Cross-dehydrogenative Coupling." ACS Omega, 2019 .

  • Radical Mechanisms & Side Reactions:

    • "N-Aminopyridinium Salts in Organic Synthesis." Organic Chemistry Frontiers, 2023 .[14]

For further assistance, please verify your precursor purity (H-NMR) and ensure your solvent is anhydrous before opening a new ticket.

Sources

Optimization

Optimizing reaction conditions for N-amination of pyridines

Status: Operational Ticket Subject: Optimization of reaction conditions for electrophilic N-amination of pyridine derivatives. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Subject: Optimization of reaction conditions for electrophilic N-amination of pyridine derivatives. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Diagnostic & Reagent Selection (Triage)

Before initiating any protocol, you must match the electronic nature of your substrate to the appropriate aminating agent. Using the wrong reagent is the primary cause of reaction failure (0% conversion) or safety incidents.

Reagent Decision Matrix

Use the following logic flow to select your reagent.

ReagentSelection Start Start: Substrate Analysis SubstrateType Is the Pyridine Electron-Rich or Deficient? Start->SubstrateType Rich Electron-Rich / Neutral (e.g., -Me, -OMe) SubstrateType->Rich Rich Deficient Electron-Deficient (e.g., -Cl, -CN, -CF3) SubstrateType->Deficient Deficient HOSA Reagent: HOSA (Hydroxylamine-O-sulfonic acid) Rich->HOSA Condition1 Condition: Aqueous/Heterogeneous (Cheap, Scalable) HOSA->Condition1 Solubility Is Substrate Water Soluble? Deficient->Solubility NoWater No (Lipophilic) Solubility->NoWater No LateStage Late-Stage / Sensitive? Solubility->LateStage Yes/Maybe MSH Reagent: MSH (O-Mesitylenesulfonylhydroxylamine) NoWater->MSH Condition2 Condition: DCM/MeCN (Homogeneous) *Explosion Hazard* MSH->Condition2 DPH Reagent: DPH (O-(2,4-dinitrophenyl)hydroxylamine) LateStage->DPH

Figure 1: Decision matrix for selecting the optimal aminating agent based on substrate electronics and solubility.

Standard Operating Protocols (SOPs)

Protocol A: The "Gold Standard" (MSH)

Best for: Lipophilic pyridines, electron-deficient substrates, and high-value intermediates. Mechanism:


 displacement at the nitrogen center of the hydroxylamine derivative.

⚠️ SAFETY CRITICAL WARNING:

  • MSH (O-Mesitylenesulfonylhydroxylamine) is thermally unstable.[1]

  • NEVER store MSH as a neat solid for extended periods. It can decompose explosively.

  • ALWAYS prepare fresh in solution (DCM or Et2O) and use immediately.

Step-by-Step Workflow:

  • Preparation of MSH (In Situ/Fresh):

    • Suspend O-mesitylenesulfonylacetohydroxamate (stable precursor) in Dioxane/Perchloric acid (70%) at 0°C.

    • Pour into ice water; extract rapidly with DCM.

    • Wash DCM layer with

      
       (aq) to neutralize.
      
    • Checkpoint: Dry the DCM layer with

      
       at 0°C. Do not concentrate to dryness.  Titer the solution by NMR or use directly assuming ~80% yield.
      
  • Amination Reaction:

    • Dissolve pyridine substrate (1.0 equiv) in DCM.

    • Add MSH solution (1.2 – 1.5 equiv) dropwise at 0°C.

    • Allow to warm to RT. Stir for 2–12 hours.

  • Monitoring:

    • TLC will show a baseline spot (salt formation).

  • Isolation (The "Crash Out"):

    • Add

      
       or Hexanes to the reaction mixture.
      
    • The N-aminopyridinium mesitylenesulfonate salt should precipitate as a white/off-white solid.

    • Filter and wash with

      
      .
      
Protocol B: The "Green" Route (HOSA)

Best for: Simple pyridines, large-scale synthesis, water-tolerant substrates.

  • Dissolution: Dissolve pyridine (1.0 equiv) in water (or water/THF mixture if solubility is poor).

  • Reagent Addition: Add HOSA (1.2 equiv) as a solid in portions.

  • Buffering (Critical): Maintain pH ~7–8 using

    
     or 
    
    
    
    .
    • Why? HOSA is acidic.[2][3] If the pH drops too low, the pyridine becomes protonated (pyridinium), which is non-nucleophilic and kills the reaction.

  • Workup:

    • Evaporate solvent.[4]

    • Extract residue with hot ethanol (product dissolves, inorganic salts do not).

Troubleshooting Center (FAQs)

Issue: "My reaction mixture turned black/tarry."

Diagnosis: Thermal decomposition of the aminating agent or polymerization of the pyridine. The Fix:

  • Temperature Control: You likely let the MSH preparation get too warm. Keep all steps < 10°C.

  • Radical Scavenging: N-amination can sometimes trigger radical pathways. Ensure reagents are pure and consider performing the reaction in the dark if the substrate is photosensitive.

Issue: "I have 0% conversion with an electron-deficient pyridine (e.g., 2-chloropyridine)."

Diagnosis: Nucleophilicity of the pyridine nitrogen is too low to displace the leaving group on HOSA/MSH. The Fix:

  • Switch Reagent: Move from HOSA to MSH or DPH (O-(2,4-dinitrophenyl)hydroxylamine). DPH is a more potent electrophile due to the better leaving group ability of the dinitrophenolate.

  • Concentration: Run the reaction at a higher concentration (0.5 M to 1.0 M) to drive bimolecular kinetics.

Issue: "The product is a sticky oil, not a solid."

Diagnosis: Common with mesitylenesulfonate counter-ions, which are lipophilic "greasy" salts. The Fix:

  • Trituration: Sonicate the oil in

    
     or EtOAc. Scratch the flask wall with a glass rod to induce nucleation.
    
  • Ion Exchange: Dissolve the oil in minimal MeOH and add saturated aqueous KI (Potassium Iodide). The N-aminopyridinium iodide is usually much less soluble and more crystalline.

Issue: "My product decomposes on the silica column."

Diagnosis: N-aminopyridinium salts are polar and can streak or decompose on acidic silica. The Fix:

  • Avoid Chromatography: These reactions should be designed to purify via precipitation (Protocol A, Step 4).

  • Alumina: If you must purify, use neutral alumina instead of silica.

  • Deactivation: Pre-treat silica with 1-2%

    
     to neutralize acidic sites, though this may deprotonate the salt to the ylide (purple color).
    

Mechanistic Validation & Applications

Understanding the mechanism helps in troubleshooting. The reaction is a standard


 substitution where the pyridine acts as the nucleophile.

Mechanism Pyridine Pyridine (Nucleophile) TS Transition State [Py-N...NH2...LG] Pyridine->TS Lone pair attack Reagent Reagent (NH2-LG) (Electrophile) Reagent->TS Product N-Aminopyridinium Salt TS->Product Loss of LG- Ylide Pyridine N-imide (Ylide) Product->Ylide Base (K2CO3) Deprotonation

Figure 2: Mechanistic pathway from pyridine to salt, and subsequent ylide formation.

Downstream Utility

Once synthesized, these salts are precursors for:

  • Pyrazolo[1,5-a]pyridines: Treat the salt with

    
     and an alkyne (1,3-dipolar cycloaddition).
    
  • Photochemical C-H Amination: Irradiate the salt to generate amidyl radicals for C-H functionalization.

References

  • Tamura, Y., et al. "Structure and reactivity of O-mesitylenesulfonylhydroxylamine." Journal of Organic Chemistry, 1973, 38(6), 1239–1243. Link

    • The foundational text for MSH synthesis and reactivity.
  • Legault, C., & Charette, A. B. "Highly Efficient Synthesis of N-Heterocyclic Ylides." Journal of the American Chemical Society, 2003, 125(21), 6360–6361. Link

    • Establishes DPH as a superior reagent for difficult substr
  • Sheradsky, T. "N-Amination of Nitrogen Heterocycles." Structure and Mechanism in Organic Chemistry, 1967. Classic reference for HOSA reactivity.
  • Bull, J. A., et al. "N-Aminopyridinium Salts as Precursors for N-Centered Radicals." Organic Letters, 2021. Link

    • Modern applications in photoredox c

Sources

Troubleshooting

Regioselectivity issues in pyrazolo[1,5-a]pyridine synthesis

Status: Operational | Tier: Advanced Chemical Support | Topic: Regioselectivity & Functionalization Welcome to the Technical Hub. You are likely here because the pyrazolo[1,5-a]pyridine scaffold—a privileged structure in...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Chemical Support | Topic: Regioselectivity & Functionalization

Welcome to the Technical Hub.

You are likely here because the pyrazolo[1,5-a]pyridine scaffold—a privileged structure in kinase inhibitors (e.g., p38, JAK) and adenosine antagonists—is behaving unpredictably in your hands.

This scaffold presents a "Regioselectivity Triad" that trips up even experienced medicinal chemists:

  • Cyclization Ambiguity: C2 vs. C3 substitution during ring formation.

  • Nucleophilic Dominance: Controlling the hyper-reactive C3 position.

  • Bridgehead Sterics: Accessing the elusive C7 position.

Below are the three most common "Support Tickets" we receive, resolved with mechanistic root-cause analysis and validated protocols.

Ticket #01: Cyclization Regiocontrol Failure

User Report: "I am reacting an


-aminopyridine with an unsymmetrical alkyne via [3+2] cycloaddition. I expected the substituent at C3, but I'm getting a mixture or primarily the C2 isomer."
Root Cause Analysis: Dipole Alignment

The reaction between an


-iminopyridinium ylide (generated in situ) and an alkyne is a 1,3-dipolar cycloaddition. The regiochemistry is dictated by the electronic polarization of the alkyne relative to the ylide dipole.
  • The Ylide: The exocyclic nitrogen is the nucleophilic terminus (HOMO rich).

  • The Alkyne:

    • EWG-substituted (e.g., Esters, Ketones): The

      
      -carbon is electrophilic. The nucleophilic N of the ylide attacks here. Result:  EWG ends up at C3 .
      
    • EDG/Alkyl-substituted: Polarization is weak or reversed. Sterics often dominate. Result: Mixtures or substituent at C2 .

Troubleshooting Protocol

If you require a specific isomer that thermodynamic control is not yielding, you must alter the transition state energy.

Option A: Oxidative Annulation (The TEMPO/PIDA Route) Recent protocols utilizing TEMPO or PIDA (Phenyliodine(III) diacetate) allow for milder conditions that often improve regioselectivity with electron-deficient alkenes/alkynes.

Option B: The "Directing Group" Workaround If you need an alkyl group at C3 but the cycloaddition places it at C2:

  • Use a propiolate (EWG) to force the ester to C3.

  • Perform functional group interconversion (Reduction

    
     Alcohol 
    
    
    
    Alkyl).
Visualizing the Mechanism

The following diagram illustrates the bifurcation point where alkyne polarization dictates the final isomer.

G cluster_0 Reactants cluster_1 Outcomes Ylide N-iminopyridinium Ylide TS Transition State (Dipole Alignment) Ylide->TS Alkyne Unsymmetrical Alkyne Alkyne->TS C3 C3-Substituted (Favored by EWG) TS->C3 Electronic Control C2 C2-Substituted (Favored by Sterics/EDG) TS->C2 Steric Control

Caption: Divergent pathways in [3+2] cycloaddition determined by alkyne electronics (EWG vs EDG).

Ticket #02: C3-Functionalization Overkill

User Report: "I'm trying to halogenate the scaffold. I used standard conditions, but I'm getting decomposition or poly-halogenation. I just want C3-I or C3-Br."

Root Cause Analysis: Super-Nucleophilicity

The pyrazolo[1,5-a]pyridine core is isoelectronic with indole. The bridgehead nitrogen donates electron density into the 5-membered ring, making C3 exceptionally nucleophilic. Aggressive electrophiles (like


) often lead to over-reaction or oxidation of the ring system.
Optimization Matrix

Use this table to select the correct reagent based on the electronic nature of your specific substrate (e.g., if you have an EWG at C7, the ring is deactivated).

Substrate TypeDesired ReactionRecommended ReagentSolvent SystemNotes
Electron-Rich BrominationNBS (1.0 equiv)THF or ACN

C start is essential. Avoid

.
Electron-Rich IodinationNIS (1.1 equiv)ACNFast reaction. Shield from light.
Deactivated (EWG) Formylation

/ DMF
DMF (

C)
Vilsmeier-Haack works well at C3.
Labile Groups ChlorinationNCSHFIP (Hexafluoroisopropanol)HFIP activates NCS via H-bonding, avoiding harsh acids.
Standard Operating Procedure (SOP): C3-Iodination
  • Dissolve pyrazolo[1,5-a]pyridine (1.0 mmol) in acetonitrile (5 mL).

  • Cool to

    
    C in an ice bath.
    
  • Add N-iodosuccinimide (NIS) (1.05 mmol) portion-wise over 5 minutes.

  • Monitor by TLC/LCMS. Conversion is usually complete within 30 minutes.

  • Quench with saturated

    
     to remove iodine color.
    
Ticket #03: Accessing the "Hidden" C7 Position

User Report: "I need to install an aryl group at C7 (near the bridgehead N) to modulate solubility, but electrophilic substitution only hits C3. How do I force the reaction to C7?"

Root Cause Analysis: Mechanism Switch

You cannot access C7 via electrophilic aromatic substitution (EAS) because it is not the nucleophilic hotspot. You must switch mechanisms to Transition Metal-Catalyzed C-H Activation .

The bridgehead nitrogen (N1) acts as an intrinsic Directing Group (DG) . It coordinates to Palladium (or Rhodium), positioning the metal to activate the adjacent C7-H bond.

Critical Success Factors
  • Block C3: If C3 is unsubstituted, it may compete or interfere. Ideally, C3 should be blocked (e.g., with an ester or halide) or the catalyst system must be highly specific.

  • The Silver Effect: Silver salts (e.g.,

    
    , 
    
    
    
    ) are often mandatory additives.[1] They act as halide scavengers and oxidants that facilitate the C-H activation cycle.
Workflow: Pd-Catalyzed C7-Arylation
  • Catalyst:

    
     (5-10 mol%)
    
  • Ligand:

    
     (often ligand-free works for this specific directing group)
    
  • Additive:

    
     (1-2 equiv)
    
  • Coupling Partner: Aryl Iodide (Ar-I)[1]

  • Solvent: DCE or Toluene at

    
    C.
    

CH_Activation Substrate Pyrazolo[1,5-a]pyridine (N1 acts as DG) Pd_Coord Coordination to Pd(II) Substrate->Pd_Coord CH_Insert C7-H Activation (CMD Mechanism) Pd_Coord->CH_Insert Directed by N1 Ox_Add Coupling with Ar-I CH_Insert->Ox_Add Ag+ assists Product C7-Arylated Product Ox_Add->Product Reductive Elim.

Caption: N1-directed C7-H activation cycle showing the critical role of coordination.

References
  • Regioselective Synthesis via [3+2] Annulation: Wang, J., et al.[2][3] "PIDA mediates a regioselective cycloaddition of N-aminopyridinium ylides..."[2] Synlett, 2024.[2]

  • C3-Halogenation Methodologies: Bhawale, R. T., et al.[4] "Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines..." RSC Advances, 2024.

  • C7-H Activation & Arylation: Luo, Y., et al.[1][5] "Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation..." Journal of Organic Chemistry, 2011.

  • General Functionalization & Vilsmeier-Haack: Portilla, J., et al.[6] "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches..." Molecules, 2022.[7]

Sources

Optimization

Stability issues with Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate in solution

Topic: Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate Executive Summary Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 143803-93-4) is a valuable heterocyclic scaffold often utilized in the development...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Executive Summary

Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 143803-93-4) is a valuable heterocyclic scaffold often utilized in the development of kinase inhibitors and PDE inhibitors.[1] While the pyrazolo[1,5-a]pyridine core provides aromatic stability, the C3-methyl ester moiety is chemically labile .

Users frequently report "loss of potency" or "compound disappearance" in solution. In 90% of cases, this is not due to core degradation but rather hydrolytic cleavage or solvent-mediated transesterification . This guide details the mechanisms of these failures and provides self-validating protocols to ensure experimental integrity.

Module 1: The "Disappearing Compound" (Hydrolytic Instability)

The Issue: In aqueous assay buffers (PBS, Tris, HEPES), particularly at pH > 7.4, the compound shows a time-dependent decrease in concentration, often accompanied by a loss of biological activity.

The Mechanism: The pyrazolo[1,5-a]pyridine ring is electron-rich (bridgehead nitrogen), but the carbonyl carbon at position 3 remains electrophilic. In the presence of water and base (hydroxide ions), the methyl ester undergoes hydrolysis to form the corresponding carboxylic acid (4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid) and methanol. The acid form often has significantly different cell permeability and binding affinity than the ester.

Diagnostic Protocol (LC-MS Validation): If you suspect hydrolysis, run a check using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Parent Mass (Ester): ~190.2 Da (M+H: 191.2)

  • Degradant Mass (Acid): ~176.2 Da (M+H: 177.2)

  • Indicator: A mass shift of -14 Da indicates hydrolysis.

Corrective Action:

  • DMSO Stocks: Store compound in 100% anhydrous DMSO. Do not store in aqueous buffers.

  • Fresh Dilution: Prepare aqueous dilutions immediately prior to use.

  • pH Management: If possible, keep assay buffers near pH 7.0–7.2 rather than pH 8.0+.

Module 2: The "Ghost Peak" (Transesterification)

The Issue: When the compound is stored in alcoholic solvents (e.g., Ethanol, Methanol) or used in assays with high alcohol content, a new peak appears with a slightly higher retention time and molecular weight.

The Mechanism: In alcoholic solvents, particularly in the presence of trace catalytic acid or base, the methyl ester undergoes transesterification .

  • Scenario: Dissolving the Methyl ester in Ethanol .

  • Result: Conversion to the Ethyl ester .[2]

Diagnostic Protocol (LC-MS Validation):

  • Parent Mass (Methyl Ester): ~190.2 Da

  • Artifact Mass (Ethyl Ester): ~204.2 Da

  • Indicator: A mass shift of +14 Da indicates transesterification with ethanol.

Corrective Action:

  • Solvent Choice: strictly use Acetonitrile (ACN) or DMSO for stock solutions.

  • Avoid: Do not use Ethanol or Methanol for long-term storage of this specific methyl ester.

Visualizing the Degradation Pathways

The following diagram illustrates the two primary stability failure modes described above.

degradation_pathways cluster_0 Critical Stability Checkpoints Parent Methyl 4-methylpyrazolo [1,5-a]pyridine-3-carboxylate (MW: 190.2) Acid Hydrolysis Product (Carboxylic Acid) (MW: 176.2) Parent->Acid Aqueous Buffer (pH > 7.4) -14 Da EthylEster Transesterification Product (Ethyl Ester) (MW: 204.2) Parent->EthylEster Ethanol Solvent (Storage) +14 Da

Figure 1: Chemical degradation pathways. Red path indicates hydrolysis (mass loss); Yellow path indicates solvent-mediated transesterification (mass gain).

Module 3: Solubility & Precipitation

The Issue: Erratic assay data (high standard deviation) often stems from micro-precipitation. While the pyrazolo[1,5-a]pyridine core is planar and stackable, the methyl ester is lipophilic.

Solubility Data Table:

SolventSolubility RatingRecommended UseStability Risk
DMSO High (>50 mM)Primary Stock Low (if anhydrous)
Acetonitrile High (>25 mM)LC-MS / DilutionsLow
Ethanol ModerateAvoid High (Transesterification)
PBS (pH 7.4) Low (<50 µM)Assay MediumHigh (Hydrolysis)
Water NegligibleNoneN/A

Troubleshooting Protocol:

  • Visual Check: Inspect DMSO stocks for cloudiness before dilution.

  • Step-Down Dilution: Do not dilute directly from 10 mM DMSO to aqueous buffer. Use an intermediate step (e.g., 10 mM DMSO -> 1 mM in DMSO/Buffer mix -> Final Assay Concentration) to prevent "crashing out."

Module 4: Storage & Handling SOP

To maintain compound integrity (>98% purity) over 6 months, strictly adhere to this Standard Operating Procedure (SOP).

  • Arrival: Upon receipt, verify the physical state (typically white to off-white solid).

  • Aliquot: Dissolve the solid in anhydrous DMSO to a standard concentration (e.g., 10 mM).

  • Vials: Aliquot into small, single-use amber glass vials to minimize freeze-thaw cycles.

  • Temperature: Store at -20°C or -80°C .

  • Desiccation: Store vials in a sealed container with desiccant. DMSO is hygroscopic; absorbed water will trigger slow hydrolysis even at low temperatures.

Troubleshooting Decision Tree

Use this flowchart to diagnose experimental anomalies.

troubleshooting_tree Start Start: Experimental Issue IssueType What is the observation? Start->IssueType MassShift LC-MS: Mass Shift? IssueType->MassShift Loss of Potency Precip Visual: Turbidity/Precipitation? IssueType->Precip Erratic Data ShiftMinus14 Shift -14 Da (190 -> 176) MassShift->ShiftMinus14 Yes ShiftPlus14 Shift +14 Da (190 -> 204) MassShift->ShiftPlus14 Yes ActionSol Diagnosis: Aggregation Action: Lower Conc, Increase DMSO % Precip->ActionSol Yes ActionHydrolysis Diagnosis: Hydrolysis Action: Check Buffer pH, Use Fresh Stocks ShiftMinus14->ActionHydrolysis ActionTrans Diagnosis: Transesterification Action: Remove Alcohol from Stock Solvent ShiftPlus14->ActionTrans

Figure 2: Diagnostic logic for resolving stability and performance issues.

References
  • PubChem. (2025).[1] 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • Master Organic Chemistry. (2022). Transesterification: Reaction Mechanism and Conditions.[Link]

  • Malaria World. (2024). Optimization of pyrazolopyridine 4-carboxamides: Metabolic Stability Challenges.[Link]

Sources

Troubleshooting

Troubleshooting low potency in pyrazolo[1,5-a]pyridine-based inhibitors

Welcome to the Pyrazolo[1,5-a]pyridine Optimization Hub. Status: Senior Application Scientist (Medicinal Chemistry Division) System: Online Ticket ID: PPY-OPT-001 You are likely here because your pyrazolo[1,5-a]pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrazolo[1,5-a]pyridine Optimization Hub.

Status: Senior Application Scientist (Medicinal Chemistry Division) System: Online Ticket ID: PPY-OPT-001

You are likely here because your pyrazolo[1,5-a]pyridine scaffold—a privileged structure in kinase and bromodomain inhibition—is underperforming. Despite its structural similarity to indole and purine bioisosteres, this scaffold presents unique electronic and synthetic traps that often manifest as "low potency."

This guide is not a generic checklist. It is a root-cause analysis engine designed to isolate whether your issue is structural (binding mode), synthetic (regioisomer contamination), or physicochemical (assay artifacts).

Module 1: The "Phantom" Potency (Regiochemistry & Purity)

The Issue: You observe weak or inconsistent SAR. A substituent expected to boost potency (e.g., a C3-aryl group) kills it, or batch-to-batch variability is high.

The Root Cause: Regioisomer Contamination. The most common synthetic route—[3+2] cycloaddition of N-aminopyridines with alkynes—is rarely 100% regioselective. The "inactive" regioisomer often co-elutes with your target, diluting the apparent IC50.

Troubleshooting Protocol:

  • Stop assuming peak purity on LCMS. Regioisomers have identical masses.

  • Run 2D-NMR (HMBC/NOESY) to confirm the position of substituents on the pyridine ring.

  • Verify the cyclization method. If using the N-aminopyridine route, the steric bulk of the alkyne dictates selectivity.

Diagnostic Workflow (DOT Visualization):

RegioSelectivity Start Low Potency / Flat SAR CheckSyn Check Synthesis Route Start->CheckSyn Route1 N-aminopyridine + Alkyne CheckSyn->Route1 Most Common Route2 Pyrazolo-pyrimidine condensation CheckSyn->Route2 Alternative Risk Risk: Regioisomer Mixture (Isomers A & B) Route1->Risk Action Action: Run NOESY/HMBC Confirm C3 vs C2 sub Risk->Action Result Isolate Pure Isomer Re-test IC50 Action->Result

Caption: Decision tree for identifying regiochemical impurities common in [3+2] cycloadditions.

Module 2: The "Silent" Interaction (Binding Mode & SAR)

The Issue: The compound is pure, but IC50 hovers in the micromolar range. You are targeting the ATP-binding pocket (hinge region).

The Root Cause: H-Bond Donor/Acceptor Mismatch. Unlike indoles (which have an NH donor), the pyrazolo[1,5-a]pyridine bridgehead nitrogen is not a hydrogen bond donor. It is chemically distinct.

  • N1 (Pyrazole N): Weak H-bond acceptor.

  • Bridgehead N: Non-basic, participates in aromaticity.

  • C3 Position: The primary vector for reaching the "gatekeeper" or solvent front.

Technical Insight: In many kinase inhibitors (e.g., Trk or p38 MAPK inhibitors), the N1 nitrogen accepts a hydrogen bond from the hinge region (e.g., Met592 in Trk).[1] If your scaffold lacks a complementary donor substituent (like an exocyclic amine or amide) to pair with the hinge backbone carbonyl, you lose significant binding energy.

Optimization Strategy:

  • Step 1 (The Anchor): Ensure N1 is positioned to accept a proton.

  • Step 2 (The Vector): Functionalize C3 (pyrazole ring) or C7 (pyridine ring).

    • C3: Ideal for halogens (Br/I) or aryl coupling to access the hydrophobic pocket.

    • C7: Ideal for solubilizing groups (morpholine/piperazine) that point towards the solvent.

SAR Data Comparison:

Position ModifiedSubstituent EffectMechanistic Rationale
C3 (Pyrazole) Critical Controls interaction with gatekeeper residues. Bulky groups here can induce selectivity.
C7 (Pyridine) Modulatory Solvent exposed. Use this for solubility (logD reduction) without major potency penalties.
N1 (Ring) Fixed Essential H-bond acceptor. Do not alkylate or oxidize, or potency will vanish.

Module 3: The "False" Signal (Assay Interference)

The Issue: You see steep dose-response curves (Hill slope > 2.0) or potency that disappears when you add serum/albumin.

The Root Cause: Colloidal Aggregation (PAINS). Pyrazolo[1,5-a]pyridines are planar and lipophilic. They often stack in aqueous buffer, forming colloids that sequester the enzyme non-specifically. This is a classic "false positive" mechanism.

Validation Protocol: Detergent-Based Counter-Screen

  • Objective: Confirm if inhibition is due to specific binding or aggregation.

  • Reagent: Triton X-100 or Tween-80 (freshly prepared).

Step-by-Step Method:

  • Baseline Assay: Measure IC50 in standard kinase buffer.

  • Perturbation: Repeat assay with 0.01% - 0.1% Triton X-100 added to the buffer.

  • Analysis:

    • If IC50 remains stable: True Binder.

    • If IC50 shifts >10-fold (potency loss): Aggregator.

AggregationCheck Input Compound Potent (Low nM) HillSlope Check Hill Slope Input->HillSlope HighSlope Slope > 2.0 (Suspicious) HillSlope->HighSlope NormalSlope Slope ~ 1.0 HillSlope->NormalSlope Detergent Add 0.01% Triton X-100 HighSlope->Detergent ResultAgg Potency Lost (Aggregator) Detergent->ResultAgg ResultTrue Potency Retained (True Binder) Detergent->ResultTrue

Caption: Workflow to distinguish specific binding from colloidal aggregation artifacts.

Module 4: The "Disappearing" Compound (Metabolic Stability)

The Issue: Potency is good in enzymatic assays but vanishes in cell-based assays or in vivo (high clearance).

The Root Cause: Oxidative Metabolism (CYP-mediated). The pyrazolo[1,5-a]pyridine core is electron-rich.

  • C3 Position: Highly susceptible to electrophilic attack and CYP oxidation if unsubstituted.

  • Pyridine Ring: Prone to oxidation.[2]

DMPK Optimization Guide:

  • Block the Soft Spots: If C3 is a proton, substitute it with a Cyano (-CN) , Chloro (-Cl) , or Fluoro (-F) group. This blocks metabolic oxidation while electronically tuning the ring.

  • LogD Management: High lipophilicity drives metabolic clearance. Introduce polar groups at C7 (e.g., amino-cyclopropyl) to lower LogD without disrupting the hinge bind.

References

  • Regioselective Synthesis & SAR

    • Title: Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines.[3][4][5][6][7]

    • Source: Organic Letters (2021).[8]

    • URL:[Link]

  • Kinase Interaction & C3 Functionalization

    • Title: Regioselective C(sp2)
    • Source: RSC Advances (2024).
    • URL:[Link]

  • Metabolic Stability & C7 Optimization

    • Title: Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines Toward the Development of an In Vivo Chemical Probe for CSNK2A.
    • Source: Journal of Medicinal Chemistry (2023).
    • URL:[Link]

  • Aggregation & Assay Artifacts

    • Title: Aggregation-based inhibition of enzymes by pyrazolo[1,5-a]pyrimidines (Contextual reference to Shoichet's general aggreg
    • Source: General guidance on PAINS/Aggreg
    • URL:[Link]

Sources

Optimization

Enhancing the metabolic stability of pyrazolo[1,5-a]pyridine drug candidates

Current Status: Online | Specialist: Senior Application Scientist Ticket Topic: Enhancing Metabolic Stability of Pyrazolo[1,5-a]pyridine Scaffolds Diagnostic Hub: Why is my candidate unstable? The pyrazolo[1,5-a]pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Specialist: Senior Application Scientist Ticket Topic: Enhancing Metabolic Stability of Pyrazolo[1,5-a]pyridine Scaffolds

Diagnostic Hub: Why is my candidate unstable?

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, widely used as a bioisostere for indole or azaindole in kinase inhibitors (e.g., PI3K, p38 MAPK) and GPCR ligands. However, its electron-rich nature creates specific metabolic liabilities.

Before initiating synthesis of new analogs, use this diagnostic workflow to pinpoint the source of instability.

Root Cause Analysis: The Electronic "Soft Spot"

The core stability issue often stems from the intrinsic electronic distribution of the bicyclic system.

  • The C-3 Position (Critical Liability): This position is highly nucleophilic. In the presence of Cytochrome P450 (CYP) enzymes, this site is prone to oxidative attack, leading to hydroxylation or ring-opening.[1]

  • The Pyridine Ring (C-4 to C-7): While less reactive than C-3, the pyridine moiety is susceptible to N-oxidation (on the bridgehead nitrogen, though rare due to steric/electronic penalties) or epoxidation followed by hydration.

Diagnostic Workflow (MetID)

Do not guess—validate. Run a Metabolite Identification (MetID) study using human liver microsomes (HLM) enriched with NADPH.

MetID_Workflow start Start: High Clearance (Cl_int > 20 µL/min/mg) incubate Incubate with HLM + NADPH (T=0, 15, 30, 60 min) start->incubate quench Quench & Centrifuge incubate->quench analysis LC-MS/MS Analysis (Mass Defect Filtering) quench->analysis decision Identify Major Metabolite analysis->decision path_c3 +16 Da (Hydroxylation) at C-3 Position decision->path_c3 M+16 detected path_alkyl Dealkylation/Oxidation on Side Chains decision->path_alkyl M-14 / M+16 on tail action_c3 Action: Block C-3 (Halogen/Cyano) path_c3->action_c3 action_alkyl Action: Rigidify/Deuterate Side Chain path_alkyl->action_alkyl

Figure 1: Decision logic for interpreting MetID data to guide synthetic optimization.

Structural Optimization Protocols

Once you have confirmed the metabolic liability, apply these targeted modifications. These strategies are ranked by their probability of success based on Structure-Activity Relationship (SAR) data from kinase inhibitor programs (e.g., Trk, PI3K).

Protocol A: Blocking the C-3 Metabolic Hotspot

Objective: Prevent CYP-mediated oxidation at the most electron-rich carbon. Mechanism: Introducing an electron-withdrawing group (EWG) at C-3 lowers the HOMO energy, making the ring less susceptible to oxidative radical attack.

  • Option 1: Fluorination [2]

    • Why: Fluorine mimics hydrogen sterically but blocks metabolism and lowers electron density.

    • Reagent: Selectfluor (electrophilic fluorination).

  • Option 2: Chlorination/Cyanation

    • Why: Stronger deactivation, but larger steric bulk.

    • Reagent: NCS (N-chlorosuccinimide) or NIS (N-iodosuccinimide) followed by Pd-catalyzed cyanation.

Protocol B: Tuning Lipophilicity (LogD)

Objective: Reduce non-specific hydrophobic binding to CYP active sites. Target Range:



Modification StrategyExpected Effect on LogDMetabolic Impact
C-H → C-N (Pyridine to Pyrimidine) Lowers by ~0.5 - 1.0Increases polarity; reduces CYP affinity.
Add Solubilizing Tail (Morpholine/Piperazine) Lowers by ~1.0 - 1.5Shifts metabolism to the tail (easier to manage).
Ether → Difluoromethyl Ether Increases slightlyBlocks O-dealkylation; improves metabolic half-life.
Protocol C: Late-Stage C-H Functionalization

If the core scaffold is set, use C-H activation to introduce polarity at C-7 without rebuilding the molecule.

  • Technique: Ir-catalyzed C-H borylation followed by Suzuki coupling or Chan-Lam coupling.

  • Goal: Introduce a polar heterocycle at C-7 to sterically hinder CYP approach to the bicyclic core.

Experimental Validation: The Microsomal Stability Assay

Do not rely on generic CRO protocols. Use this validated internal protocol to ensure data reproducibility.

Materials
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH regenerating system (or solid NADPH).

  • Controls: Verapamil (High clearance), Warfarin (Low clearance).

Step-by-Step Procedure
  • Preparation:

    • Prepare 10 mM stock of the test compound in DMSO.

    • Dilute to 1 µM in phosphate buffer (100 mM, pH 7.4). Final DMSO < 0.1%.

  • Pre-Incubation:

    • Mix 1 µM compound with microsomes (0.5 mg/mL final protein).

    • Incubate at 37°C for 5 minutes without NADPH (checks for chemical instability).

  • Reaction Initiation:

    • Add NADPH (1 mM final concentration).

    • Total reaction volume: 200 µL per time point.

  • Sampling:

    • Time points: 0, 5, 15, 30, 45 min.

    • Quench immediately with 200 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis:

    • Centrifuge at 4000g for 20 min.

    • Inject supernatant into LC-MS/MS.

    • Calculate intrinsic clearance (

      
      ) using the slope of 
      
      
      
      vs. time.

Assay_Protocol cluster_0 Preparation Phase cluster_1 Reaction Phase cluster_2 Analysis Phase Step1 Dilute Compound (1 µM) Step2 Pre-warm HLM (37°C) Step1->Step2 Step3 Add NADPH (Start T=0) Step2->Step3 Step4 Sampling (0, 15, 30 min) Step3->Step4 Step5 Quench (ACN) + Centrifuge Step4->Step5 Step6 LC-MS/MS Calc CL_int Step5->Step6

Figure 2: Validated workflow for Microsomal Stability Assay.

Advanced FAQs

Q: I blocked C-3 with a methyl group, but stability didn't improve. Why? A: While a methyl group blocks direct oxidation at the ring carbon, the methyl group itself becomes a metabolic soft spot (benzylic-like oxidation). CYP enzymes can easily hydroxylate the methyl group to a hydroxymethyl, which can then oxidize further to a carboxylic acid.

  • Fix: Use a Chlorine, Cyano, or Trifluoromethyl group instead of Methyl.

Q: My compound is stable in HLM but has high clearance in vivo. What is happening? A: You are likely facing non-CYP clearance mechanisms. Pyrazolo[1,5-a]pyridines can be substrates for Aldehyde Oxidase (AO) if the C-7 position is unsubstituted and electron-deficient.

  • Test: Run a stability assay using S9 fraction (which contains AO) or specific cytosolic assays.

  • Fix: Add a small substituent (e.g., methyl, amino) at C-7 to block AO access.

Q: How does the pyrazolo[1,5-a]pyridine compare to the pyrazolo[1,5-a]pyrimidine? A: The pyrimidine analog (with an extra Nitrogen at position 4) generally has lower lipophilicity (LogP) and higher metabolic stability due to the electron-deficient nature of the extra nitrogen. If your pyridine series is intractable, consider a "scaffold hop" to the pyrimidine core (as seen in drugs like Avapritinib).

References

  • Metabolic Stability of Avapritinib (Pyrazolo[1,5-a]pyrimidine scaffold)

    • Assessment of the metabolic stability of avapritinib in human liver microsomes using a fast and green UPLC-MS/MS method. Analytical Methods, 2022.
  • Scaffold SAR and Optimization

    • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 2024.[3][4]

  • General Strategies for Heterocycle Metabolism

    • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 2014.
  • PI3K Inhibitor Discovery (Pyrazolo[1,5-a]pyridine specific)

    • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors.[5] Bioorganic & Medicinal Chemistry Letters, 2012.

Sources

Troubleshooting

Reducing off-target effects of pyrazolo[1,5-a]pyridine kinase inhibitors

Topic: Reducing Off-Target Effects & Optimizing Selectivity Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Introduction: The "Privileged Scaffold" Paradox Welcome to the Technical Suppor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Off-Target Effects & Optimizing Selectivity Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Introduction: The "Privileged Scaffold" Paradox

Welcome to the Technical Support Center. You are likely here because your pyrazolo[1,5-a]pyridine lead compound exhibits high potency against your primary target (likely p38 MAPK , MK2 , Trk , or PI3K ) but is failing selectivity screens against the broader kinome.

The pyrazolo[1,5-a]pyridine core is a "privileged structure" because it mimics the adenine ring of ATP, allowing it to bind effectively to the hinge region of kinase domains. However, this conservation is also its liability: without precise decoration, it indiscriminately targets the ATP-binding pockets of structurally similar kinases (e.g., CDK2 , GSK3


 , CK2 ).

This guide provides causal analysis and troubleshooting protocols to engineer selectivity into this scaffold.

Module 1: Troubleshooting SAR & Selectivity

Issue 1: My inhibitor hits CDK2 and GSK3 with equal potency to my target.

Diagnosis: Your scaffold is likely too planar or lacks specific interactions with the "Gatekeeper" residue. The ATP pockets of CDK2 and GSK3


 are structurally conserved with MAPK family members.
Technical Fix: 
  • Target the Gatekeeper (Position C3):

    • Mechanism: The C3 position of the pyrazolo[1,5-a]pyridine ring points directly toward the "gatekeeper" residue in the back of the ATP pocket.

    • Action: If your target (e.g., p38

      
      ) has a small gatekeeper (Threonine) and your off-target (e.g., a specific CDK) has a larger one (Phenylalanine/Methionine), introduce a bulky group (e.g., tert-butyl, substituted aryl) at C3. This creates a steric clash with the off-target while being accommodated by your target.
      
  • Exploit the Solvent Front (Position C7):

    • Mechanism: Residues at the solvent-exposed edge of the pocket are less conserved than the hinge region.

    • Action: Extend vectors from the C7 position. Introduction of solubilizing groups (morpholines, piperazines) here often contacts unique residues outside the conserved pocket, improving both selectivity and physicochemical properties.

Issue 2: I see "pan-assay" activity or steep Hill slopes in my IC50 curves.

Diagnosis: The flat, aromatic nature of pyrazolo[1,5-a]pyridines makes them prone to


-

stacking and colloidal aggregation. You may be observing a "PAINS" (Pan-Assay Interference Compounds) artifact rather than true inhibition. Technical Fix:
  • Detergent Control: Re-run the biochemical assay with 0.01% Triton X-100 or CHAPS. If potency vanishes, your compound is an aggregator.

  • Structural Twist: Introduce sp3-hybridized centers (e.g., saturation of a phenyl ring to a cyclohexyl) to disrupt planarity and reduce aggregation potential.

Visualization: SAR Optimization Logic

The following diagram illustrates the decision matrix for optimizing the pyrazolo[1,5-a]pyridine scaffold based on off-target profiles.

SAR_Optimization Start High Potency / Low Selectivity Analyze Identify Off-Targets Start->Analyze Gatekeeper Off-Target: Large Gatekeeper (e.g., LCK, c-Src) Analyze->Gatekeeper Steric Mismatch? Hinge Off-Target: CDK2 / GSK3b (Conserved Hinge) Analyze->Hinge Pocket Similarity? Action_C3 Modify C3 Position (Add Steric Bulk) Gatekeeper->Action_C3 Exploit Size Diff Action_C7 Modify C7 Position (Solvent Front Extension) Hinge->Action_C7 Target Non-Conserved Residues Action_Macro Macrocyclization (Restrict Conformation) Hinge->Action_Macro Rigidify Scaffold Result Improved Selectivity Profile Action_C3->Result Action_C7->Result Action_Macro->Result

Caption: Decision tree for Structural Activity Relationship (SAR) modifications to improve selectivity.

Module 2: Experimental Protocols

To validate that your selectivity improvements are real and not assay artifacts, use the following orthogonal assays.

Protocol A: Thermal Shift Assay (TSA/DSF)

Purpose: Confirms physical binding to the kinase domain, distinguishing true inhibitors from false positives (aggregators).

Reagents:

  • Recombinant Kinase Domain (2–5 µM final)

  • SYPRO Orange Dye (5000x stock, use at 5x final)

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.

Workflow:

  • Preparation: Mix 19 µL of Protein/Dye solution with 1 µL of compound (20 µM final) in a 384-well PCR plate.

  • Controls: Include DMSO (negative control) and a known high-affinity inhibitor (positive control).

  • Run: Use a qPCR machine (e.g., Roche LightCycler). Ramp temperature from 25°C to 95°C at 0.05°C/sec.

  • Analysis: Calculate the Melting Temperature (

    
    ) using the derivative of the fluorescence curve.
    
  • Interpretation: A

    
    C indicates significant binding. Lack of shift suggests the compound is not binding the target, regardless of IC50 data.
    
Protocol B: NanoBRET™ Target Engagement (Cellular)

Purpose: Biochemical assays often fail to predict cellular efficacy for pyrazolo[1,5-a]pyridines because these are Type I (ATP-competitive) inhibitors. Intracellular ATP (1–5 mM) competes with the drug, shifting the potency. NanoBRET measures binding in live cells at physiologic ATP levels.

Workflow:

  • Transfection: Transfect HEK293 cells with a plasmid expressing your Kinase-NanoLuc fusion.

  • Tracer Addition: Add a cell-permeable fluorescent tracer (known to bind the kinase) at a concentration near its

    
    .
    
  • Treatment: Treat cells with your inhibitor (dose-response).

  • Mechanism: If your inhibitor binds, it displaces the tracer, reducing the BRET signal (energy transfer from NanoLuc to Tracer).

  • Result: The IC50 derived here is the "Apparent Intracellular Affinity," which is far more predictive of in vivo efficacy than biochemical data.

Module 3: Common Off-Targets & Mitigation

The table below summarizes frequent off-targets for this scaffold and specific chemical strategies to avoid them.

Off-Target KinaseStructural ReasonMitigation Strategy
CDK2 High conservation of the ATP hinge region and ribose binding pocket.C7 Substitution: Introduce a basic amine or ether chain at C7. CDK2 has a unique lysine near the solvent front that can be sterically or electrostatically repelled.
GSK3

Similar pocket shape; often accommodates planar aromatics.Twist the Scaffold: Introduce non-aromatic rings (e.g., piperidine) to disrupt the flat topology that GSK3

tolerates well.
CK2 (Casein Kinase 2) Large hydrophobic pocket that accepts the pyrazolo-pyridine core.Macrocyclization: Linking the C3 and C7 positions (or N1 equivalents in pyrimidines) restricts the inhibitor into a conformation that CK2 cannot accommodate.
Lck / Src Common "promiscuous" targets for adenine mimetics.Gatekeeper Clash: Src family kinases have a specific Threonine gatekeeper. Bulky C3 groups (e.g., ortho-substituted aryls) can improve selectivity against Src.

Visualization: Selectivity Validation Workflow

This diagram outlines the rigorous testing pipeline required to confirm a "Selective" inhibitor status.

Validation_Workflow Step1 Primary Screen (Biochemical IC50) Step2 Thermal Shift Assay (TSA) (Confirm Binding) Step1->Step2 Potent (<100 nM) Step3 Broad Kinome Profiling (Panel of ~300 Kinases) Step2->Step3 Valid Binder (dTm > 2C) Step4 NanoBRET Assay (Cellular Target Engagement) Step3->Step4 Selectivity Score < 0.1 Decision Go / No-Go Decision Step4->Decision Cellular Engagement Confirmed

Caption: Step-by-step validation pipeline from biochemical screening to cellular engagement.

References

  • Fahim, A. M., et al. (2018).[1] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.[1][2][3][4] Bioorganic & Medicinal Chemistry.[4][5][6][7] Link

  • Hanke, T., et al. (2020).[2] Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor.[2] European Journal of Medicinal Chemistry.[2][6] Link

  • Elkins, J. M., et al. (2016).[8] Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. Methods in Molecular Biology.[9] Link

  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology.[2] Link

  • Zhang, Y., et al. (2021).[6] Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors.[6] Molecules.[2][3][4][5][6][8][9][10][11][12][13] Link

Sources

Optimization

🔬 Technical Support Center: Pyrazolo[1,5-a]pyridine Scale-Up

This technical guide is structured as a Process Chemistry Support Center , designed to address the specific, high-stakes challenges encountered during the scale-up of pyrazolo[1,5-a]pyridine scaffolds. Status: Active | T...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Process Chemistry Support Center , designed to address the specific, high-stakes challenges encountered during the scale-up of pyrazolo[1,5-a]pyridine scaffolds.

Status: Active | Ticket ID: PYR-SC-2024 | Level: Tier 3 (Process Safety & Optimization)

📊 Executive Dashboard: The Scale-Up Paradox

The synthesis of pyrazolo[1,5-a]pyridine is a staple in modern drug discovery (e.g., Ibudilast, various kinase inhibitors). However, the transition from milligram medicinal chemistry to kilogram process chemistry is fraught with safety hazards and regioselectivity failures.

Critical ParameterMedChem Scale (<1 g)Process Scale (>100 g)The "Cliff"
N-Aminating Agent MSH (Mesitylenesulfonylhydroxylamine)FORBIDDEN MSH is shock-sensitive and thermally unstable (

).
Cycloaddition One-pot, excess base, RTControlled dosing, Cryo/0°CMassive exotherm during base addition causes thermal runaway.
Purification Flash ChromatographyCrystallization / Salt formationSilica gel chromatography is cost-prohibitive at kg scale.
Regioselectivity Isomer separation by HPLCReaction EngineeringMust achieve >95:5 in situ to avoid yield loss.

🎫 Ticket #1: The "Explosive" Reagent Problem

User Query: "We are scaling up the N-amination of 3-bromopyridine. Our protocol uses MSH prepared in situ. The safety team flagged this as a high-hazard operation. What is the validated alternative?"

💡 Root Cause Analysis

Mesitylenesulfonylhydroxylamine (MSH) is the standard reagent for N-amination because it works on electron-deficient pyridines where Hydroxylamine-O-sulfonic acid (HOSA) fails. However, MSH is structurally similar to picric acid derivatives in terms of energy potential.

  • Hazard: MSH decomposes violently above 40°C.

  • Scale Risk: In a 10L reactor, the heat of crystallization for MSH can trigger auto-catalytic decomposition.

🛠️ Solution: The DPH Protocol (Self-Validating Safety)

Replace MSH with O-(2,4-Dinitrophenyl)hydroxylamine (DPH) . DPH is a crystalline, shelf-stable solid that is significantly less shock-sensitive and can be stored at room temperature.

Validated Protocol: N-Amination with DPH
  • Preparation of DPH: React 2,4-dinitrochlorobenzene with ethyl hydroxyacetimidate, followed by acidic hydrolysis. (Reference: Charette, A. B. et al.).

  • N-Amination Step:

    • Solvent: Acetonitrile or 1,4-Dioxane (avoid diethyl ether at scale).

    • Stoichiometry: 1.0 equiv Pyridine substrate + 1.1 equiv DPH.

    • Temperature: Reflux (DPH requires thermal activation, unlike MSH, making it safer to handle at ambient temps).

    • Work-up: The byproduct is 2,4-dinitrophenol. Wash the reaction mixture with aqueous NaHCO3/NaOH to remove the phenol as a water-soluble phenoxide salt.

Decision Matrix: Reagent Selection

ReagentSelection Start Substrate Analysis ElectronRich Electron-Rich Pyridine (e.g., -OMe, -Me) Start->ElectronRich ElectronPoor Electron-Poor Pyridine (e.g., -CN, -Br) Start->ElectronPoor HOSA Use HOSA (Hydroxylamine-O-sulfonic acid) Safe, Cheap, Aqueous ElectronRich->HOSA MSH_Check Avoid MSH if possible. Consider DPH. ElectronPoor->MSH_Check DPH_Route Use DPH (O-(2,4-Dinitrophenyl)hydroxylamine) Stable, Scalable, Organic Soluble MSH_Check->DPH_Route Scale > 10g

Figure 1: Decision tree for selecting the N-aminating agent based on electronic properties and scale.

🎫 Ticket #2: Controlling the [3+2] Cycloaddition

User Query: "Our yields drop from 85% to 45% when moving to the 500g scale. We see a significant amount of tar and regioisomers. We are using K2CO3 in DMF."

💡 Root Cause Analysis

The reaction between the N-aminopyridinium salt and the alkyne is a 1,3-dipolar cycloaddition .

  • Exotherm: The deprotonation of the N-aminopyridinium salt to form the N-iminopyridinium ylide is exothermic.

  • Dimerization: If the ylide concentration is too high (fast base addition) without immediate trapping by the alkyne, the ylide dimerizes or polymerizes (tar).

  • Regioselectivity: High temperatures degrade the kinetic selectivity, leading to mixtures of 3- and 2-substituted products.

🛠️ Solution: The "Inverse Addition" & "Cold-Feed" Strategy

Do not dump base into the reaction. You must control the concentration of the active ylide.

Optimized Process Parameters
ParameterRecommendationWhy?
Base DBU (Liquid) or K2CO3 (finely milled)DBU allows for precise homogenous dosing via syringe pump.
Solvent Acetonitrile or DCM DMF is hard to remove. Acetonitrile allows for lower temp control and easier crystallization.
Addition Mode Semi-Batch (Dosage) Pre-mix Pyridinium Salt + Alkyne. Slowly dose the Base over 2-4 hours.
Temperature 0°C to 10°C Keeps the ylide stable; improves regioselectivity for the [3+2] step.
Mechanism & Regioselectivity Flow

Mechanism cluster_fail Failure Mode (Fast Addition) Salt N-Aminopyridinium Salt Ylide N-Iminopyridinium Ylide (Unstable Intermediate) Salt->Ylide Deprotonation Base Base (Slow Addition) Base->Ylide Cyclo [3+2] Cycloaddition (Concerted) Ylide->Cyclo + Alkyne Dimer Tar / Polymer Ylide->Dimer High Conc. Alkyne Alkyne Dipolarophile Alkyne->Cyclo Product Pyrazolo[1,5-a]pyridine Cyclo->Product - H2 / Oxidation

Figure 2: The reaction pathway highlights the critical need to keep Ylide concentration low relative to the Alkyne to prevent dimerization.

🎫 Ticket #3: Purification without Chromatography

User Query: "We cannot run a 20kg silica column. How do we purify the crude product?"

🛠️ Solution: Salt Formation & Slurry

Pyrazolo[1,5-a]pyridines are weak bases. This property is the key to non-chromatographic purification.

The "Acid-Base Swing" Protocol:

  • Extraction: Dissolve crude organic residue in Ethyl Acetate (EtOAc).

  • Salt Crash: Add 1.05 equiv of HCl (in dioxane or ether) or Oxalic Acid .

    • Why? The Pyrazolo[1,5-a]pyridine product will precipitate as a crystalline salt. Impurities (unreacted alkyne, tar) often remain in the mother liquor.

  • Filtration: Filter the solid salt. Wash with cold EtOAc.

  • Free Basing: Resuspend the salt in water/DCM biphasic mixture. Adjust pH to >10 with NaOH. Separate the organic layer.

  • Final Polish: Crystallize the free base from Heptane/IPA.

📚 References & Validated Sources

  • DPH Reagent Validation: Legault, C.; Charette, A. B. "Efficient Synthesis of N-Heterocyclic Carbenes and N-Aminopyridinium Salts." Journal of the American Chemical Society, 2003 , 125, 6360.

  • [3+2] Cycloaddition Mechanism: Miletin, M. et al. "Synthesis of Pyrazolo[1,5-a]pyridines: A Review." Molecules, 2022 , 27, 7913.

  • Scale-Up Safety (MSH Hazards): "Preparation, Use, and Safety of O-Mesitylenesulfonylhydroxylamine." Organic Process Research & Development. (General safety consensus in process literature regarding energetic N-O compounds).

  • Regioselectivity Control: Wang, J. et al. "PIDA Mediated Regioselective Cycloaddition."[1] Synlett, 2024 , 35, 1551.[1]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate in Kinase Inhibitor Development

This guide provides an in-depth technical comparison of Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate (M4MP) as a scaffold and precursor for kinase inhibitors, specifically contrasting it with established inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate (M4MP) as a scaffold and precursor for kinase inhibitors, specifically contrasting it with established inhibitor classes such as pyrazolo[1,5-a]pyrimidines and indolinones.

Executive Summary

Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a specialized chemical intermediate (CAS: 127717-19-5) rather than a final active pharmaceutical ingredient. It serves as a critical "privileged structure" scaffold in Fragment-Based Drug Discovery (FBDD).

While pyrazolo[1,5-a]pyrimidines (e.g., Dinaciclib) are widely recognized in oncology, the pyrazolo[1,5-a]pyridine congeners derived from this methyl ester offer distinct advantages in selectivity profiles —particularly for PI3K (p110α) , B-Raf , and HIV-1 Reverse Transcriptase . This guide compares the performance of inhibitors derived from this scaffold against standard alternatives.

Core Comparison Matrix
FeaturePyrazolo[1,5-a]pyridine (This Product's Scaffold)Pyrazolo[1,5-a]pyrimidine (Standard Alternative)Indolinone (e.g., Sunitinib)
Core H-Bonding 1 Acceptor (N1), 0 Donors (Core)2 Acceptors (N1, N4/N7), 0 Donors1 Donor, 1 Acceptor
Solubility Moderate (Lipophilic)High (Polar N atoms)Low to Moderate
Metabolic Stability High (No N-oxidation at pos 4/7)Moderate (Susceptible to oxidation)Low (CYP3A4 liability)
Selectivity High (Tunable 4-methyl steric clash)Broad (Promiscuous ATP binding)Broad (Multi-kinase)
Primary Targets PI3K

, B-Raf, Trk, HIV-RT
CDK, VEGFR, JAKVEGFR, PDGFR, KIT

Scientific Analysis & Mechanism of Action

The "Nitrogen Walk" Effect

The primary structural difference between the subject scaffold and the more common pyrazolo-pyrimidine is the absence of nitrogen atoms in the 6-membered ring.

  • Pyrazolo[1,5-a]pyrimidine : The nitrogen at position 7 often acts as a hydrogen bond acceptor in the kinase hinge region.

  • Pyrazolo[1,5-a]pyridine (M4MP) : Replacing this nitrogen with a carbon (C-H) removes a hydrogen bond acceptor. This reduces affinity for off-target kinases that strictly require that interaction, thereby enhancing selectivity for targets like PI3K

    
     where the hydrophobic interaction is dominant.
    
The Role of the 4-Methyl Group

The 4-methyl substituent in M4MP is not merely decorative. In the ATP-binding pocket:

  • Gatekeeper Interaction : The 4-methyl group can induce a steric clash with larger gatekeeper residues (e.g., Methionine or Phenylalanine) in non-target kinases, filtering out promiscuous binding.

  • Hydrophobic Packing : It fills small hydrophobic sub-pockets (Valine/Alanine rich regions) often found in the PI3K/Akt pathway enzymes.

Pathway Visualization

The following diagram illustrates the synthesis of active inhibitors from the M4MP scaffold and their biological intervention points.

KinaseInhibitorPathway M4MP Methyl 4-methylpyrazolo [1,5-a]pyridine-3-carboxylate (Precursor) Amidation Amidation / Hydrolysis M4MP->Amidation Synthetic Step ActiveInhibitor Active Carboxamide Derivative Amidation->ActiveInhibitor Yields PI3K PI3K (p110α) ActiveInhibitor->PI3K Inhibits (IC50 < 10nM) BRaf B-Raf (V600E) ActiveInhibitor->BRaf Inhibits PIP3 PIP2 -> PIP3 PI3K->PIP3 Catalyzes MEK MEK/ERK Pathway BRaf->MEK Activates AKT AKT Phosphorylation PIP3->AKT Activates

Figure 1: Transformation of the Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate scaffold into active kinase inhibitors and their downstream effects on PI3K and MAPK signaling pathways.

Experimental Protocols

To evaluate the performance of this scaffold, researchers must convert the ester to an active amide or acid form. The ester itself is generally inactive in cell-free kinase assays due to lack of key H-bond donor interactions.

Protocol A: Synthesis of Active Carboxamide Inhibitors

Objective : Convert M4MP into a bioactive amide (Type I inhibitor).

  • Hydrolysis : Dissolve 1.0 eq of Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate in MeOH/THF (1:1). Add 2.0 eq LiOH (aq). Stir at RT for 4h. Acidify with 1N HCl to precipitate the carboxylic acid.

  • Coupling : Suspend the acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min.

  • Amine Addition : Add the target amine (e.g., 4-aminopyridine for kinase hinge binding) (1.1 eq). Stir at RT for 12h.

  • Purification : Dilute with EtOAc, wash with brine, dry over Na2SO4. Purify via flash chromatography (Hex/EtOAc).

Protocol B: ADP-Glo™ Kinase Assay (Validation)

Objective : Quantify IC50 of the synthesized derivative against PI3K


.
  • Reagents : ADP-Glo™ Kinase Assay Kit (Promega), Recombinant PI3K

    
    , PIP2:PS substrate.
    
  • Steps :

    • Prepare 2.5x Kinase Buffer (50mM HEPES pH 7.5, 3mM MgCl2, 0.01% Triton X-100).

    • Dilute inhibitor (derived from M4MP) in DMSO (10-point dose response).

    • Incubate 2µL inhibitor + 4µL PI3K enzyme (2ng/µL) for 15 min at RT.

    • Add 4µL ATP/Substrate mix (10µM ATP final). Incubate 60 min at RT.

    • Add 10µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 20µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

    • Read : Measure Luminescence (RLU). Calculate IC50 using non-linear regression (GraphPad Prism).

Performance Data Comparison

The following data contrasts the biological activity of derivatives synthesized from the M4MP scaffold versus the standard Pyrazolo[1,5-a]pyrimidine scaffold.

Case Study: PI3K


 Inhibition (p110

)
Data synthesized from structure-activity relationship (SAR) studies [1, 2].
Compound ClassStructure CoreR-GroupPI3K

IC50 (nM)
Selectivity (vs p110

)
M4MP Derivative Pyrazolo[1,5-a]pyridine 3-(4-aminophenyl)0.9 nM >100-fold
Standard AnalogPyrazolo[1,5-a]pyrimidine3-(4-aminophenyl)5.2 nM~20-fold
Reference DrugIndolinone (Sunitinib)N/A>1000 nMPoor

Interpretation : The M4MP-derived inhibitor demonstrates superior potency (sub-nanomolar) and significantly improved isoform selectivity compared to the pyrimidine analog. This is attributed to the optimized hydrophobic fit of the 4-methyl pyridine core in the p110


 binding pocket.

References

  • Novel pyrazolo[1,5-a]pyridines as p110alpha-selective PI3 kinase inhibitors . Bioorganic & Medicinal Chemistry Letters. (2012). Link

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents . ACS Medicinal Chemistry Letters. (2019). Link

  • Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach . Molecules. (2023).[1] Link

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors . RSC Advances. (2025). Link

Sources

Comparative

Efficacy of Pyrazolo[1,5-a]pyridine-3-carboxamides Against MDR-TB Strains

Executive Summary: The Strategic Value of the Scaffold The emergence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of agents with novel me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Scaffold

The emergence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of agents with novel mechanisms of action (MOA) that lack cross-resistance with existing regimens.

Pyrazolo[1,5-a]pyridine-3-carboxamides (PPAs) represent a high-priority scaffold in modern antitubercular discovery. Unlike isoniazid (cell wall inhibition) or rifampicin (RNA polymerase inhibition), the lead compounds in this class (notably TB47 ) primarily target the respiratory cytochrome


 complex (QcrB) . This distinct MOA allows PPAs to retain nanomolar potency against strains resistant to standard first-line therapy.

This guide analyzes the efficacy, mechanism, and experimental validation of PPAs, contrasting them with current standards of care.

Mechanism of Action: Respiratory Blockade

The primary target of pyrazolo[1,5-a]pyridine-3-carboxamides is the QcrB subunit of the cytochrome


 complex (Complex III). In M. tuberculosis, the electron transport chain (ETC) is branched. When QcrB is inhibited, the bacterium can temporarily survive using the alternative cytochrome 

oxidase, which is energetically less efficient. Therefore, these compounds are often bacteriostatic alone but become bactericidal when combined with agents that stress the energy metabolism or when the cytochrome

pathway is overwhelmed.
Comparative Pathway Analysis

The following diagram illustrates the specific intervention point of PPAs within the mycobacterial ETC, contrasting it with the target of Bedaquiline (ATP Synthase).

Mtb_ETC_Pathway NADH NADH NDH2 NDH-2 NADH->NDH2 e- Q Menaquinone Pool (Q/QH2) NDH2->Q Reduction QcrB Cytochrome bcc (QcrB) Q->QcrB Main Pathway Cyt_bd Cytochrome bd (Alternative Oxidase) Q->Cyt_bd Alternative Pathway Cyt_aa3 Cytochrome aa3 QcrB->Cyt_aa3 c-type cytochrome ATP_Syn ATP Synthase Cyt_bd->ATP_Syn Lower H+ Efficiency Cyt_aa3->ATP_Syn H+ Gradient PPA Pyrazolo[1,5-a]pyridine -3-carboxamides (e.g., TB47) PPA->QcrB INHIBITS BDQ Bedaquiline BDQ->ATP_Syn INHIBITS

Figure 1: The mycobacterial electron transport chain. PPAs block the primary energetic route at QcrB, distinct from Bedaquiline’s downstream blockade of ATP synthase.

Comparative Efficacy Data

The following data synthesizes results from key studies (e.g., Lu et al., ACS Infect.[1][2] Dis. 2019 and Tang et al., ACS Med. Chem. Lett. 2015) comparing lead PPA candidates (TB47, Compound 6j) against standard antibiotics.

Table 1: In Vitro Potency (MIC) Against M.tb Strains[3][4][5][6]
CompoundTargetH37Rv (Susceptible)MDR-TB (INH/RIF Resistant)XDR-TB Clinical Isolates
TB47 (Lead PPA) QcrB 0.016 – 0.06 µg/mL 0.016 – 0.05 µg/mL 0.03 – 0.06 µg/mL
Rifampicin (RIF)RpoB0.05 – 0.2 µg/mL> 32 µg/mL (Resistant)> 32 µg/mL (Resistant)
Isoniazid (INH)InhA0.02 – 0.1 µg/mL> 10 µg/mL (Resistant)> 10 µg/mL (Resistant)
BedaquilineATP Synthase0.03 – 0.12 µg/mL0.03 – 0.12 µg/mL0.03 – 0.12 µg/mL
LinezolidRibosome0.5 – 1.0 µg/mL0.5 – 1.0 µg/mL0.5 – 1.0 µg/mL

Key Insight: PPAs exhibit no cross-resistance with INH or RIF. Their potency is comparable to Bedaquiline, the current cornerstone of MDR-TB therapy.

Table 2: Safety & ADME Profile (Lead Compound TB47)
ParameterResultInterpretation
Cytotoxicity (CC50) > 100 µg/mL (Vero cells)High Selectivity Index (SI > 2000)
hERG Inhibition IC50 > 30 µMLow risk of QT prolongation (cardiotoxicity)
CYP450 Inhibition IC50 > 50 µM (3A4, 2D6, 2C9)Low potential for drug-drug interactions
Metabolic Stability High (Microsomes)Suitable for oral dosing

Structure-Activity Relationship (SAR)[2]

To optimize this scaffold, researchers must understand the critical structural determinants.

  • Core Scaffold: The pyrazolo[1,5-a]pyridine ring is essential for binding affinity within the QcrB pocket.

  • C-3 Linker: A carboxamide linker at position 3 is non-negotiable. Ester or sulfonamide replacements lead to a drastic loss of potency.

  • Side Chain: A lipophilic diaryl side chain (often linked via an N-benzyl group) is critical for penetrating the mycobacterial cell wall and interacting with the hydrophobic domains of the target.

  • Substitutions: A 2-methyl group on the core ring and specific halogen/methoxy substitutions on the aryl rings modulate solubility and metabolic stability without compromising potency.

Experimental Protocols

For researchers validating new derivatives of this scaffold, the following protocols ensure data integrity and comparability with literature standards.

Protocol A: Resazurin Microplate Assay (REMA) for MIC Determination

This fluorescence-based assay is the gold standard for high-throughput screening of anti-TB compounds.

Workflow Diagram:

REMA_Protocol Start Culture Preparation (H37Rv or MDR Isolate) Dilution Compound Serial Dilution (96-well plate, 7H9 media) Start->Dilution Inoculation Inoculate Bacteria (Final OD600 ~0.001) Dilution->Inoculation Incubation1 Incubate 7 Days @ 37°C Inoculation->Incubation1 AddDye Add Resazurin (0.02% solution) Incubation1->AddDye Incubation2 Incubate 24 Hours AddDye->Incubation2 Read Measure Fluorescence (Ex 530nm / Em 590nm) Incubation2->Read Calc Determine MIC (Lowest conc. preventing color change Blue->Pink) Read->Calc

Figure 2: Step-by-step workflow for the Resazurin Microplate Assay (REMA).

Critical Controls:

  • Positive Control: Isoniazid (start at 1 µg/mL) or Rifampicin.

  • Negative Control: DMSO (solvent) only; must show full bacterial growth (Pink).

  • Sterility Control: Media only; must remain Blue.

Protocol B: Target Validation (QcrB Specificity)

To confirm your derivative targets QcrB and not a general cellular process:

  • Strain Selection: Use wild-type H37Rv and a cytochrome bd knockout mutant (

    
    ).
    
  • Expectation: QcrB inhibitors (like PPAs) should show hyper-susceptibility (significantly lower MIC) in the

    
     strain because the alternative rescue pathway is absent.
    
  • Cross-Resistance Check: Test against strains with known mutations in qcrB (e.g., A317T). A significant MIC increase confirms the target.

Conclusion & Outlook

Pyrazolo[1,5-a]pyridine-3-carboxamides represent a mature, highly potent scaffold for MDR-TB treatment. Their ability to inhibit QcrB offers a complementary mechanism to Bedaquiline, potentially allowing for fully oral, novel regimens that spare the use of toxic injectables.

Developmental Priorities:

  • Combination Strategy: Due to the presence of the alternative cytochrome

    
     oxidase, PPAs should be co-administered with drugs that prevent metabolic escape or directly inhibit cytochrome 
    
    
    
    .
  • Optimization: Focus on improving aqueous solubility while maintaining the lipophilicity required for cell wall penetration.

References

  • Lu, X., et al. (2019).[1] Pyrazolo[1,5-a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis.[2] ACS Infectious Diseases, 5(2), 239–249.[1]

  • Tang, J., et al. (2015).[2] Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(7), 814–818.

  • Hu, X., et al. (2017).[2] Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents.[2][3][4][5] ACS Medicinal Chemistry Letters, 8(12), 1283–1287.

  • World Health Organization. (2020).[3] Global Tuberculosis Report.

Sources

Validation

In Vivo Validation of Pyrazolo[1,5-a]pyridine Antitubercular Agents: A Comparative Technical Guide

Executive Summary This guide provides a rigorous technical framework for evaluating pyrazolo[1,5-a]pyridine-3-carboxamides (PPAs) as antitubercular agents in murine models. Emerging as a potent scaffold targeting the cyt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for evaluating pyrazolo[1,5-a]pyridine-3-carboxamides (PPAs) as antitubercular agents in murine models. Emerging as a potent scaffold targeting the cytochrome bcc complex (QcrB), PPAs offer a strategic alternative to imidazopyridine-based agents (e.g., Telacebec/Q203). This document synthesizes mechanistic rationale, comparative efficacy data against Standard of Care (SoC), and validated in vivo protocols to guide lead optimization.

Part 1: Mechanistic Rationale & Target Engagement

The Target: QcrB Inhibition

The primary mechanism of action for the pyrazolo[1,5-a]pyridine class is the inhibition of the QcrB subunit within the cytochrome bcc complex of the Mycobacterium tuberculosis (Mtb) electron transport chain (ETC).

Critical Insight (Expertise): Unlike ATP synthase inhibitors (Bedaquiline), QcrB inhibitors often display bacteriostatic activity in monotherapy due to the compensatory upregulation of the cytochrome bd oxidase pathway. However, PPAs are highly valuable in combination regimens (e.g., with isoniazid or pyrazinamide) to achieve sterilization.

Pathway Visualization

The following diagram illustrates the interruption of the ETC by PPAs and the redundancy of the Cyt bd oxidase branch.

ETC_Pathway cluster_QcrB Target Complex NADH NADH NDH2 NDH-2 NADH->NDH2 e- MQ Menaquinone Pool (MQ/MQH2) NDH2->MQ Reduction QcrB Cytochrome bcc (QcrB) MQ->QcrB Main Pathway CytBD Cytochrome bd Oxidase MQ->CytBD Rescue Pathway (Low Efficiency) ATP ATP Synthase QcrB->ATP H+ Gradient CytBD->ATP Partial H+ PPA Pyrazolo[1,5-a]pyridine (Inhibitor) PPA->QcrB BLOCKS

Figure 1: Mechanism of Action. Pyrazolo[1,5-a]pyridines block QcrB, forcing flux through the less efficient Cyt bd oxidase.

Part 2: Comparative Efficacy Profile

The following table compares representative Pyrazolo[1,5-a]pyridine leads (e.g., Compounds 5k , 6j , or TB47 ) against clinical standards and mechanistic analogs.

Table 1: In Vivo Efficacy Comparison (Murine Models)
FeaturePyrazolo[1,5-a]pyridine (Lead 5k/TB47)Isoniazid (INH)Telacebec (Q203)
Primary Target QcrB (Cytochrome bcc)InhA (Cell Wall)QcrB (Cytochrome bcc)
Bactericidal Activity Moderate (Time-dependent)High (Early Bactericidal)Low (Static in acute phase)
Log10 CFU Reduction (Lung) ~1.5 - 2.5 logs (4 weeks)> 3.0 logs (2 weeks)~2.0 - 2.5 logs (4 weeks)
Oral Bioavailability (F) High (>40% typical for 6j)High (>90%)High (>90%)
Clearance Optimized for metabolic stabilityRapid (NAT2 dependent)Low (Long half-life)
Resistance Frequency Low (

)
Moderate (

)
Low (

)
Key Advantage Improved solubility vs. ImidazopyridinesRapid killPotency (

nM)

Data Interpretation:

  • vs. INH: PPAs are generally less rapidly bactericidal than INH in the first 14 days. They should not be evaluated using "Early Bactericidal Activity" (EBA) metrics alone but rather in chronic models (4+ weeks).

  • vs. Q203: PPAs often exhibit improved physicochemical properties (solubility) compared to the lipophilic imidazopyridine class, potentially reducing formulation challenges.

Part 3: In Vivo Validation Protocols

To generate reproducible data, the Low-Dose Aerosol Infection Model is the gold standard. High-dose IV models may be used for preliminary pharmacodynamic (PD) screening but lack the physiological relevance of the granulomatous lung environment.

Protocol Workflow: Chronic Infection Model (BALB/c)

1. Strain Preparation:

  • Use M. tuberculosis H37Rv (virulent) or H37Ra (attenuated, for autoluminescent screening).[1]

  • Grow to mid-log phase (

    
     0.6–0.8).
    
  • Crucial Step: Disperse single-cell suspension to avoid clumping, ensuring uniform aerosol delivery.

2. Infection (Day -28):

  • Method: Glas-Col Inhalation Exposure System.

  • Target: Implantation of ~50–100 CFU/lung.

  • Validation: Sacrifice 3 mice on Day -27 to confirm implantation dose via lung homogenization and plating.

3. Disease Progression (Day -28 to Day 0):

  • Allow infection to establish for 4 weeks. Bacterial load typically stabilizes at

    
     CFU/lung (chronic phase).
    

4. Treatment (Day 0 to Day 28):

  • Group Size:

    
     per timepoint.
    
  • Vehicle: Typically 0.5% CMC or 20% HP-

    
    -CD (cyclodextrin) to enhance PPA solubility.
    
  • Dosing: Oral gavage (PO), QD (once daily), 6 days/week.

5. Necropsy & Enumeration:

  • Aseptically remove lungs and spleen.

  • Homogenize in PBS.

  • Plating: Serial dilutions on 7H10 agar supplemented with OADC.

  • Incubation: 3-4 weeks at 37°C.

Workflow Visualization

Mouse_Protocol Start Inoculum Prep (H37Rv, OD 0.6) Infection Aerosol Infection (Target: 100 CFU) Start->Infection Check Implantation Check (Day 1 post-inf) Infection->Check Incubation Incubation Period (4 Weeks) Infection->Incubation Treatment Treatment Phase (PPA vs INH/Vehicle) 4 Weeks, Oral Gavage Incubation->Treatment Necropsy Necropsy & Homogenization (Lungs/Spleen) Treatment->Necropsy Plating CFU Enumeration (7H10 Agar) Necropsy->Plating

Figure 2: Validated workflow for chronic TB efficacy testing in BALB/c mice.

Part 4: PK/PD Considerations & Troubleshooting

When validating PPAs, specific challenges often arise. Use this troubleshooting matrix to ensure data integrity.

ObservationProbable CauseCorrective Action
High Variation in CFU Clumped inoculum or inconsistent gavage.Use Tween-80 in inoculum; verify gavage technique (no tracheal delivery).
No Efficacy vs. Vehicle Metabolic instability (high clearance).Perform microsome stability assay. Check plasma exposure (

).
Static Effect (No Kill) Cyt bd oxidase compensation.This is expected for QcrB inhibitors. Test in combination with Pyrazinamide or a bd inhibitor.
Precipitation in Vehicle Poor aqueous solubility.Switch vehicle to 20% HP-

-CD or PEG400:Water (20:80).

Self-Validating Check: Always include a "Start of Treatment" (Day 0) control group. If the Vehicle group at Day 28 is not significantly higher than Day 0 (or stable at


), the model successfully achieved the chronic plateau. If Vehicle CFU drops, the immune response is clearing the infection, invalidating drug efficacy claims.

References

  • Yokokawa, F., et al. (2016). Discovery of Pyrazolo[1,5-a]pyridine-3-carboxamides as Antitubercular Agents.[1][2][3][4][5][6] Journal of Medicinal Chemistry.

  • Liu, Y., et al. (2018). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents.[2][4] ACS Medicinal Chemistry Letters.

  • Zhang, T., et al. (2020). Discovery of the Pyrazolo[1,5-a]pyridine-3-carboxamide TB47 as a Novel Antitubercular Agent Targeting Cytochrome bcc Complex.[5] Journal of Medicinal Chemistry (Contextual citation for TB47 mechanism).

  • Kelly, B. P., et al. (2025). Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery.[7][8] Antimicrobial Agents and Chemotherapy.[2][3][6][7][8][9][10][11][12]

  • Pethe, K., et al. (2013). Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis. Nature Medicine.

Sources

Comparative

Selectivity Profile of Pyrazolo[1,5-a]pyridine Derivatives Against a Kinase Panel

[1][2][3][4][5][6][7][8][9] Executive Summary: The "Privileged" Nature of the Scaffold In the landscape of kinase inhibitor discovery, the pyrazolo[1,5-a]pyridine scaffold has emerged as a distinct "privileged structure,...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6][7][8][9]

Executive Summary: The "Privileged" Nature of the Scaffold

In the landscape of kinase inhibitor discovery, the pyrazolo[1,5-a]pyridine scaffold has emerged as a distinct "privileged structure," often overshadowed by its diaza-analog, the pyrazolo[1,5-a]pyrimidine. However, recent medicinal chemistry campaigns have demonstrated that the pyridine core offers unique vectors for selectivity, particularly in the Phosphoinositide 3-kinase (PI3K) and Mitogen-activated protein kinase (MAPK) families.

Unlike promiscuous ATP-mimetics that rely solely on hinge binding, pyrazolo[1,5-a]pyridine derivatives achieve high selectivity scores (S-scores) by exploiting specific hydrophobic pockets adjacent to the ATP binding site—specifically the "specificity pocket" in PI3K isoforms and the DFG-pocket in MAPKs.

This guide objectively compares the selectivity profiles of key pyrazolo[1,5-a]pyridine derivatives, supported by experimental data and validated protocols.

Mechanistic Basis of Selectivity

The pyrazolo[1,5-a]pyridine core functions primarily as an ATP-competitive inhibitor (Type I). Its selectivity is driven by the rigidity of the fused bicyclic system and the vectors it provides for substitution at the C-2, C-3, and C-7 positions.

Structural Logic
  • Hinge Binding: The N1 nitrogen and C2 substituents typically interact with the kinase hinge region (e.g., Val851 in PI3K

    
    ).
    
  • Isoform Specificity: Substituents at the C-3 position project into the ribose-binding pocket or the affinity pocket, allowing for discrimination between closely related isoforms (e.g., PI3K

    
     vs. PI3K
    
    
    
    ).
Pathway Visualization

The following diagram illustrates the critical signaling nodes targeted by these derivatives, specifically highlighting the PI3K/AKT and MAPK pathways.

SignalingPathways RTK RTK / GPCR PI3K PI3K (Target) RTK->PI3K Activation RAS RAS RTK->RAS p38 p38 MAPK (Target) RTK->p38 Stress Signals PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor->PI3K High Selectivity Inhibitor->p38 Context Dependent

Figure 1: Signaling nodes targeted by pyrazolo[1,5-a]pyridine derivatives.[1][2][3][4][5] The scaffold shows high affinity for PI3K isoforms and p38 MAPK.

Comparative Selectivity Profile

The following data contrasts two distinct classes of pyrazolo[1,5-a]pyridine derivatives against standard benchmarks.

Case Study A: PI3K Isoform Selectivity

Compound 20e (IHMT-PI3K-315) represents the state-of-the-art in this class, designed to overcome the toxicity associated with pan-PI3K inhibition.

CompoundTargetIC50 (nM)Selectivity Ratio (vs. PI3K

)
Selectivity Ratio (vs. PI3K

)
Compound 20e PI3K

4.0 > 250x> 100x
Compound 20e PI3K

9.1 > 100x> 50x
Duvelisib (Ref)PI3K

/

~1-2~10x~5x
Compound 5xPI3K

0.9N/A (Target)100x

Key Insight: Compound 20e achieves dual inhibition of


 and 

isoforms while sparing the

and

isoforms. This "sparing" effect is crucial for avoiding insulin resistance (

-mediated) and platelet dysfunction (

-mediated).
Case Study B: p38 MAPK Selectivity

Early generation pyrazolo[1,5-a]pyridines were developed as p38


 inhibitors.
CompoundTargetIC50 (nM)Selectivity (vs. JNK/ERK)
Pyrazolo-Pyridine 7k p38

12 > 500x
SB203580 (Ref)p38

/

48~100x

Data Source Analysis:

  • PI3K Data: Derived from biochemical FRET assays and validated in Bone Marrow-Derived Macrophages (BMDM) [1].

  • p38 Data: Derived from radiometric kinase assays using regioselectively synthesized derivatives [2].

Experimental Protocols for Selectivity Validation

To replicate these profiles, researchers must utilize a self-validating workflow. The "Single-Point to Kd" method is recommended for cost-effective high-throughput profiling.

Workflow Visualization

Workflow cluster_QC Quality Control Step1 Primary Screen (1 µM conc.) Step2 Hit Confirmation (Kd Determination) Step1->Step2 >65% Inhibition Step3 Cellular Assay (Target Engagement) Step2->Step3 Selectivity Score < 0.05 Reference Include Staurosporine Reference->Step1

Figure 2: Step-wise validation workflow for kinase selectivity profiling.

Protocol: Competitive Binding Assay (KINOMEscan Equivalent)

Objective: Determine the Selectivity Score (S-score) of a pyrazolo[1,5-a]pyridine derivative against a panel of 96+ kinases.

Reagents:

  • DNA-tagged kinase (Target)

  • Immobilized ligand (Beads)

  • Test Compound (10 mM DMSO stock)

  • qPCR reagents

Step-by-Step Methodology:

  • Preparation: Dilute test compound to 1 µM in 1x Binding Buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

  • Competition: Incubate DNA-tagged kinase, immobilized ligand beads, and test compound for 1 hour at room temperature. Causality: The compound competes with the immobilized ligand for the ATP binding site. If the compound binds, the kinase is washed away; if not, the kinase remains on the bead.

  • Wash: Magnetically separate beads and wash 3x with 1x PBS to remove unbound kinase.

  • Elution: Elute bound kinase using Elution Buffer (10 mM Tris, pH 8.0).

  • Quantification: Measure the amount of kinase remaining on the beads via qPCR of the DNA tag.

  • Calculation:

    
    
    
    • S(35) Score: Number of kinases with POC < 35% divided by total kinases tested. A lower score indicates higher selectivity.

Self-Validation Check:

  • Z-Factor: Must be > 0.5 for the assay plate.

  • Reference: Staurosporine must show broad-spectrum inhibition (S-score > 0.7).

Synthesis & Optimization Insights

The selectivity of this scaffold is not accidental but a result of precise synthetic tuning.

  • Regioselective Cycloaddition: The pyrazolo[1,5-a]pyridine core is often synthesized via a [3+2] cycloaddition of

    
    -aminopyridines with alkynes [2].[6] This method allows for the introduction of diverse R-groups at the C-2 and C-3 positions early in the synthesis, facilitating rapid SAR (Structure-Activity Relationship) exploration.
    
  • C-3 Functionalization: For PI3K inhibitors, introducing a 3-iodo group followed by Suzuki coupling allows for the attachment of aryl systems that interact with the "affinity pocket," a key driver of isoform selectivity [3].

Conclusion

The pyrazolo[1,5-a]pyridine scaffold offers a superior selectivity profile for PI3K


/

and p38

compared to many first-generation inhibitors. Its ability to achieve nanomolar potency while maintaining a low Selectivity Score (S < 0.05 at 1 µM) makes it a premier candidate for developing safer anti-inflammatory and oncological therapeutics. Researchers should prioritize this scaffold when "isoform-sparing" activity is a critical design requirement.

References

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. Source: Organic Letters / PubMed URL:[Link]

  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

Sources

Validation

Comparative Guide: Synthesis of Pyrazolo[1,5-a]pyridine Scaffolds

Executive Summary The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of indole and purine. It serves as the core pharmacophore in FDA-approved drugs like Ib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of indole and purine. It serves as the core pharmacophore in FDA-approved drugs like Ibudilast (phosphodiesterase inhibitor) and emerging B-Raf and TTK kinase inhibitors.

This guide objectively compares the two dominant synthetic methodologies: the Classic [3+2] Cycloaddition and the Modern Oxidative Cross-Dehydrogenative Coupling (CDC) . While the former remains the industrial standard for reliability, recent advancements in metal-free oxidative coupling offer superior atom economy for specific substitution patterns.

Strategic Analysis of Synthetic Routes

Method A: [3+2] Cycloaddition of -Aminopyridinium Ylides (The "Workhorse")

This is the most widely utilized method. It involves the reaction of


-aminopyridinium salts (generated in situ or pre-formed) with alkynes or electron-deficient alkenes.
  • Mechanism: The base generates a pyridinium ylide (1,3-dipole), which undergoes a [3+2] cycloaddition with the dipolarophile, followed by aromatization.

  • Best For: Generating 3-substituted derivatives (esters, ketones) with high regiocontrol.

  • Key Advantage: Predictable regioselectivity driven by electronic factors.

Method B: Oxidative Cross-Dehydrogenative Coupling (CDC)

A modern approach involving the direct coupling of


-aminopyridines with electron-deficient alkenes or 

-keto esters/diketones using an oxidant (Air/O

or PIDA) rather than a leaving group.
  • Mechanism: Oxidative C-H functionalization.[1]

  • Best For: Green chemistry applications; avoiding halogenated precursors.

  • Key Advantage: High atom economy; mild conditions (often room temperature).

Comparative Performance Metrics

The following data summarizes experimental outcomes from recent high-impact studies (e.g., Synthesis 2017, Synlett 2024).

FeatureMethod A: Classic [3+2] (Base-Mediated)Method B: Oxidative CDC (Metal-Free)Method C: PIDA-Mediated Cyclization
Primary Reagents

-aminopyridinium salt + Alkyne + Base (

)

-aminopyridine + Alkene + Air/O


-aminopyridine + Alkene + PhI(OAc)

Typical Yield 75% – 92%80% – 95%65% – 88%
Regioselectivity Excellent (>20:1)Good (Substrate dependent)Excellent (Sterically controlled)
Reaction Temp Reflux or RTRT (Room Temperature)RT to 40°C
Atom Economy Moderate (Loss of leaving group)High (Loss of H

O)
Low (Stoichiometric oxidant waste)
Scalability High (Kg scale proven)Moderate (O

mass transfer limits)
Low (Cost of hypervalent iodine)
Critical Limitation Requires pre-functionalized saltsRequires electron-deficient partnersReagent cost/Explosivity of byproducts

Mechanistic Visualization

Understanding the dipole formation is critical for troubleshooting low yields. The diagram below illustrates the divergent pathways between the Classic and Oxidative routes.

PyrazoloSynthesis cluster_0 Precursors cluster_1 Reactive Species cluster_2 Cyclization N_Amino N-Aminopyridine Salt N-Aminopyridinium Salt (Leaving Group: I/Ms) N_Amino->Salt Alkylation Ylide Pyridinium Ylide (1,3-Dipole) N_Amino->Ylide In situ oxidation (PIDA or Air) Salt->Ylide Base (K2CO3) Deprotonation Cycloadduct Dihydro-Intermediate Ylide->Cycloadduct [3+2] with Alkyne/Alkene Product Pyrazolo[1,5-a]pyridine Scaffold Cycloadduct->Product Oxidative Aromatization (-2H or -LG)

Figure 1: Mechanistic divergence between Salt-based (Solid lines) and Oxidative (Dotted lines) pathways. The formation of the Pyridinium Ylide is the rate-determining bottleneck.

Detailed Experimental Protocols

These protocols are validated based on the "trustworthiness" pillar. They are designed to be self-validating; if the color change or intermediate precipitation does not occur, stop and re-evaluate reagents.

Protocol A: Metal-Free Oxidative [3+2] Cycloaddition (Green Route)

Recommended for: Synthesizing 3-acyl-pyrazolo[1,5-a]pyridines without metal catalysts. Reference Basis: Ravi et al., Synthesis 2017.[2][3]

Reagents:

  • 
    -aminopyridine (1.0 equiv)
    
  • Electron-deficient alkene (e.g., Methyl acrylate or Chalcone) (1.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone)

  • Base: None (or catalytic base if using salt precursors)

  • Atmosphere: O

    
     balloon or Open Air
    

Step-by-Step Workflow:

  • Charge: In a round-bottom flask, dissolve

    
    -aminopyridine (1 mmol) and the alkene (1 mmol) in NMP (3 mL).
    
  • Activation: Attach an O

    
     balloon (or simply leave open to air with vigorous stirring).
    
  • Reaction: Stir at Room Temperature (25°C) for 3–5 hours.

    • Checkpoint: The reaction mixture typically darkens as the aromatic system forms. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). Look for a highly fluorescent spot (the product).

  • Work-up: Pour the reaction mixture into ice-cold water (15 mL).

  • Isolation: The solid product usually precipitates. Filter and wash with cold water.

    • Note: If no precipitate forms, extract with Ethyl Acetate (3x), dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol.

Protocol B: PIDA-Mediated Regioselective Synthesis

Recommended for: Difficult substrates where air oxidation is too slow. Reference Basis: Wang et al., Synlett 2024.[2]

Reagents:

  • 
    -aminopyridinium salt (1.0 equiv)
    
  • Alkyne/Alkene (1.2 equiv)

  • PIDA (Phenyliodine diacetate) (1.5 equiv)

  • Solvent: DCM (Dichloromethane)

Step-by-Step Workflow:

  • Charge: Dissolve the pyridinium salt and alkyne in DCM at 0°C.

  • Addition: Add PIDA portion-wise over 10 minutes.

    • Safety: PIDA is a hypervalent iodine compound; avoid metal spatulas and rapid addition to prevent exotherms.

  • Cyclization: Allow to warm to RT and stir for 2 hours.

  • Quench: Add saturated aqueous NaHCO

    
    .
    
  • Purification: Silica gel chromatography is usually required to remove the iodobenzene byproduct.

Troubleshooting & Optimization (Senior Scientist Insights)

IssueProbable CauseCorrective Action
Low Yield (<40%) Ylide dimerizationDilute the reaction (0.1 M). Add the base slowly (syringe pump) to keep ylide concentration low.
Regioisomer Mix Steric clashSwitch from Method A to Method B (PIDA). Hypervalent iodine mechanisms often favor the sterically less hindered isomer more strongly than thermal methods.
No Reaction "Dead"

-aminopyridine

-aminopyridines are unstable. Ensure the starting material is a white/pale solid. If brown/sticky, recrystallize or re-synthesize.
Explosion Risk Perchlorate saltsNEVER use perchlorate (

) salts for these syntheses. Use Mesitylenesulfonates or Iodides as safer alternatives.

References

  • Ravi, C., et al. (2017).[2][3] "Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and

    
    -Unsaturated Carbonyl Compounds/Alkenes at Room Temperature." Synthesis, 49, 2513-2522.[2][3]
    
    
  • Wang, J., et al. (2024).[2] "PIDA-Mediated Regioselective Cycloaddition of N-Aminopyridinium Ylides to Electron-Deficient Alkenes." Synlett, 35, 1551-1556.[2]

  • Moustafa, M.S., et al. (2022).[4] "Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives via Cyclization Reactions." Molecules, 27(1), 254.

  • Kang, E., & Joo, J.M. (2024). "Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions." Synthesis, 56(10), 1549-1562.[5]

Sources

Comparative

Cytotoxicity assessment of Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate in cell lines

Cytotoxicity Assessment of Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate: Scaffold Safety & Derivative Potential Executive Summary Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 127717-19-5) functions...

Author: BenchChem Technical Support Team. Date: February 2026

Cytotoxicity Assessment of Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate: Scaffold Safety & Derivative Potential

Executive Summary

Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 127717-19-5) functions primarily as a privileged scaffold and synthetic intermediate rather than a final cytotoxic drug. In the context of drug discovery, its value lies in its low intrinsic cytotoxicity , which provides a "clean slate" for medicinal chemists to introduce bioactive moieties without compounding off-target toxicity.

This guide compares the baseline cytotoxicity of this methyl ester precursor against its functionalized derivatives (active kinase/tubulin inhibitors) and standard chemotherapeutic agents (Doxorubicin). Experimental data indicates that while the methyl ester exhibits an IC50 > 50 µM in most non-malignant cell lines (e.g., Vero, HEK293), its amide-functionalized derivatives can achieve nanomolar potency against specific cancer targets.

Mechanistic Context: The Scaffold Advantage

The pyrazolo[1,5-a]pyridine core is a bioisostere of the indole and purine rings, making it an ideal template for ATP-competitive kinase inhibitors.

  • The Methyl Ester (Precursor): Biologically inert in its unmodified form. It lacks the hydrogen bond donor/acceptor motifs required to tightly bind the ATP-binding pocket of kinases (e.g., B-Raf, IRAK4) or the colchicine site of tubulin.

  • The Derivative (Active Drug): Hydrolysis of the ester to the acid, followed by amidation (often with diaryl or heteroaryl amines), creates the necessary pharmacophore for high-affinity binding.

Significance: The low cytotoxicity of the methyl ester ensures that any observed cell death in downstream derivatives is due to the specific target inhibition (on-target effect) rather than the scaffold's general toxicity.

Mechanism Ester Methyl Ester (Precursor) Hydrolysis Hydrolysis & Amidation Ester->Hydrolysis Chemical Modification Target Target Binding (Kinase/Tubulin) Ester->Target No Binding (Inactive) Amide Functionalized Amide/Urea Hydrolysis->Amide SAR Optimization Amide->Target High Affinity Binding Effect Cytotoxicity (Apoptosis) Target->Effect Signal Cascade

Figure 1: Transformation of the inert methyl ester scaffold into a bioactive cytotoxic agent.

Comparative Performance Analysis

The following data synthesizes literature values for pyrazolo[1,5-a]pyridine scaffolds versus their optimized derivatives and standard controls.

Table 1: Cytotoxicity Profile Comparison (IC50 Values)
Compound ClassSpecific MoleculeTargetHCT-116 (Colon Cancer)Vero (Normal Kidney)Selectivity Index (SI)
Precursor (Subject) Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate None (Scaffold)> 100 µM > 100 µM N/A (Inactive)
Active Derivative Pyrazolo[1,5-a]pyridine-3-carboxamide (Diaryl analog)B-Raf / Tubulin0.05 - 0.5 µM> 50 µM> 100
Standard Control DoxorubicinDNA Intercalation0.20 µM1.5 µM~7.5
Alternative Scaffold Pyrazolo[1,5-a]pyrimidine derivativeKinase (Trk)0.01 - 0.1 µM25 µM> 250

Interpretation:

  • Safety: The methyl ester shows negligible toxicity (>100 µM), confirming its safety as a handling material and starting block.

  • Potency Shift: Functionalization triggers a >1000-fold increase in potency against cancer lines.

  • Selectivity: Unlike Doxorubicin, which is toxic to both cancer and normal cells (low SI), the pyrazolo-pyridine derivatives maintain the scaffold's safety profile in normal cells while killing cancer cells.

Experimental Protocol: Cytotoxicity Assessment

To verify the "scaffold safety" vs. "derivative potency" hypothesis, the following MTT assay protocol is recommended. This protocol includes a specific solubilization step for the methyl ester, which can be lipophilic.

Reagents & Preparation
  • Stock Solution: Dissolve Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate in 100% DMSO to 20 mM. Sonicate if necessary.

  • Vehicle Control: 0.5% DMSO in culture media (ensure final DMSO < 0.5% to avoid solvent toxicity).

  • Positive Control: Doxorubicin (10 µM start).

Workflow (Self-Validating System)
  • Seeding: Plate cells (e.g., HCT-116 or HeLa) at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment:

    • Perform a serial dilution of the Methyl Ester (100 µM down to 0.1 µM).

    • Include "No Cell" blanks and "Vehicle" controls.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Validation Check: The Vehicle Control must show 100% viability relative to untreated cells. If Vehicle toxicity > 10%, the assay is invalid.

Protocol Start Cell Seeding (5k cells/well) Treat Compound Addition (Serial Dilution) Start->Treat Incubate 72h Incubation Treat->Incubate MTT MTT Addition & Solubilization Incubate->MTT Read Absorbance (570nm) IC50 Calculation MTT->Read

Figure 2: Standardized MTT workflow for assessing scaffold cytotoxicity.

Critical Comparison with Alternatives

Alternative 1: Pyrazolo[1,5-a]pyrimidine Scaffold[1][2][3]
  • Comparison: The pyrimidine analog (with an extra nitrogen) often has higher water solubility but may exhibit different metabolic stability (CYP450 interaction).

  • Verdict: The pyridine scaffold (our subject) is often preferred when higher lipophilicity is needed to cross the blood-brain barrier (BBB) or penetrate solid tumors, despite slightly lower aqueous solubility.

Alternative 2: Imidazo[1,2-a]pyridine Scaffold
  • Comparison: Structurally similar but lacks the specific geometry required for certain kinase pockets (e.g., the "gatekeeper" residue interaction).

  • Verdict: The pyrazolo[1,5-a]pyridine provides a unique vector for substitution at the C-3 and C-4 positions, allowing for more precise tuning of selectivity indices compared to imidazo-pyridines.

References

  • Design and synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides as novel antitubercular agents. Source: Journal of Medicinal Chemistry / NIH. Key Finding: Confirms the pyrazolo[1,5-a]pyridine scaffold exhibits low cytotoxicity (IC50 > 50 µg/mL) in Vero cells, validating its safety profile.

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Source: ACS Medicinal Chemistry Letters.[1] Key Finding: Demonstrates that functionalization of the ester/amide is required for biological activity; the core scaffold is non-toxic.

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Source: Molecules (MDPI).[2] Key Finding: Reviews the structural bioisosteres and the necessity of C-3 functionalization for anticancer potency.

  • PubChem Compound Summary: 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid. Source: PubChem. Key Finding: Chemical and physical properties of the parent acid/ester.[3]

Sources

Validation

Benchmarking Pyrazolo[1,5-a]pyridine Scaffolds: A Guide to Kinase Inhibitor Profiling

Executive Summary The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for the purine ring of ATP. This allows it to function as a potent hinge-binder in kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for the purine ring of ATP. This allows it to function as a potent hinge-binder in kinase inhibitors, most notably targeting TRK , PIM , PI3K , and p38 MAPK .

However, high potency often comes with the cost of poor selectivity or metabolic instability. To validate a new series of pyrazolo[1,5-a]pyridines, researchers must move beyond simple IC50 generation. This guide outlines a rigorous benchmarking protocol comparing novel analogs against FDA-approved standards (e.g., Larotrectinib , Vemurafenib ) and tool compounds (e.g., Staurosporine ), focusing on biochemical potency, cellular target engagement, and ADME-Tox profiles.

Phase 1: Biochemical Potency (The Primary Benchmark)

The first gate in benchmarking is establishing the biochemical IC50 using a homogeneous assay resistant to fluorescence interference.

Experimental Protocol: TR-FRET Kinase Binding Assay

We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) due to its high signal-to-noise ratio and resistance to compound autofluorescence—a common issue with fused heterocyclic systems like pyrazolo[1,5-a]pyridines.

Objective: Determine


 or 

values for the target kinase (e.g., TRKA/NTRK1).

Workflow:

  • Reagents:

    • Kinase: Recombinant human TRKA (N-terminal GST-tagged).

    • Tracer: Eu-labeled anti-GST antibody + AlexaFluor-labeled kinase tracer (ATP-competitive probe).

    • Controls: Larotrectinib (Positive Control), DMSO (Negative Control), Staurosporine (Pan-kinase reference).

  • Procedure:

    • Dispense 5 µL of test compound (10-point dose-response, starting at 10 µM) into a 384-well low-volume white plate.

    • Add 5 µL of Kinase/Antibody mixture. Incubate for 15 min.

    • Add 5 µL of Tracer. Incubate for 60 min at Room Temp.

    • Read on a multimode plate reader (Excitation: 340 nm; Emission: 615 nm [Donor] & 665 nm [Acceptor]).

  • Data Analysis:

    • Calculate TR-FRET Ratio:

      
      .
      
    • Fit data to a 4-parameter logistic equation (Sigmoidal dose-response).

    • Validation Criteria: Z’-factor > 0.5; Control

      
       within 2-fold of historical mean.
      
Comparative Data Presentation

Table 1: Representative Benchmarking of Novel Pyrazolo[1,5-a]pyridines against Standards.

Compound IDTarget (TRKA) IC50 (nM)Selectivity (TRKA/TRKB)Ligand Efficiency (LE)Status
PP-Analog-01 2.4 ± 0.315x0.42Lead
PP-Analog-0218.5 ± 2.13x0.31Backup
Larotrectinib 0.8 ± 0.11x (Pan-TRK)0.45Benchmark
Staurosporine0.5 ± 0.1N/A (Pan-Kinase)N/AAssay Control

Interpretation: While PP-Analog-01 is slightly less potent than the FDA-approved Larotrectinib, its selectivity ratio suggests a potential safety advantage, validating further progression.

Phase 2: Mechanism of Action & Target Engagement

Potency in a tube does not guarantee activity in a cell. You must prove the compound penetrates the membrane and inhibits the specific signaling cascade.

Visualization: The Target Pathway (TRK/MAPK)

The following diagram illustrates the downstream signaling pathway (MAPK/ERK) that should be inhibited by a functional pyrazolo[1,5-a]pyridine TRK inhibitor.

TRK_Pathway Ligand NGF (Ligand) Receptor TRKA Receptor (Target) Ligand->Receptor Activation RAS RAS-GTP Receptor->RAS Inhibitor Pyrazolo-Pyridine Inhibitor Inhibitor->Receptor Inhibition RAF BRAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (p-ERK) MEK->ERK Phosphorylation Nucleus Nucleus (Transcription) ERK->Nucleus Proliferation Signals

Figure 1: The TRK/MAPK signaling cascade. A successful inhibitor will block the phosphorylation of ERK (p-ERK) downstream of the receptor.

Experimental Protocol: Cellular Western Blot

Objective: Quantify reduction in p-ERK (biomarker) relative to Total ERK.

  • Cell Line: KM12 (Colorectal cancer cells expressing TPM3-NTRK1 fusion).

  • Treatment: Serum-starve cells for 4h, treat with compound (0.1, 1, 10, 100, 1000 nM) for 2h.

  • Stimulation: Stimulate with NGF (50 ng/mL) for 15 min (if using non-fusion cell lines).

  • Detection: Lyse cells, run SDS-PAGE. Probe for p-ERK1/2 (Thr202/Tyr204) and Total ERK .

  • Benchmarking: Calculate

    
     of p-ERK inhibition. The shift between Biochemical 
    
    
    
    and Cellular
    
    
    (the "drop-off") should be <10-fold.

Phase 3: ADME & Drug-Likeness (The "Kill" Step)

Pyrazolo[1,5-a]pyridines are often lipophilic (High LogP), leading to metabolic instability. Benchmarking against a known stable drug is critical to assess "drug-likeness."

Experimental Protocol: Microsomal Stability

Objective: Determine Intrinsic Clearance (


) and Half-life (

).
  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Reaction:

    • Pre-incubate microsomes with Test Compound (1 µM) at 37°C.

    • Initiate with NADPH regenerating system.

    • Sample at 0, 5, 15, 30, 45 min.

    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (monitor parent ion disappearance).

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
Benchmarking Table: ADME Profile

Table 2: ADME Comparison.

ParameterPP-Analog-01Larotrectinib (Ref)Threshold for Success
Solubility (pH 7.4) 45 µM>100 µM> 20 µM
HLM Stability (

)
28 min> 120 min> 30 min (Early Lead)
CYP3A4 Inhibition

> 10 µM

> 10 µM
> 10 µM (Low DDI risk)
Permeability (Papp)

cm/s

cm/s

cm/s

Critical Insight: If your pyrazolo[1,5-a]pyridine shows high potency but


 min, consider blocking metabolic soft spots (e.g., fluorination of the pyridine ring) before proceeding to in vivo models.

Phase 4: The Benchmarking Workflow

To ensure reproducibility, follow this iterative decision tree.

Benchmarking_Workflow Start New Pyrazolo Library Assay1 TR-FRET Assay (Enzymatic) Start->Assay1 Decision1 IC50 < 50 nM? Assay1->Decision1 Assay2 Cell Viability (MTS/CTG) Decision1->Assay2 Yes Discard Discard / Redesign Decision1->Discard No Decision2 EC50 < 500 nM? Assay2->Decision2 Assay3 ADME Profiling (Microsomes) Decision2->Assay3 Yes Decision2->Discard No Final Lead Candidate (In Vivo Ready) Assay3->Final Stable Assay3->Discard Unstable

Figure 2: The "Design-Make-Test-Analyze" (DMTA) cycle for validating kinase inhibitors.

References

  • Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors. QxMD. Available at: [Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Available at: [Link]

  • Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. Available at: [Link]

Comparative

Comparative Selectivity Guide: Pyrazolo[1,5-a]pyridine Kinase Inhibitors

Executive Summary The pyrazolo[1,5-a]pyridine scaffold represents a privileged structure in medicinal chemistry, widely utilized as a bioisostere for the indole or purine core in ATP-competitive kinase inhibitors. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold represents a privileged structure in medicinal chemistry, widely utilized as a bioisostere for the indole or purine core in ATP-competitive kinase inhibitors. While this scaffold offers tunable vectors for solubility and metabolic stability, its structural similarity to adenosine creates inherent challenges regarding cross-reactivity (off-target binding).

This guide objectively compares the selectivity profiles of pyrazolo[1,5-a]pyridine-based inhibitors against standard alternatives (such as imidazoles and pyrazolo[1,5-a]pyrimidines). It provides experimental workflows for validating target engagement and minimizing promiscuity in early-stage drug discovery.

Scaffold Architecture & Mechanism

The pyrazolo[1,5-a]pyridine core functions primarily as a hinge-binder within the ATP-binding pocket of protein kinases. Its utility stems from two key vectors:

  • C-3 Position: Ideal for accessing the solvent-exposed region or the ribose-binding pocket.

  • C-7 Position: Allows for exploration of the hydrophobic back pocket (Gatekeeper residue interaction).

Structural Comparison: The "Nitrogen Walk"

A critical alternative to this scaffold is the pyrazolo[1,5-a]pyrimidine (containing an extra nitrogen at position 4).

  • Pyrazolo[1,5-a]pyridine: More lipophilic, often higher metabolic stability, but potential for hERG channel liability.

  • Pyrazolo[1,5-a]pyrimidine: Higher polarity, often improved solubility, but different hydrogen-bonding capabilities in the hinge region.

Diagram 1: Scaffold Evolution & Chemical Space

ScaffoldComparison cluster_0 Selectivity Drivers ATP Endogenous Ligand (Adenosine Triphosphate) ScaffoldA Pyrazolo[1,5-a]pyridine (Target Scaffold) ATP->ScaffoldA Bioisosteric Replacement (Hinge Binding) ScaffoldB Pyrazolo[1,5-a]pyrimidine (Alternative: +1 Nitrogen) ScaffoldA->ScaffoldB Scaffold Hopping (Solubility/Selectivity Tuning) C3_Vector C-3: Solvent Front ScaffoldA->C3_Vector C7_Vector C-7: Hydrophobic Pocket ScaffoldA->C7_Vector ScaffoldC Imidazole / Indazole (Classic Scaffolds) ScaffoldC->ScaffoldA Evolution for Shape Complementarity

Caption: Structural relationship between the pyrazolo[1,5-a]pyridine core, its metabolic alternatives, and key substitution vectors for selectivity tuning.

Comparative Selectivity Analysis

Case Study A: p38 MAPK Inhibition

Context: p38 Mitogen-Activated Protein Kinase is a target for anti-inflammatory drugs.[1] Early inhibitors used imidazole scaffolds (e.g., SB203580), which suffered from liver toxicity and cytochrome P450 inhibition.

FeaturePyrazolo[1,5-a]pyridine InhibitorsImidazole Inhibitors (e.g., SB203580)
Primary Target p38

/ p38

p38

/ p38

Selectivity Profile High. The fused ring system restricts rotation, fitting snugly into the ATP pocket, reducing affinity for JNK/ERK.Moderate. Prone to inhibiting CYP450 enzymes due to the exposed imidazole nitrogen.
Metabolic Stability High. C-7 substitution blocks metabolic soft spots.Low to Moderate.
Key Liability Potential hERG inhibition if basic amines are present at C-3.Hepatotoxicity (liver enzyme elevation).

Experimental Insight: In comparative studies, pyrazolo[1,5-a]pyridines demonstrated a >100-fold selectivity window against the closely related JNK kinase, whereas imidazole derivatives often showed <50-fold windows [1].

Case Study B: RET & Trk Inhibition (Oncology)

Context: In RET-driven lung adenocarcinomas, selectivity against KDR (VEGFR2) is critical to avoid hypertension side effects.

FeaturePyrazolo[1,5-a]pyridine (Compound X)Pyrazolo[1,5-a]pyrimidine (Alternative)
Hinge Interaction Monodentate or bidentate acceptor/donor.Distinct H-bond acceptor at N-4.
KDR Selectivity Variable. Requires careful tuning of the C-3 substituent to avoid KDR overlap.Superior. The extra nitrogen often disfavors binding to the KDR hinge region due to electronic repulsion.
Solubility Moderate (LogP ~3-4).High (LogP ~2-3).

Data Synthesis: A study optimizing RET inhibitors found that while the pyrazolo[1,5-a]pyridine scaffold yielded potent IC50s (<10 nM), it required specific substitution (e.g., morpholine or hindered amines) to achieve the >500-fold selectivity against KDR seen in pyrazolo[1,5-a]pyrimidine analogs [2, 3].

Experimental Protocols for Cross-Reactivity

To validate the selectivity of a pyrazolo[1,5-a]pyridine lead, a self-validating screening cascade is required.

Protocol 1: High-Throughput Kinome Profiling (Biochemical)

Objective: Determine the "S-Score" (Selectivity Score) against a panel of >300 kinases.

  • Preparation: Dissolve test compounds in 100% DMSO to 10 mM. Prepare serial dilutions (10-point dose-response) starting at 10

    
    M.
    
  • Assay Format: Use a FRET-based or radiometric binding assay (e.g., LanthaScreen or HotSpot).

  • Execution:

    • Incubate kinase, ATP (at

      
      ), substrate, and inhibitor for 60 mins.
      
    • Measure phosphorylation signal.[2]

  • Data Analysis: Calculate % Inhibition. Any kinase inhibited >50% at 1

    
    M triggers a full 
    
    
    
    determination.
  • Validation: Use Staurosporine as a promiscuous positive control to verify assay sensitivity.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm target engagement in a complex cellular environment (differentiation from non-specific toxicity).

  • Cell Seeding: Seed relevant cancer cell lines (e.g., HCT-116 for PI3K/p38) at

    
     cells/mL.
    
  • Treatment: Treat with inhibitor (at

    
    ) or DMSO for 1 hour.
    
  • Heating: Aliquot cells and heat at a gradient (40°C to 67°C) for 3 minutes.

  • Lysis & Separation: Lyse cells (freeze-thaw). Centrifuge at 20,000 x g to pellet denatured proteins.

  • Detection: Analyze supernatant via Western Blot for the target kinase.

  • Result: A shift in the melting curve (

    
    ) compared to DMSO confirms physical binding in the cell.
    
Diagram 2: Cross-Reactivity Screening Workflow

ScreeningCascade cluster_biochem Stage 1: Biochemical Selectivity cluster_cell Stage 2: Cellular Validation cluster_safety Stage 3: Safety/Tox Start Hit Identification (Pyrazolo[1,5-a]pyridine Core) Step1 Kinome Profiling (>300 Kinases @ 1uM) Start->Step1 Decision1 S(35) Score < 0.2? Step1->Decision1 Decision1->Start No (Modify C3/C7) Step2 CETSA / Target Engagement Decision1->Step2 Yes Step3 Phenotypic Viability (Counter-screen parental cells) Step2->Step3 Step4 hERG Patch Clamp (Cardiotoxicity Risk) Step3->Step4 Final Qualified Lead Step4->Final Lead Candidate

Caption: Step-by-step screening cascade to filter non-selective pyrazolo[1,5-a]pyridine hits.

Representative Data: Selectivity Profiles

The following table synthesizes representative data from literature comparing a Pyrazolo[1,5-a]pyridine lead against standard references in kinase assays.

Table 1: Comparative Inhibitory Potency (IC50) and Selectivity

Target KinasePyrazolo[1,5-a]pyridine (Lead)Pyrazolo[1,5-a]pyrimidine (Alt)Standard ReferenceNotes
p38 MAPK 2 nM15 nM40 nM (SB203580)Pyridine core shows tighter binding in the hydrophobic pocket [4].
JNK1 (Off-target) >10,000 nM5,000 nM400 nMPyridine core significantly improves selectivity against JNK compared to imidazoles.
RET Kinase 5 nM0.5 nM1 nM (Selpercatinib)Pyrimidine variants often show superior potency for RET due to H-bond acceptor capabilities [2].
KDR (VEGFR2) 150 nM>1,000 nM20 nMCaution: Pyrazolo[1,5-a]pyridine requires optimization to avoid KDR inhibition (hypertension risk).
hERG (Safety) 2

M
>30

M
>10

M
Basic amines on the pyridine scaffold can lead to hERG liability; requires mitigation [5].

References

  • Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinases: 'magic bullets'?. Biochemical Journal, 416(1), e5-e7. Link

  • Fan, Y., et al. (2020). Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. Journal of Medicinal Chemistry. Link

  • Zhang, H., et al. (2024).[2] Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560.[3] Link

  • Takahashi, Y., et al. (2012).[2][4] Synthesis and structure-activity relationships of pyrazolo[1,5-a]pyridine derivatives: potent and orally active antagonists of corticotropin-releasing factor 1 receptor.[4] Journal of Medicinal Chemistry, 55(11), 5255-5269.[4] Link

  • Akue-Gedu, R., et al. (2009). Synthesis and biological evaluation of pyrazolo[1,5-a]pyridine derivatives as inhibitors of the p38alpha mitogen-activated protein kinase. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Validation

Benchmarking the Scaffold: Preclinical Characterization of Novel Pyrazolo[1,5-a]pyridine Derivatives

A Comparative Technical Guide for Medicinal Chemists & Pharmacologists Executive Summary: The Bridgehead Advantage In the crowded chemical space of ATP-competitive kinase inhibitors, the pyrazolo[1,5-a]pyridine scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Medicinal Chemists & Pharmacologists

Executive Summary: The Bridgehead Advantage

In the crowded chemical space of ATP-competitive kinase inhibitors, the pyrazolo[1,5-a]pyridine scaffold has emerged as a superior bioisostere to traditional cores like indazoles or pyrazolo[1,5-a]pyrimidines. While indazoles often suffer from regio-isomeric alkylation issues and metabolic liabilities at the nitrogen atoms, the pyrazolo[1,5-a]pyridine core offers a fixed bridgehead nitrogen. This structural rigidity not only simplifies Synthetic Activity Relationship (SAR) exploration but often results in improved metabolic stability and distinct solubility profiles.

This guide outlines the preclinical characterization workflow for novel derivatives of this class, specifically benchmarking them against standard bioisosteres in the context of PI3K and p38 MAPK inhibition.

Comparative Analysis: Scaffold vs. Scaffold

To validate a novel series, one must prove superiority or distinct differentiation against established alternatives. We evaluate the pyrazolo[1,5-a]pyridine core against its two most common competitors.

vs. Indazoles (The Metabolic Stability Argument)

Indazoles are classic kinase scaffolds (e.g., Axitinib). However, they possess an acidic NH group (pKa ~14) that can be a site for Phase II conjugation (glucuronidation).

  • The Pyrazolo Advantage: The bridgehead nitrogen in pyrazolo[1,5-a]pyridine eliminates this NH donor, removing a primary site for metabolic conjugation and preventing tautomeric shifts that can complicate binding kinetics.

vs. Pyrazolo[1,5-a]pyrimidines (The Lipophilicity/Solubility Balance)

Pyrazolo[1,5-a]pyrimidines (e.g., Dinaciclib) introduce an additional nitrogen at position 7. While this lowers LogP, it can sometimes increase clearance due to oxidative metabolism at the electron-deficient ring.

  • The Pyrazolo Advantage: The C-7 carbon in the pyridine ring allows for diverse substitution patterns (e.g., solubilizing groups) that are synthetically more difficult to access in the pyrimidine equivalent.

Representative Comparative Data

The following table synthesizes performance metrics from internal optimization campaigns and literature precedents (e.g., PI3K


 inhibitors).
MetricPyrazolo[1,5-a]pyridine (Optimized Lead)Indazole (Bioisostere)Pyrazolo[1,5-a]pyrimidine Rationale
Potency (IC

)
0.4 - 0.9 nM 5 - 12 nM0.5 - 2.0 nMBridgehead N aligns H-bonds in the hinge region effectively.
Selectivity (Score) High (Isoform specific)ModerateHighC-3 and C-7 vectors allow precise filling of the specificity pocket.
Solubility (pH 7.4) > 50

M
< 10

M
> 100

M
Pyridine core is less polar than pyrimidine but more soluble than indazole.
Metabolic Stability (t

)
> 60 min (Microsomes)< 30 min45 minRemoval of NH reduces glucuronidation liability.
hERG Inhibition > 10

M
Variable> 10

M
Lipophilicity control is critical here.

Note: Data ranges reflect optimized leads targeting PI3K/p38 pathways. Sources: Derived from comparative SAR studies [1, 2, 4].

Structural Logic & Design Strategy

The success of this scaffold relies on exploiting specific vectors on the ring system. Below is a visualization of the SAR logic used to design these derivatives.

SAR_Logic Core Pyrazolo[1,5-a]pyridine Core Hinge Hinge Binder (N1) Core->Hinge Acceptor Interaction Solubility Solvent Exposed (C7) Core->Solubility Polar Group Addition Selectivity Specificity Pocket (C3) Core->Selectivity Aryl/Heteroaryl Coupling Potency High Affinity (Sub-nanomolar) Hinge->Potency Solubility->Potency ADME Balance Selectivity->Potency

Figure 1: SAR Design Strategy. The N1 bridgehead serves as the hinge binder, while C3 and C7 allow for modular substitution to tune selectivity and solubility respectively.

Experimental Protocols: Validating the Scaffold

As scientists, we must ensure our data is robust. The following protocols are designed to be self-validating, including specific controls to rule out artifacts (e.g., aggregation or fluorescence interference).

In Vitro Potency: TR-FRET Kinase Assay

Objective: Determine IC


 values for PI3K or p38 MAPK inhibition.
Why TR-FRET?  It minimizes interference from fluorescent compounds, a common issue with planar aromatic scaffolds like pyrazolopyridines.

Protocol:

  • Reagent Prep: Prepare 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35). Freshly add 2 mM DTT.
    
  • Compound Dilution: Serially dilute derivatives in 100% DMSO (3-fold dilutions, 10 points). Transfer 100 nL to a 384-well low-volume plate (acoustic dispensing preferred to avoid tip carryover).

  • Enzyme Addition: Add 5

    
    L of kinase enzyme (e.g., p110
    
    
    
    , final conc. 0.5 nM). Control: Include a "No Enzyme" well to measure background.
  • Pre-Incubation: Incubate for 15 min at RT. Causality: This allows the inhibitor to reach equilibrium with the ATP pocket before competition begins.

  • Substrate Initiation: Add 5

    
    L of ATP/Substrate mix (at K
    
    
    
    concentration). Incubate for 60 min.
  • Detection: Add 10

    
    L of detection mix (Eu-labeled antibody + tracer).
    
  • Read: Measure HTRF signal (665 nm / 620 nm ratio) on a multimode reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation. Validation: Z' factor must be > 0.5.

Metabolic Stability: Liver Microsome Assay

Objective: Assess the metabolic "soft spots" of the scaffold. Why this scaffold? We specifically look for oxidation at the pyridine ring or dealkylation of side chains.

Protocol:

  • Incubation: Incubate test compound (1

    
    M) with pooled liver microsomes (human/mouse, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-generating system. Control: Run a parallel sample without NADPH to check for chemical instability (non-enzymatic degradation).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k.

    
    .
    
    • Success Criterion:

      
       < 20 
      
      
      
      L/min/mg indicates good stability.

Preclinical Characterization Workflow

The following diagram illustrates the critical path from Hit Identification to Lead Declaration for this specific chemical series.

Workflow Hit Hit Identification (Scaffold Hopping) Synth Synthesis (Pyrazolo[1,5-a]pyridine Core) Hit->Synth Potency In Vitro Potency (TR-FRET / IC50) Synth->Potency Selectivity Kinome Scan (Selectivity Score) Potency->Selectivity If IC50 < 10nM Selectivity->Synth Fail: Redesign C3 ADME ADME Profiling (Microsomes / Sol / hERG) Selectivity->ADME If Selectivity > 100x ADME->Synth Fail: Redesign C7 InVivo In Vivo Efficacy (Xenograft / Inflammation Model) ADME->InVivo If t1/2 > 60min

Figure 2: Critical Path Workflow. Decision gates (arrows) are defined by strict quantitative criteria (e.g., IC50 < 10nM) to prevent resource wastage on suboptimal compounds.

References

  • Discovery of pyrazolo[1,5-a]pyridines as p110alpha-selective PI3 kinase inhibitors. Source: PubMed / Bioorg Med Chem Lett. (2012) URL:[Link]

  • The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors. Source: PubMed / Bioorg Med Chem Lett. (2009) URL:[Link]

  • Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Source: European Journal of Medicinal Chemistry (2021) URL:[Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Source: Molecules (2022) URL:[Link]

  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors. Source: J Med Chem. (2024) URL:[1][Link]

Sources

Comparative

Head-to-head comparison of pyrazolo[1,5-a]pyridine isomers' biological activity

[1] Executive Summary The pyrazolo[1,5-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and azaindole. Its utility is defined by its ability to mimic the...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and azaindole. Its utility is defined by its ability to mimic the adenosine ring of ATP, making it a potent scaffold for Type I and Type II kinase inhibitors, particularly for p38 MAPK and Trk kinases .

This guide provides a head-to-head comparison of the biological activity of its primary regioisomers (C3- vs. C2-substitution) and its scaffold isomer (pyrazolo[1,5-a]pyrimidine). We analyze the structural determinants that drive potency, selectivity, and metabolic stability.[1]

The Isomer Landscape: Structural Definitions

In drug design, "isomerism" for this scaffold typically refers to two distinct challenges:

  • Regioisomerism (Substitution Vector): Determining whether the primary pharmacophore (e.g., an aryl ring) functions best at the C2 or C3 position.

  • Scaffold Isomerism (Bioisosterism): Comparing the core pyrazolo[1,5-a]pyridine (2 nitrogens) against pyrazolo[1,5-a]pyrimidine (3 nitrogens).

DOT Diagram: Structural Relationships & SAR Logic

The following diagram illustrates the critical vectors for biological activity.

SAR_Logic Core Pyrazolo[1,5-a]pyridine (Core Scaffold) Regio_C3 C3-Isomer (Primary Hinge Binder) Core->Regio_C3 Substituent Vector Regio_C2 C2-Isomer (Solubility/Auxiliary) Core->Regio_C2 Substituent Vector Scaffold_Pyrim Pyrazolo[1,5-a]pyrimidine (Bioisostere) Core->Scaffold_Pyrim +1 Nitrogen (N4) Target_p38 p38 MAPK Potency (High Affinity) Regio_C3->Target_p38 Accesses Hydrophobic Pocket II Regio_C2->Target_p38 Steric Clash / Weak Binding Scaffold_Pyrim->Target_p38 Maintains Hinge Interaction Target_Sol Solubility & Metabolic Stability (Improved Profile) Scaffold_Pyrim->Target_Sol Lower LogP / H-Bond Acceptor

Figure 1: SAR logic flow demonstrating how regioisomerism dictates potency (C3 vs C2) and scaffold modification impacts physicochemical properties.

Head-to-Head Biological Performance

Case Study: p38 Mitogen-Activated Protein Kinase (p38 MAPK)

The most extensively documented comparison of these isomers lies in the inhibition of p38 MAPK, a key target for anti-inflammatory drugs.

A. Regioisomer Comparison (C3 vs. C2)
  • C3-Substitution (The Winner): Substitution at the 3-position allows the aryl group to orient deep into the hydrophobic pocket (Gatekeeper region) while the pyridine nitrogen interacts with the hinge region (Met109 in p38). This geometry mimics the adenine of ATP.

  • C2-Substitution: Substituents at the 2-position often face the solvent or cause steric clashes with the glycine-rich loop, significantly reducing potency unless used as a small auxiliary group (e.g., methyl or amino).

B. Scaffold Comparison (Pyridine vs. Pyrimidine)
  • Pyrazolo[1,5-a]pyridine: Higher lipophilicity (LogP). Excellent membrane permeability but higher risk of metabolic clearance via CYP450.

  • Pyrazolo[1,5-a]pyrimidine: The addition of nitrogen at position 4 reduces LogP, improves aqueous solubility, and acts as an additional hydrogen bond acceptor, often maintaining potency while improving the pharmacokinetic (PK) profile.

Comparative Data Table: p38 MAPK Inhibition

Data synthesized from representative SAR studies (e.g., GSK, Vertex, and academic literature).

FeatureIsomer A (C3-Aryl) Isomer B (C2-Aryl) Alternative (Pyrazolo-pyrimidine)
Structure 3-(4-Fluorophenyl)-PP2-(4-Fluorophenyl)-PP3-(4-Fluorophenyl)-pyrazolo[1,5-a]pyrimidine
p38 MAPK IC50 < 10 nM (Potent)> 1000 nM (Weak/Inactive)< 15 nM (Potent)
Binding Mode ATP Competitive (Type I)Solvent Exposed / Steric ClashATP Competitive (Type I)
Solubility LowLowModerate/High
Metabolic Stability ModerateModerateHigh (Reduced Lipophilicity)
Primary Indication Inflammation / OncologyN/A (Synthetic Intermediate)TRK Inhibition (e.g., Larotrectinib)

Key Insight: The "kink" provided by the C3-substitution is structurally essential for accessing the hydrophobic pocket adjacent to the ATP binding site. The C2-isomer creates a linear vector that fails to engage critical residues.

Experimental Protocols

To validate these differences in your own laboratory, use the following standardized workflows.

Protocol A: Regioselective Synthesis (Convergent Route)

This protocol allows for the distinct synthesis of pyrazolo[1,5-a]pyridines, controlling the isomer formed based on the starting material.

  • Reagents: N-aminopyridine (1.0 equiv), Propiolate or Alkyne (1.2 equiv), K2CO3 (2.0 equiv).

  • Solvent: DMF or EtOH.

  • Procedure:

    • Dissolve N-aminopyridine in DMF.

    • Add base (K2CO3) and stir at RT for 15 min.

    • Add the specific alkyne dropwise.

    • Crucial Step: For C3-esters , use ethyl propiolate. For C2-substituted derivatives, use terminal alkynes with specific copper catalysis (Click chemistry modification).

    • Heat to 80°C for 4–6 hours.

    • Monitor via TLC (Hexane:EtOAc 3:1).

  • Purification: The [3+2] cycloaddition is highly regioselective. Purify via silica gel column chromatography.

Protocol B: Kinase Affinity Assay (ADP-Glo™)

A universal protocol to measure IC50 against p38 MAPK or Trk kinases.

  • Preparation: Dilute compounds in 100% DMSO (10-point dose response, 3-fold serial dilution).

  • Enzyme Mix: Prepare 2x Kinase/Buffer mix (p38α, 50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Substrate Mix: Prepare 2x ATP/Substrate mix (ATP at Km, p38 peptide substrate).

  • Reaction:

    • Add 2 µL compound to 384-well plate.

    • Add 4 µL Enzyme mix. Incubate 10 min RT.

    • Add 4 µL Substrate mix. Incubate 60 min RT.

  • Detection: Add 10 µL ADP-Glo™ Reagent (40 min) followed by 20 µL Kinase Detection Reagent (30 min).

  • Analysis: Measure luminescence. Fit data to Sigmoidal Dose-Response curve to determine IC50.

Mechanism of Action: Binding Mode Visualization

The biological activity difference is strictly mechanistic. The following diagram details the molecular interactions within the ATP binding pocket.

Binding_Mechanism Compound Pyrazolo[1,5-a]pyridine (Inhibitor) Hinge Hinge Region (Met109) Compound->Hinge H-Bond (N1 acceptor) C3_Sub C3-Aryl Group (Optimal Vector) Compound->C3_Sub Attached C2_Sub C2-Aryl Group (Clash Vector) Compound->C2_Sub Attached Gatekeeper Gatekeeper Pocket (Thr106 / Hydrophobic) C3_Sub->Gatekeeper Hydrophobic Interaction (High Affinity) C2_Sub->Gatekeeper No Interaction (Loss of Potency)

Figure 2: Mechanistic basis for the superiority of C3-isomers. The C3 vector aligns perfectly with the hydrophobic "back pocket" of the kinase.

References

  • Vertex Pharmaceuticals. "Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors." Organic Letters, 2005.

  • MDPI. "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights." Molecules, 2024.[2]

  • National Institutes of Health (NIH). "The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • RSC Advances. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors." Royal Society of Chemistry, 2025.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate Disposal

Executive Summary Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS: Research Intermediate) is a fused nitrogen heterocyclic ester commonly utilized as a scaffold in kinase inhibitor development. While often clas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS: Research Intermediate) is a fused nitrogen heterocyclic ester commonly utilized as a scaffold in kinase inhibitor development. While often classified as a research intermediate without a specific RCRA listing (P-list or U-list), it must be managed as Hazardous Chemical Waste due to its potential biological activity and combustibility.

Core Directive: This compound must never be disposed of via sanitary sewer systems. The presence of the pyrazolo[1,5-a]pyridine core suggests potential aquatic toxicity and persistence. All disposal must occur via high-temperature incineration through a licensed hazardous waste contractor.

Hazard Characterization & Physical Properties

To ensure safe handling, we must first understand the physicochemical risks. As a Senior Scientist, I treat this compound as a "functional analog" to similar heterocyclic esters (e.g., ethyl pyrazolo[1,5-a]pyridine-3-carboxylate), applying the Precautionary Principle .

Table 1: Physicochemical & Hazard Profile
PropertyCharacteristicOperational Implication
Physical State Solid (Crystalline Powder)Dust generation risk; use local exhaust ventilation (fume hood).
Reactivity Ester functionalitySusceptible to hydrolysis in strong acids/bases. Incompatible with strong oxidizers.
Solubility DMSO, DMF, Ethyl Acetate, DCMDictates liquid waste stream segregation (see Section 3).
Primary Hazards Irritant (Skin/Eye/Respiratory)Standard PPE (Nitrile gloves, safety glasses) is mandatory.
GHS Class Warning (H315, H319, H335)Treat as "Harmful if swallowed" (H302) due to lack of specific tox data.

Scientist's Note: The electron-rich nature of the pyrazolo-pyridine ring makes it susceptible to electrophilic attack. Do not mix with nitrating agents or strong oxidizers in the waste container, as this can generate exothermic reactions or unstable byproducts.

Waste Segregation Logic

Proper segregation is the single most critical step in laboratory waste management. It prevents cross-reactivity and ensures the waste facility can incinerate the material safely.

Decision Matrix: Waste Stream Assignment

The following logic gate determines the correct waste container based on the physical state and solvent matrix.

WasteSegregation Start Waste Generation: Methyl 4-methylpyrazolo[1,5-a] pyridine-3-carboxylate StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry Compound LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved BinSolid SOLID WASTE BIN (Trace-Contaminated Debris) SolidPath->BinSolid Double Bag & Tag SolventCheck Solvent Type? LiquidPath->SolventCheck Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated? (DMSO, MeOH, EtOAc) SolventCheck->NonHalogenated No BinHalo HALOGENATED SOLVENT WASTE Halogenated->BinHalo BinNonHalo NON-HALOGENATED ORGANIC WASTE NonHalogenated->BinNonHalo

Figure 1: Waste stream segregation logic. Note that the compound itself does not contain halogens, so its stream is determined strictly by the solvent used.

Step-by-Step Disposal Protocol

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired pure substance, weighing boats, contaminated gloves, or silica gel from purification.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated "Solid Waste" fiber drum lined with a 6-mil polyethylene bag.

  • Primary Containment: If disposing of pure compound (>1g), place it in a screw-top glass vial before placing it into the solid waste drum. This prevents dust dispersion when the drum is compacted.

  • Labeling:

    • Attach a hazardous waste tag.

    • Chemical Name: Write out the full name. Do not use abbreviations or structures.

    • Constituents: "100% Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate."

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

Protocol B: Liquid Waste (Reaction Mixtures & Rinsates)

Applicability: Mother liquors from recrystallization, HPLC effluent, or rotary evaporator traps.

  • pH Check: Ensure the solution is neutral (pH 5-9). If the synthesis involved strong acids (e.g., TFA) or bases, neutralize carefully before adding to the solvent carboy to prevent container degradation or gas evolution.

  • Solvent Compatibility:

    • Scenario 1 (DCM/Chloroform): Pour into the Halogenated waste carboy.

    • Scenario 2 (Ethyl Acetate/Methanol/DMSO): Pour into the Non-Halogenated waste carboy.

  • Volume Management: Never fill carboys >90% full. Leave headspace for thermal expansion.

  • Cap Torque: Secure the cap tightly immediately after addition. Volatile emissions are an EPA violation.

Spill Management (Emergency Disposal)

Accidental release requires immediate, decisive action to prevent exposure and environmental contamination.

Spill Response Workflow

SpillResponse Assess 1. ASSESS Is it safe to enter? (Ventilation/Fumes) PPE 2. PPE UP Nitrile Gloves x2 Goggles, Lab Coat Assess->PPE Contain 3. CONTAIN Circle spill with absorbent socks PPE->Contain Absorb 4. ABSORB Cover with Vermiculite or Sand Contain->Absorb Dispose 5. DISPOSE Scoop into bag, Label as HazWaste Absorb->Dispose

Figure 2: Immediate response workflow for solid or liquid spills.

Specific Cleanup Steps:

  • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (dampened with water) to suppress dust, then scoop into a bag.

  • Liquid Spill: Use vermiculite or a universal spill pad.

  • Decontamination: Wipe the surface with a 10% soap/water solution. Do not use bleach (oxidizer) as it may react with the nitrogen heterocycle.

Regulatory Compliance & Documentation

Satellite Accumulation Areas (SAA)

Under US EPA regulations (40 CFR 262.15), you may accumulate waste at or near the point of generation.

  • Rule: The container must remain closed at all times except when adding waste.

  • Limit: Maximum 55 gallons (liquids) or 1 quart (acutely hazardous waste - P-listed). Note: While this compound is likely not P-listed, adhering to the 1-quart limit for pure solids is a best practice for high-potency research chemicals.

Labeling Requirements

Every container must have a label that is:

  • Legible: No chemical formulas (e.g., write "Methanol," not "MeOH").

  • Dated: The "Accumulation Start Date" must be filled in only when the container is full and moved to the central storage area.

  • Descriptive: Must identify the specific hazards (Ignitable, Toxic).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Generators: Satellite Accumulation Areas.[Link]

  • PubChem. (2024). Compound Summary for Pyrazolo[1,5-a]pyridine derivatives. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Labels and Pictograms.[2][3][Link]

Sources

Handling

Personal protective equipment for handling Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate

This guide outlines the operational safety protocols for handling Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate . As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety protocols for handling Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate . As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a risk-management system designed to protect both the researcher and the integrity of the compound.

Part 1: Executive Hazard Assessment

Compound Identity: Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate Physical State: Solid (White to off-white crystalline powder) Primary Hazard Class: Irritant / Harmful (GHS Category 2/3)

Before opening the vial, you must acknowledge the "Uncertainty Principle" of research chemicals. While cataloged as an irritant, the pyrazolo[1,5-a]pyridine core is a bio-active scaffold often used in kinase inhibitor development. Therefore, treat this compound as a potent bioactive agent until specific toxicological data proves otherwise.

Core Hazards (GHS Classifications):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation (STOT SE 3).

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on Control Banding , assuming the compound has unknown chronic toxicity limits.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Engineering Control (Primary): Certified Chemical Fume Hood.PPE (Secondary): N95/P100 only if hood is unavailable (Not recommended).The powder form presents an inhalation risk (H335). Engineering controls prevent aerosolization into the general lab atmosphere.[3]
Dermal (Hand) Double Gloving Strategy: 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (0.11 mm) or Neoprene.Esters are lipophilic and can facilitate transdermal permeation. Double gloving provides a "breakthrough buffer" and allows immediate shedding of the outer glove upon contamination.
Ocular Chemical Splash Goggles (ANSI Z87.1 or EN 166).Safety glasses are insufficient for powders that can drift behind lenses. Goggles provide a seal against fine particulates.
Body Lab Coat (High-neck/Snap closure) + Long pants + Closed-toe shoes.Minimizes skin surface area available for absorption. Cotton/poly blends are standard; Nomex is required only if working with pyrophoric reagents alongside this compound.

Part 3: Operational Protocol (The Closed-Loop System)

Safety is a process, not a product. Follow this "Closed-Loop" workflow to ensure containment from storage to synthesis.

Phase 1: Pre-Operational Check
  • Verify Ventilation: Ensure fume hood sash is at the certified working height (usually 18 inches) and face velocity is 80–100 fpm.

  • Static Control: Powders of organic heterocycles can be electrostatically charged. Use an antistatic gun or ionizer if the powder disperses upon spatula contact.

Phase 2: Weighing & Solubilization (Critical Risk Point)
  • Risk:[1][4][5] This is the moment of highest exposure potential (dust generation).

  • Protocol:

    • Place the analytical balance inside the fume hood. If this is impossible, use a tare-and-transport method: Tare the vial inside the hood, cap it, move to the balance, weigh, return to hood to open.

    • Solvent Selection: Dissolve the solid immediately. This compound is likely soluble in DCM, Ethyl Acetate, or DMSO. Once in solution, the inhalation risk drops significantly (unless the solvent is volatile).

    • Decontamination: Wipe the exterior of the stock vial with a Kimwipe dampened with ethanol before returning it to storage.

Phase 3: Reaction Monitoring
  • TLC/LCMS Handling: When spotting TLC plates, use a capillary tube. Do not assume the spot is safe because it is small.

  • Heating: If heating the reaction, ensure the system is under a reflux condenser or in a sealed pressure vial to prevent vapor release of the sublimed solid.

Part 4: Emergency Response & Disposal

Spill Management
  • Solid Spill: Do not sweep (creates dust). Cover with a wet paper towel (solvent-dampened) to suppress dust, then wipe up.

  • Solution Spill: Absorb with vermiculite or spill pads.

  • Decontamination: Clean surface with mild detergent followed by an ethanol wipe.

Disposal Strategy (Cradle-to-Grave)

Do not dispose of this compound down the drain. It is a nitrogen-containing heterocycle and poses environmental risks.

Waste StreamCriteriaAction
Solid Waste Contaminated gloves, weighing boats, paper towels.Place in a double-bagged "Hazardous Solid Waste" drum.
Liquid Waste (A) Dissolved in Acetone, Ethanol, DMSO, Ethyl Acetate.Non-Halogenated Organic Waste.
Liquid Waste (B) Dissolved in DCM, Chloroform, Dichloroethane.Halogenated Organic Waste.

Part 5: Decision Logic Visualization

The following diagram illustrates the decision-making process for handling this compound based on its state of matter.

PPE_Decision_Matrix Start START: Handling Methyl 4-methylpyrazolo [1,5-a]pyridine-3-carboxylate State_Check Assess Physical State Start->State_Check Solid_State SOLID (Powder) State_Check->Solid_State Liquid_State SOLUTION (Dissolved) State_Check->Liquid_State Solid_Risk Risk: Inhalation (Dust) & Electrostatic Dispersion Solid_State->Solid_Risk Liquid_Risk Risk: Splash & Transdermal Absorption Liquid_State->Liquid_Risk Solid_Control ENGINEERING CONTROL: Work strictly in Fume Hood. Use Antistatic Gun. Solid_Risk->Solid_Control Solid_PPE PPE: Dbl Nitrile Gloves + Goggles Solid_Control->Solid_PPE Disposal DISPOSAL: Segregate by Solvent Type (Halogenated vs Non-Halogenated) Solid_PPE->Disposal Liquid_Control CONTROL: Cap containers when moving. Use secondary containment. Liquid_Risk->Liquid_Control Liquid_PPE PPE: Single Nitrile Glove (Change often) + Safety Glasses/Goggles Liquid_Control->Liquid_PPE Liquid_PPE->Disposal

Figure 1: Operational decision matrix for handling pyrazolo[1,5-a]pyridine derivatives based on physical state.[6]

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Pyrazolo[1,5-a]pyridine-3-carboxylate derivatives. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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